molecular formula C7H12Cl2N4 B1530452 N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1380300-74-2

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1530452
CAS No.: 1380300-74-2
M. Wt: 223.1 g/mol
InChI Key: NIYSIONKJIHCDD-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N4 and its molecular weight is 223.1 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYSIONKJIHCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-74-2
Record name N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
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Foundational & Exploratory

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a pyrimidine core. This unique structural combination has garnered interest in the field of medicinal chemistry. The azetidine motif, a bioisostere of more common saturated heterocycles, offers a distinct three-dimensional geometry and can improve physicochemical properties such as solubility and metabolic stability.[1][2] The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs, known for its ability to participate in hydrogen bonding and other key interactions with biological targets. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological activities of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, offering valuable insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The core structure of N-(Azetidin-3-yl)pyrimidin-2-amine consists of an azetidin-3-yl group attached to the amino group at the 2-position of a pyrimidine ring. The dihydrochloride salt form enhances the compound's solubility in aqueous media, which is a desirable characteristic for biological assays and potential formulation.

Chemical Structure:

  • Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. Its inherent ring strain influences its reactivity and conformational rigidity.[3]

  • Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • Linkage: The two rings are connected via an amine bridge.

  • Salt Form: The dihydrochloride salt indicates that two of the basic nitrogen atoms in the molecule are protonated.

Structural Identifiers and Properties

PropertyValueSource
Compound Name N-(azetidin-3-yl)pyrimidin-2-amine[4]
Molecular Formula C7H10N4[4]
Molecular Weight 150.18 g/mol (free base)[4]
Monoisotopic Mass 150.09055 Da (free base)[4]
SMILES C1C(CN1)NC2=NC=CC=N2[4]
InChIKey GBPZECRPLNUWDE-UHFFFAOYSA-N[4]
CAS Number 1380300-74-2[5]
Predicted XlogP -0.1[4]

Solubility and Stability

The chemical stability of N-substituted azetidines can be influenced by the nature of the substituent and the pH of the medium. For instance, some N-aryl azetidines show susceptibility to intramolecular ring-opening decomposition under acidic conditions.[6] However, the stability is enhanced when the N-substituent is a pyridine ring, particularly 2- or 4-pyridyl analogues, due to the electronic effects and the location of protonation.[6] Given the pyrimidine substituent, the stability of N-(Azetidin-3-yl)pyrimidin-2-amine should be experimentally determined, especially under conditions relevant to biological assays and storage.

Synthesis and Characterization

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride can be approached through several established methods for forming C-N bonds with heterocyclic rings. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction.

Representative Synthetic Scheme

A plausible synthetic route involves the reaction of a protected 3-aminoazetidine with a suitable 2-halopyrimidine, followed by deprotection and salt formation.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_snar Step 2: Nucleophilic Aromatic Substitution cluster_deprotection Step 3: Deprotection & Salt Formation A 3-Aminoazetidine B tert-Butyl 3-aminoazetidine-1-carboxylate A->B Boc₂O, Et₃N DCM D tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate B->D DIPEA, n-BuOH Microwave, 150°C C 2-Chloropyrimidine C->D DIPEA, n-BuOH Microwave, 150°C E N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride D->E HCl in Dioxane

Caption: General workflow for the synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Experimental Protocol: Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

This protocol is a representative example based on the synthesis of analogous compounds and may require optimization.[7]

  • Step 1: Boc Protection of 3-Aminoazetidine (Optional but recommended)

    • Dissolve 3-aminoazetidine dihydrochloride in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as triethylamine (Et3N), to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction and purify the product, tert-butyl 3-aminoazetidine-1-carboxylate, by column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution

    • In a microwave vial, combine tert-butyl 3-aminoazetidine-1-carboxylate (1 equivalent), 2-chloropyrimidine (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like n-butanol or dioxane.

    • Seal the vial and heat the mixture in a microwave reactor at a temperature between 120-150°C for a specified time (e.g., 1-2 hours).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the crude product, tert-butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate, using flash chromatography.

  • Step 3: Deprotection and Salt Formation

    • Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.

    • Stir the reaction mixture at room temperature overnight.

    • The product, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, will typically precipitate from the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the connectivity of the azetidine and pyrimidine rings. For related azetidine derivatives, characteristic signals for the azetidine protons can be observed.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing an accurate mass measurement.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.[7]

Biological Activity and Therapeutic Potential

The pharmacological profile of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is not extensively documented in the public domain. However, based on its structural components, we can infer its potential biological activities.

Histamine H3 Receptor Agonism

Structurally similar compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as potent and selective agonists of the histamine H3 receptor (H3R).[7] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters, including histamine, acetylcholine, and dopamine.[7] H3R agonists are being investigated for their potential in treating neurological and psychiatric disorders. The key interactions for H3R agonism involve the basic amine of the azetidine ring interacting with a conserved aspartate residue in the receptor's binding pocket.[7]

Histamine_H3_Receptor_Signaling Agonist N-(Azetidin-3-yl)pyrimidin-2-amine H3R Histamine H3 Receptor (GPCR) Agonist->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter_Release G_protein->Neurotransmitter_Release Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Modulates Cellular_Response Cellular_Response Gene_Transcription->Cellular_Response Leads to

Caption: Potential signaling pathway for H3R agonism.

Other Potential Therapeutic Applications

The azetidine and pyrimidine scaffolds are associated with a broad range of biological activities, suggesting other potential applications for this compound:

  • Anticancer Activity: Many pyrimidine derivatives are used as anticancer agents. Azetidine-containing compounds have also shown antiproliferative effects.[11]

  • Antimicrobial Activity: Both azetidine and pyrimidine moieties are found in compounds with antibacterial and antifungal properties.[3][12] For example, certain azetidines are effective against multidrug-resistant Mycobacterium tuberculosis.[13]

  • Central Nervous System (CNS) Disorders: Beyond H3R, azetidine-containing molecules have been explored as modulators of various CNS targets.[1]

Experimental Protocols

To investigate the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, standard in vitro assays can be employed.

Protocol: Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for the H3 receptor.

  • Preparation of Cell Membranes: Use a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radioligand with known affinity for the H3R (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare H3R-expressing cell membranes B Add membranes, [³H]-radioligand, and test compound to 96-well plate A->B C Incubate at RT to reach equilibrium B->C D Filter through glass fiber plate to separate bound ligand C->D E Wash filters to remove non-specific binding D->E F Add scintillation cocktail and count radioactivity E->F G Analyze data to determine IC₅₀ and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a promising scaffold for drug discovery, combining the favorable properties of the azetidine ring with the versatile pharmacophoric features of the pyrimidine nucleus. While specific data on this compound is limited, the exploration of structurally related molecules suggests a strong potential for activity at CNS targets such as the histamine H3 receptor. The synthetic routes are accessible, and a range of standard biochemical and cellular assays can be employed to elucidate its pharmacological profile. This guide provides a solid foundation for researchers to undertake further investigation into the therapeutic potential of this intriguing molecule.

References

  • PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Available from: [Link]

  • Smits, R. A., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10854-10869. Available from: [Link]

  • Singh, I., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • PubChemLite. 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Available from: [Link]

  • Lassaletta, J. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3847-3913. Available from: [Link]

  • Cox, J. A., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 63(10), 5346-5363. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. Available from: [Link]

  • American Elements. Azetidines. Available from: [Link]

  • O'Boyle, N. M., et al. (2018). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 23(11), 2828. Available from: [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available from: [Link]

  • Mares, M., et al. (2017). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 22(10), 1648. Available from: [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. Available from: [Link]

  • Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a small molecule of significant interest in contemporary drug discovery, featuring a pyrimidine core linked to an azetidine moiety. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. These characteristics are not merely academic data points; they are critical determinants of a compound's behavior from the earliest stages of formulation development to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides a comprehensive overview of the essential physicochemical characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, offering both the theoretical underpinnings and practical, field-proven methodologies for its evaluation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

1. Compound Identification and Structure Elucidation

The foundational step in any physicochemical characterization is the unambiguous confirmation of the compound's identity and structure. N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a salt, and its chemical integrity must be rigorously established.

1.1. Molecular Structure

  • Chemical Name: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

  • Molecular Formula: C₇H₁₂Cl₂N₄

  • Molecular Weight: 223.11 g/mol

  • CAS Number: While a specific CAS number for the dihydrochloride salt may not be readily available, the free base, N-(Azetidin-3-yl)pyrimidin-2-amine, is associated with CAS RN: 1316218-63-9.[1] It is crucial to use the appropriate identifier for the specific salt form in all documentation.

1.2. Spectroscopic Characterization

Spectroscopic methods provide the fingerprint of the molecule, confirming its covalent structure and the presence of the hydrochloride salt form.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Experience: ¹H and ¹³C NMR are indispensable for confirming the core structure. The dihydrochloride salt form will influence the chemical shifts of protons near the nitrogen atoms due to protonation. For instance, the azetidine ring protons and the amine proton will likely appear at a lower field (higher ppm) compared to the free base. Two-dimensional NMR techniques such as COSY and HSQC should be employed to assign all proton and carbon signals unequivocally.

  • Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to confirm the molecular structure.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Experience: FTIR is particularly useful for identifying functional groups and confirming the salt form. The spectrum of an amine hydrochloride salt is distinct from its free base form. A broad and strong absorption band is typically observed in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the protonated amine groups.[2] The absence of a sharp N-H stretching peak around 3300-3500 cm⁻¹, characteristic of a primary or secondary amine, and the presence of the broad N-H⁺ band, provides strong evidence for the salt form.[3]

  • Experimental Protocol: FTIR Spectroscopy

    • Sample Preparation: Prepare the sample using the potassium bromide (KBr) pellet method or as a mull in Nujol. For the KBr method, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent pellet.

    • Instrumentation: Use a calibrated FTIR spectrometer.

    • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Analysis: Identify and assign the characteristic absorption bands, paying close attention to the N-H⁺ stretching and bending vibrations.

2. Physical Properties

The physical properties of a drug substance are critical for its handling, formulation, and biopharmaceutical performance.

2.1. Melting Point

  • Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity.[4] A sharp melting range is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range. For a dihydrochloride salt, the melting point is often accompanied by decomposition.

  • Experimental Protocol: Capillary Melting Point Determination [5]

    • Sample Preparation: Finely powder the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.[6]

    • Instrumentation: Use a calibrated melting point apparatus.

    • Measurement:

      • For an unknown melting point, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to determine an approximate range.[6]

      • For an accurate measurement, heat to about 20 °C below the expected melting point, then decrease the heating rate to 1-2 °C/min.[6]

    • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

2.2. Particle Size Distribution

  • Expertise & Experience: The particle size of an active pharmaceutical ingredient (API) can significantly influence its dissolution rate, bioavailability, and content uniformity in the final dosage form.[7][8] Laser diffraction is a widely used technique for determining particle size distribution due to its speed, reproducibility, and wide dynamic range.[7][9]

  • Experimental Protocol: Particle Size Analysis by Laser Diffraction [10]

    • Instrumentation: Utilize a laser diffraction particle size analyzer.

    • Sample Preparation (Dry Method): Ensure the powder is free-flowing. Disperse the sample using a dry powder feeder with appropriate pressure to de-agglomerate the particles without causing attrition.

    • Sample Preparation (Wet Method): Select a suitable non-solvent dispersant in which the compound is practically insoluble. Add a small amount of surfactant if necessary to prevent agglomeration. Disperse the sample in the dispersant using sonication or stirring.

    • Measurement: Measure the scattered light intensity as the particles pass through the laser beam.

    • Data Analysis: Use the Mie or Fraunhofer theory to calculate the particle size distribution. Report the results as D10, D50 (median), and D90 values.

3. Solution Properties

The behavior of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in solution is critical for its absorption and distribution in the body.

3.1. Aqueous Solubility

  • Expertise & Experience: Aqueous solubility is a key determinant of oral bioavailability. As a dihydrochloride salt, N-(Azetidin-3-yl)pyrimidin-2-amine is expected to be more water-soluble than its free base. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[11] It is important to assess solubility at different pH values relevant to the gastrointestinal tract.

  • Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method) [12]

    • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Sample Preparation: Add an excess amount of the compound to each buffer in separate vials to create a saturated solution.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Processing: After equilibration, centrifuge or filter the samples to remove undissolved solids.

    • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Data Reporting: Express the solubility in mg/mL or µg/mL at each pH.

3.2. Ionization Constant (pKa)

  • Expertise & Experience: The pKa values of a drug substance determine its degree of ionization at different pH values, which in turn affects its solubility, permeability, and binding to biological targets. N-(Azetidin-3-yl)pyrimidin-2-amine has multiple basic nitrogen atoms and is expected to have multiple pKa values. Potentiometric titration is a robust method for determining pKa values.[13][14]

  • Experimental Protocol: pKa Determination by Potentiometric Titration [15]

    • Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator.

    • Sample Preparation: Dissolve an accurately weighed amount of the compound in water or a co-solvent system if solubility is limited.

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Data Acquisition: Record the pH of the solution after each addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. For multi-protic species, specialized software can be used to deconvolute the titration curve and determine the individual pKa values.[13]

3.3. Lipophilicity (LogP and LogD)

  • Expertise & Experience: Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous environment. It is a critical factor in membrane permeability and overall drug-likeness. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[16] For an ionizable compound like N-(Azetidin-3-yl)pyrimidin-2-amine, LogD is the more physiologically relevant parameter.[17]

  • Experimental Protocol: LogD Determination (Shake-Flask Method) [17]

    • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice versa.

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

    • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

    • Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanolic phases.

    • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

4. Solid-State Properties

The solid-state properties of a drug substance can impact its stability, manufacturability, and bioavailability.

4.1. Hygroscopicity

  • Expertise & Experience: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[19] Gravimetric Sorption Analysis (GSA) is a precise method for assessing hygroscopicity.[18]

  • Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis [20]

    • Instrumentation: Use a dynamic vapor sorption (DVS) or a similar gravimetric sorption analyzer.

    • Sample Preparation: Place a small, accurately weighed amount of the sample in the instrument's microbalance.

    • Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.

    • Sorption/Desorption Cycle: Expose the sample to a stepwise increase in relative humidity (RH) from 0% to 90% and then a stepwise decrease back to 0% RH at a constant temperature (e.g., 25 °C).

    • Data Analysis: Plot the change in mass versus the RH. Determine the percentage of water uptake at different RH levels. Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).

Data Summary Tables

Table 1: Spectroscopic and Physical Data

ParameterMethodResult
¹H NMR400 MHz, D₂OConforms to structure
¹³C NMR100 MHz, D₂OConforms to structure
FTIR (KBr)-Characteristic N-H⁺ stretches observed
Melting PointCapillary MethodTo be determined
Particle Size (D50)Laser DiffractionTo be determined

Table 2: Solution Properties

ParameterMethodConditionResult
Aqueous SolubilityShake-FlaskpH 1.2To be determined
pH 4.5To be determined
pH 6.8To be determined
pKa₁Potentiometric Titration25 °CTo be determined
pKa₂Potentiometric Titration25 °CTo be determined
LogDShake-FlaskpH 7.4To be determined

Table 3: Solid-State Properties

ParameterMethodResult
HygroscopicityGravimetric Sorption AnalysisTo be determined

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_formulation Pre-formulation Studies synthesis Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride structure Structure Elucidation (NMR, FTIR, MS) synthesis->structure physical Physical Properties (Melting Point, Particle Size) structure->physical solution Solution Properties (Solubility, pKa, LogD) structure->solution solid_state Solid-State Properties (Hygroscopicity, Polymorphism) structure->solid_state formulation Formulation Development physical->formulation solution->formulation solid_state->formulation

Caption: Physicochemical characterization workflow.

solubility_protocol start Start: Excess Compound + Aqueous Buffer agitate Agitate at Constant Temperature (24-48 hours) start->agitate separate Separate Solid and Liquid (Centrifugation/Filtration) agitate->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify end End: Determine Equilibrium Solubility quantify->end

Caption: Shake-flask solubility determination workflow.

The physicochemical characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a critical, multi-faceted process that provides the foundational data for all subsequent stages of drug development. By employing the robust and validated methodologies outlined in this guide, researchers can generate high-quality, reliable data to inform decisions on formulation, predict in vivo performance, and ultimately accelerate the journey of this promising compound from the laboratory to the clinic. A thorough understanding of these core characteristics is not just a regulatory requirement but a scientific imperative for successful drug development.

References

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.

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  • Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554.

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  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

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  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

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Unraveling the Molecular Endgame: A Technical Guide to the Putative Mechanism of Action of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the novel compound, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. In the absence of direct, published mechanistic data for this specific molecule, this document synthesizes evidence from structurally analogous compounds, namely the 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine series, to build a robust hypothesis centered on agonist activity at the histamine H3 receptor (H3R). We present a comprehensive, field-proven framework for the experimental validation of this hypothesis, detailing the requisite in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule therapeutics targeting G-protein coupled receptors in the central nervous system.

Introduction: The Rationale for a Putative Histamine H3 Receptor Agonist

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a small molecule featuring a pyrimidine ring linked to an azetidine moiety. While direct pharmacological data for this specific compound is not yet publicly available, its core structure bears a striking resemblance to a class of known non-imidazole agonists of the histamine H3 receptor (H3R). This structural homology forms the cornerstone of our hypothesis: that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride functions as an H3R agonist.

The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It acts primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Furthermore, it functions as a heteroreceptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as dopamine, norepinephrine, acetylcholine, and serotonin.[1][3][4] This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including cognitive impairment, ADHD, and schizophrenia.[1][2][4]

This guide will therefore proceed based on the strong, structure-based inference that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is an H3R agonist. The following sections will detail the canonical H3R signaling pathway and provide a comprehensive, multi-stage experimental workflow to rigorously test this hypothesis, from initial binding affinity to in vivo functional outcomes.

The Putative Signaling Cascade: Histamine H3 Receptor Activation

The H3R is canonically coupled to the inhibitory G-protein, Gαi/o.[2][3] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.

The following diagram illustrates this proposed signaling pathway.

H3R_Signaling H3R Histamine H3 Receptor (H3R) G_protein Gαi/o-βγ (Inactive) H3R->G_protein Activates G_alpha_active Gαi/o-GTP (Active) G_protein->G_alpha_active Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Ca_Channel N-type Ca²⁺ Channel Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Mediates Compound N-(Azetidin-3-yl)pyrimidin-2-amine (Agonist) Compound->H3R G_alpha_active->AC Inhibits G_beta_gamma->Ca_Channel Inhibits PKA PKA cAMP->PKA InVivo_Workflow cluster_prep Preparation Phase cluster_trial1 Trial 1: Acquisition cluster_interval Memory Consolidation Phase cluster_trial2 Trial 2: Retrieval cluster_analysis Data Analysis Acclimation 1. Animal Acclimation & Handling Dosing 2. Dosing (Vehicle vs. Compound) Acclimation->Dosing T1_Intro 3. Introduce Subject to Juvenile Stimulus 1 Dosing->T1_Intro T1_Measure 4. Measure Social Investigation Time (T1) T1_Intro->T1_Measure ITI 5. Inter-Trial Interval (e.g., 30-60 min) T1_Measure->ITI T2_Intro 6. Re-introduce Subject to Same Juvenile Stimulus 1 ITI->T2_Intro T2_Measure 7. Measure Social Investigation Time (T2) T2_Intro->T2_Measure Analysis 8. Calculate Recognition Index (T2 / T1) T2_Measure->Analysis Comparison 9. Compare Vehicle vs. Compound Groups Analysis->Comparison

Caption: Experimental workflow for the in vivo Social Recognition Test.

Expected Outcome: Mice treated with an effective dose of the compound will show a significantly higher recognition index compared to vehicle-treated controls, indicating a deficit in social memory consistent with H3R agonist activity.

Safety & Handling

As with any novel chemical entity, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride should be handled with appropriate caution. While specific toxicology data is unavailable, related azetidine compounds are classified as skin and eye irritants. [8] Standard Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation. [8]* Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. [8]If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek immediate medical attention. [8]

Conclusion

The structural characteristics of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride provide a compelling, hypothesis-driven basis for investigating its activity as a histamine H3 receptor agonist. The proposed mechanism involves binding to the H3R, activating the Gαi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a reduction in presynaptic calcium influx, ultimately modulating neurotransmitter release in the CNS. The comprehensive experimental workflow detailed in this guide—spanning in vitro binding and functional assays to in vivo behavioral paradigms—provides a rigorous and self-validating framework for confirming this putative mechanism of action and thoroughly characterizing the compound's pharmacological profile. This systematic approach is critical for advancing our understanding of this novel molecule and evaluating its potential as a therapeutic agent.

References

  • Patsnap Synapse. (2024, June 21). What are H3 receptor agonists and how do they work?
  • Wikipedia. (n.d.). Histamine H3 receptor.
  • Hancock, A. A. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Expert Opinion on Therapeutic Targets, 10(4), 539-555.
  • Szelenyi, I., & Brussee, J. (2001). Histamine H3 receptors--general characterization and their function in the cardiovascular system. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(1), 1-21.
  • Chion Foundation. (2017, April 18). The Many Roles of the Histamine 3 Receptor.
  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. [Diagram].
  • Wagner, G., Mocking, T. A. M., Arimont, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10847-10854.
  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Diagram].
  • Anilocus. (n.d.). 3-Chamber Sociability Test Step-by-Step Protocol.
  • Lemoine, L., Tounsi, N., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1735-1744.
  • Penagarikano, O., & Geschwind, D. H. (2012). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Journal of Visualized Experiments, (63), e3792.
  • Gadek-Wesierski, J., & Wesierska, M. J. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Pharmacological Reports, 68(5), 984-991.
  • Golden, C. E., & Crawley, J. N. (2018). Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression.
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  • Yang, M., & Crawley, J. N. (2009). Automated Three-Chambered Social Approach Task for Mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.26.
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  • Wikipedia. (n.d.). H3 receptor antagonist.
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  • ResearchGate. (n.d.). H3 receptor inverse agonists/antagonists: indications and clinical studies. [Table].
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An In-Depth Technical Guide to the Biological Activity of N-(Azetidin-3-yl)pyrimidin-2-amine Derivatives as IRAK4 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives, with a particular focus on the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zimlovisertib (PF-06650833). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, experimental methodologies for activity assessment, quantitative biological data, and the therapeutic potential of this class of compounds. The guide synthesizes technical data with practical insights to facilitate further research and development in the fields of immunology, oncology, and inflammatory diseases.

1.0 Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, known for its ability to confer favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] When incorporated into a pyrimidine scaffold, specifically as an N-(Azetidin-3-yl)pyrimidin-2-amine core, it gives rise to a class of compounds with significant therapeutic potential. While the exact dihydrochloride salt specified in the topic is not extensively characterized in public literature, the core structure is central to a number of potent kinase inhibitors. This guide will focus on Zimlovisertib (PF-06650833), a well-documented member of this chemical family, to explore the biological activities and therapeutic promise of these compounds.

  • 1.1 Chemical Identity and Properties of the Core Scaffold: The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold features a four-membered azetidine ring linked to a pyrimidine ring via an amine bridge. This structural arrangement provides a rigid framework that can be strategically decorated with various substituents to modulate target affinity, selectivity, and pharmacokinetic properties. The synthesis of such scaffolds often involves nucleophilic substitution reactions between a pyrimidine derivative and an azetidine precursor.[3][4]

  • 1.2 Significance in Drug Discovery: This chemical class has gained prominence for its ability to target kinases, a critical family of enzymes involved in cellular signaling.[1] Notably, derivatives of this scaffold have been developed as potent inhibitors of IRAK4, a key player in innate immunity and inflammatory signaling.[5][6][7] The therapeutic potential of modulating IRAK4 activity spans a wide range of diseases, including rheumatoid arthritis, lupus, and certain cancers.[5][8][9]

  • 1.3 Scope and Objectives of this Guide: This guide will provide a detailed examination of the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives, using Zimlovisertib (PF-06650833) as a primary exemplar. The objectives are to:

    • Elucidate the core mechanism of action as IRAK4 inhibitors.

    • Describe detailed experimental protocols for assessing biological activity.

    • Present and analyze quantitative data on potency and selectivity.

    • Discuss the downstream signaling pathways affected.

    • Explore the therapeutic implications and future research directions.

2.0 Core Mechanism of Action: IRAK4 Inhibition

The primary biological activity of Zimlovisertib and related compounds is the potent and selective inhibition of IRAK4 kinase activity.[5][10] IRAK4 is a serine/threonine kinase that plays a crucial, non-redundant role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6][9][11]

  • 2.1 Primary Molecular Target: IRAK4: Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome.[8] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] Zimlovisertib binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the entire downstream signaling pathway.[7][10]

  • 2.2 Downstream Signaling Pathways Modulated: By inhibiting IRAK4, Zimlovisertib effectively abrogates the signaling from all MyD88-dependent TLRs (all except TLR3) and the IL-1R family.[9] This leads to a broad anti-inflammatory effect by suppressing the production of key inflammatory mediators.

    IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

3.0 Methodologies for Assessing Biological Activity

The biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives as IRAK4 inhibitors is evaluated using a combination of in vitro and in vivo assays.

  • 3.1 In Vitro Assays:

    • 3.1.1 Target-Based Assays: IRAK4 Kinase Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of IRAK4.

      • Principle: Recombinant human IRAK4 is incubated with a substrate peptide and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ or LanthaScreen™.

      • Protocol:

        • Prepare a reaction buffer containing recombinant IRAK4 enzyme.

        • Add serial dilutions of the test compound (e.g., Zimlovisertib) to the enzyme solution and pre-incubate.

        • Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

        • Incubate for a specified time at room temperature.

        • Stop the reaction and measure the amount of product formed or substrate consumed.

        • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [6] * 3.1.2 Cell-Based Assays: Cytokine Release Assay in PBMCs: This assay assesses the functional consequence of IRAK4 inhibition in a cellular context.

      • Principle: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1 monocytes) are stimulated with a TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) to induce cytokine production. The ability of the test compound to inhibit this cytokine release is measured.

      • Protocol:

        • Isolate PBMCs from healthy human donors.

        • Plate the cells and treat with various concentrations of the test compound.

        • Stimulate the cells with a TLR agonist (e.g., LPS).

        • Incubate for 18-24 hours.

        • Collect the cell supernatant.

        • Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

        • Determine the IC50 value for cytokine release inhibition. [5][6]

    Assay_Workflow cluster_invitro In Vitro Assays cluster_target Target-Based cluster_cell Cell-Based T1 Recombinant IRAK4 Enzyme T2 Add Test Compound (e.g., Zimlovisertib) T1->T2 T3 Add ATP & Substrate T2->T3 T4 Measure Kinase Activity T3->T4 T5 Calculate Biochemical IC50 T4->T5 C1 Isolate Human PBMCs C2 Treat with Test Compound C1->C2 C3 Stimulate with TLR Ligand (LPS) C2->C3 C4 Measure Cytokine Release (ELISA) C3->C4 C5 Calculate Cellular IC50 C4->C5

    Caption: Workflow for In Vitro Biological Activity Assays.

  • 3.2 In Vivo Models:

    • 3.2.1 Animal Models of Inflammatory Diseases: The efficacy of IRAK4 inhibitors is tested in animal models that recapitulate aspects of human inflammatory diseases.

      • Rat Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis where Zimlovisertib has been shown to protect against the development of arthritis. [7][12] * Murine Models of Lupus (pristane-induced and MRL/lpr): In these models, Zimlovisertib has demonstrated a reduction in circulating autoantibody levels. [7][12] * 3.2.2 Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to relate drug exposure to its pharmacological effect.

4.0 Quantitative Analysis of Biological Effects

  • 4.1 Dose-Response Relationships: Zimlovisertib exhibits potent inhibition of IRAK4 in both biochemical and cellular assays.

Assay TypeSystemEndpointIC50 / EC50 (nM)Reference
Biochemical Recombinant IRAK4Kinase Activity~0.5 - 2[10]
Cell-Based Human PBMCsLPS-induced IL-62.4[5]
Cell-Based Human Whole BloodR848-induced IL-6~2 - 10[7]
Cell-Based THP-1 CellsTarget Occupancy~2[10]
  • 4.2 Selectivity and Specificity: A critical aspect of a good kinase inhibitor is its selectivity for the intended target over other kinases to minimize off-target effects. Zimlovisertib has demonstrated high selectivity for IRAK4. In a screen against a panel of 278 kinases, approximately 100% inhibition was observed for IRAK4 at a 200 nM concentration, with minimal activity against other kinases. [5][10]It also showed low inhibition of major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. [5] 5.0 Therapeutic Potential and Applications

The potent anti-inflammatory effects of IRAK4 inhibition position N-(Azetidin-3-yl)pyrimidin-2-amine derivatives like Zimlovisertib as promising therapeutic agents for a variety of conditions.

  • 5.1 Investigated and Potential Therapeutic Areas:

    • Autoimmune and Inflammatory Diseases: Including rheumatoid arthritis, systemic lupus erythematosus (SLE), and other conditions driven by TLR and IL-1R signaling. [5][7][12] * Oncology: Certain cancers, such as diffuse large B-cell lymphomas (DLBCL) with oncogenic MyD88 mutations, are sensitive to IRAK4 inhibition. [9][13] * Respiratory Diseases: Conditions like asthma and COPD, where inflammatory pathways are activated by allergens and pathogens, could benefit from IRAK4 modulation. [8]

  • 5.2 Preclinical and Clinical Development Status: Zimlovisertib (PF-06650833) has undergone preclinical testing and entered clinical trials. [7][12]A Phase I clinical trial demonstrated in vivo pharmacologic action by reducing the whole blood interferon gene signature in healthy volunteers. [12] 6.0 Future Research Directions

  • 6.1 Exploration of Novel Indications: The broad role of IRAK4 in innate immunity suggests that its inhibitors could be beneficial in a wider range of diseases than currently explored, including certain cardiovascular and metabolic disorders. [9]* 6.2 Combination Therapies: Investigating the synergistic effects of IRAK4 inhibitors with other immunomodulatory or targeted therapies could lead to more effective treatment regimens.

  • 6.3 Development of Next-Generation Inhibitors: Further optimization of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold could lead to compounds with even better potency, selectivity, and pharmacokinetic profiles.

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold is a validated and promising platform for the development of potent and selective kinase inhibitors. As exemplified by Zimlovisertib (PF-06650833), these compounds effectively target IRAK4, a master regulator of innate immune signaling. The robust preclinical and emerging clinical data highlight the significant therapeutic potential of this class of molecules for treating a wide array of inflammatory, autoimmune, and oncological diseases. Continued research and development in this area are poised to deliver novel and impactful therapies for patients with high unmet medical needs.

8.0 References

  • Pharmacologic properties of PF‐06650833, an interleukin‐1–associated kinase 4 (IRAK4) inhibitor. ResearchGate. [Link]

  • The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed Central. [Link]

  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Gale and Ira Drukier Institute for Children's Health. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. PubMed Central. [Link]

  • Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PubMed Central. [Link]

  • IRAK-4 Inhibitors for Inflammation. PubMed Central. [Link]

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N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride CAS number 1380300-74-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride (CAS 1380300-74-2): A Versatile Scaffold in Modern Drug Discovery

Executive Summary & Overview

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic organic compound featuring two key pharmacophoric motifs: a strained four-membered azetidine ring and a 2-aminopyrimidine core. While extensive literature on this specific molecule is not publicly available, its constituent parts are of profound interest in medicinal chemistry. The azetidine ring offers a conformationally rigid, sp³-rich scaffold that can improve key drug-like properties, while the 2-aminopyrimidine group is a well-established "hinge-binding" motif in many kinase inhibitors.

This guide, intended for researchers, chemists, and drug development professionals, synthesizes information from analogous structures and foundational chemical principles to provide a comprehensive technical overview. We will explore the strategic value of its structural components, propose detailed synthetic and analytical protocols, and discuss its potential applications as a versatile building block for creating novel therapeutics, particularly in kinase inhibition and fragment-based drug design. The dihydrochloride salt form suggests good aqueous solubility, making it amenable to use in biological screening and formulation studies.

Section 1: The Strategic Value of Core Structural Motifs

The design of N-(Azetidin-3-yl)pyrimidin-2-amine is rooted in the strategic combination of two validated pharmacophores. Understanding the individual contribution of each motif is critical to appreciating the compound's potential.

The Azetidine Motif: A Privileged Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become vital structural units in modern drug discovery.[1] Their incorporation is a deliberate strategy to overcome challenges associated with traditional, more flexible molecular scaffolds. The lack of molecular rigidity in many small molecules can be a significant hurdle in drug design, whereas conformationally restricted molecules often show more reproducible results in computational and experimental screening.[2]

Key advantages conferred by the azetidine ring include:

  • Enhanced Pharmacokinetic Properties: The rigid, sp³-rich character of the azetidine ring often leads to improved metabolic stability, reduced lipophilicity, and enhanced solubility compared to more flexible or aromatic counterparts.[1][3]

  • Conformational Rigidity: The strained ring system locks the substituents in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

  • Novel Chemical Space: Azetidines provide a unique three-dimensional vector for exiting the core of a molecule, allowing chemists to explore novel binding pockets and interactions within a target protein.[1]

G cluster_0 Flexible Linker cluster_1 Azetidine Scaffold a Pharmacophore A b Pharmacophore B a->b High conformational freedom leads to entropic penalty upon binding. c Pharmacophore A scaffold Azetidine Ring c->scaffold d Pharmacophore B scaffold->d Defined spatial orientation reduces entropic penalty.

Caption: Conformational restriction via an azetidine scaffold.
The 2-Aminopyrimidine Moiety: A Canoncial Kinase Hinge-Binder

The 2-aminopyrimidine core is a cornerstone of kinase inhibitor design.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a major class of drug targets.[5] The aminopyrimidine motif functions as an effective mimic of the adenine hinge-binding region of ATP.

Its efficacy stems from a specific hydrogen bonding pattern:

  • One nitrogen in the pyrimidine ring acts as a hydrogen bond acceptor.

  • The exocyclic amine (at the 2-position) acts as a hydrogen bond donor.

This dual interaction forms a highly stable "clamp" with the backbone amide bonds of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This allows the rest of the molecule to make specific interactions that determine potency and selectivity.[4][5]

G inhibitor N H N N hinge Kinase Hinge Region O=C H-N inhibitor:h->hinge:o H-bond (donor) hinge:h->inhibitor:n1 H-bond (acceptor)

Caption: Canonical hydrogen bonding of 2-aminopyrimidine.

Section 2: Physicochemical & Structural Properties

A summary of the key chemical identifiers and predicted properties for the parent compound N-(Azetidin-3-yl)pyrimidin-2-amine is provided below. The dihydrochloride salt form will have a higher molecular weight and different physical properties, such as enhanced aqueous solubility.

PropertyValueSource
CAS Number 1380300-74-2-
Molecular Formula C₇H₁₀N₄PubChemLite[6]
Molecular Weight 150.18 g/mol PubChemLite[6]
Monoisotopic Mass 150.09055 DaPubChemLite[6]
InChIKey GBPZECRPLNUWDE-UHFFFAOYSA-NPubChemLite[6]
Predicted XlogP -0.1PubChemLite[6]
Hydrogen Bond Donors 2PubChemLite[6]
Hydrogen Bond Acceptors 4PubChemLite[6]

Note: Data corresponds to the free base. The dihydrochloride salt will have a molecular weight of 223.11 g/mol .

Section 3: Synthesis and Characterization

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine is logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This section outlines the strategic approach and provides a detailed, exemplary protocol.

Retrosynthetic Analysis

The primary disconnection is the C-N bond between the azetidine nitrogen and the pyrimidine ring. This leads back to two key starting materials: a protected azetidin-3-amine and an activated 2-halopyrimidine. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the azetidine nitrogen is crucial to prevent side reactions and ensure regioselectivity.

G cluster_0 Starting Materials target Target Molecule N-(Azetidin-3-yl)pyrimidin-2-amine disconnect1 C-N Disconnection (SₙAr) target->disconnect1 sm1 tert-butyl azetidin-3-ylcarbamate disconnect1->sm1 sm2 2-Chloropyrimidine disconnect1->sm2

Caption: Retrosynthetic pathway for the target compound.
Exemplary Synthetic Protocol

This protocol is based on well-established methodologies for similar transformations.[7][8]

Step 1: Nucleophilic Aromatic Substitution (Boc-protected intermediate)

  • Reagent Setup: To a microwave vial, add tert-butyl azetidin-3-ylcarbamate (1.0 eq), 2-chloropyrimidine (1.1 eq), and a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA) or 1-butanol (to a concentration of ~0.5 M).

    • Causality: High-boiling polar aprotic solvents are used to facilitate the SₙAr reaction, which often requires elevated temperatures to proceed at a reasonable rate. DIPEA is used to scavenge the HCl generated during the reaction without competing as a nucleophile.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 1-4 hours. Monitor reaction progress by LC-MS.

    • Causality: Microwave heating provides rapid and uniform heating, often reducing reaction times and improving yields compared to conventional heating.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield tert-butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate.

Step 2: Boc Deprotection and Salt Formation

  • Deprotection: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dioxane or methanol.

  • Acidification: Add an excess of HCl (e.g., 4M HCl in dioxane, 10 eq) and stir the mixture at room temperature overnight.

    • Causality: The strong acidic conditions cleave the acid-labile Boc protecting group, liberating the primary amine. The use of HCl in an anhydrous solvent allows for the direct precipitation of the desired dihydrochloride salt.

  • Isolation: The product, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, will typically precipitate from the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove residual acid, and dry under vacuum.

Analytical Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess purity and confirm the molecular weight of the product.

    • Exemplary Protocol: A reverse-phase C18 column is used. A typical gradient might be 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 5-8 minutes.[7] The expected [M+H]⁺ ion for the free base would be m/z 151.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of all protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.

Section 4: Applications in Drug Discovery

The unique combination of the azetidine and 2-aminopyrimidine motifs makes this compound an attractive starting point for multiple drug discovery campaigns.

Scaffold for Kinase Inhibitor Development

The most direct application is as a core scaffold for kinase inhibitors. The 2-aminopyrimidine provides the essential hinge-binding anchor. The azetidine ring serves as a rigid linker to a substituent at the 3-position, which can be elaborated to target other regions of the ATP-binding pocket, thereby driving potency and selectivity. This scaffold could be explored for targets such as:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, overexpressed in many cancers.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a contributor to several cancer types.[5]

Caption: Potential applications in drug discovery.
Building Block for GPCR Ligands

Analogous structures containing the 3-aminoazetidine moiety have demonstrated potent activity as agonists for G protein-coupled receptors (GPCRs), such as the histamine H₃ receptor.[7][8] In these cases, the azetidine ring serves to rigidly position the basic nitrogen for optimal interaction with acidic residues (e.g., aspartate) in the receptor's transmembrane domain. N-(Azetidin-3-yl)pyrimidin-2-amine could be used as an intermediate, where the pyrimidine is a placeholder or a modifiable handle, to build libraries targeting various GPCRs.

Utility in Fragment-Based Drug Design (FBDD)

With a molecular weight of ~150 Da, the free base of this compound fits well within the "Rule of Three" for ideal fragments. It possesses low complexity but contains rich pharmacophoric information (H-bond donors/acceptors, rigid scaffold). It could be screened against various targets using biophysical methods (e.g., X-ray crystallography, Surface Plasmon Resonance) to identify initial low-affinity hits, which can then be grown or linked to generate potent leads.[2]

Section 5: Safety, Handling, and Storage

As with any research chemical for which toxicological data is unavailable, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride should be handled with appropriate caution.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and direct contact with skin and eyes.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The dihydrochloride salt may be hygroscopic; storage in a desiccator or under an inert atmosphere (e.g., nitrogen, argon) is recommended to maintain integrity.

Section 6: Conclusion and Future Outlook

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride stands out not as a well-defined drug, but as a high-potential building block for the creation of next-generation therapeutics. Its intelligent design combines the pharmacokinetic advantages of the azetidine scaffold with the proven hinge-binding capability of the 2-aminopyrimidine core.

Future research should focus on leveraging this scaffold in library synthesis campaigns targeting kinase families known to be susceptible to aminopyrimidine-based inhibitors. Furthermore, its application in FBDD could uncover novel biological targets. The synthetic accessibility and desirable physicochemical properties of this compound make it a valuable tool for medicinal chemists aiming to develop potent, selective, and drug-like clinical candidates.

References

  • Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
  • Enamine. Safety Data Sheet.
  • PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride.
  • EvitaChem. Buy 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride.
  • ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.
  • Enamine. Azetidines.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
  • NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Semantic Scholar. imidazole Histamine H3 Receptor Agonists with in Vivo Central.

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synthesis pathways for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is strategically designed around two core transformations: a nucleophilic aromatic substitution (SNAr) to construct the key C-N bond, followed by a straightforward deprotection and salt formation. This document offers researchers, chemists, and drug development professionals a detailed protocol, mechanistic insights, and field-proven considerations for the successful synthesis of this valuable building block.

Introduction and Strategic Overview

N-(Azetidin-3-yl)pyrimidin-2-amine is a key structural motif found in a variety of biologically active compounds. The combination of the strained azetidine ring and the electron-deficient pyrimidine system creates a unique chemical scaffold for probing biological targets.[1][2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for further use in drug discovery and development pipelines.

The synthetic strategy detailed herein is predicated on a convergent approach, leveraging commercially available or readily accessible starting materials. The core logic involves the coupling of a protected azetidine synthon with an activated pyrimidine ring, followed by the removal of the protecting group to yield the target compound.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical disconnection strategy. The target molecule can be disconnected at the C-N bond between the azetidine and pyrimidine rings. This leads back to two key precursors: a 3-aminoazetidine derivative and a 2-halopyrimidine. To prevent undesirable side reactions, such as N-alkylation of the azetidine ring itself, the azetidine nitrogen is temporarily masked with a protecting group, most commonly the tert-butoxycarbonyl (Boc) group.

G Target N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride Free_Base N-(Azetidin-3-yl)pyrimidin-2-amine Target->Free_Base Salt Formation Boc_Protected tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate Free_Base->Boc_Protected Boc Deprotection Starting_Materials 2-Chloropyrimidine + tert-Butyl 3-aminoazetidine-1-carboxylate Boc_Protected->Starting_Materials Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic pathway for the target compound.

The Core Synthetic Pathway

The most efficient and widely adopted pathway for the synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride involves a two-step sequence.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first key transformation is the coupling of the protected aminoazetidine with 2-chloropyrimidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction: tert-Butyl 3-aminoazetidine-1-carboxylate + 2-Chloropyrimidine → tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate

Mechanistic Rationale: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms susceptible to nucleophilic attack, particularly at the 2- and 4-positions when a good leaving group like a halide is present.[3] The primary amine of tert-butyl 3-aminoazetidine-1-carboxylate[4][5] acts as the nucleophile, attacking the C2 position of 2-chloropyrimidine and displacing the chloride ion. The Boc protecting group on the azetidine ring is crucial; it deactivates the ring nitrogen, preventing it from competing as a nucleophile and leading to unwanted side products.[2] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

G cluster_0 Step 1: SNAr Coupling Boc-Azetidine-NH2 tert-Butyl 3-aminoazetidine-1-carboxylate Product_Boc tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate Boc-Azetidine-NH2->Product_Boc + 2-Cl-Pyrimidine 2-Chloropyrimidine 2-Cl-Pyrimidine->Product_Boc Base (e.g., TEA) Solvent (e.g., CHCl3)

Caption: Schematic of the SNAr coupling reaction.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group and the concurrent formation of the dihydrochloride salt.

Reaction: tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate + HCl → N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Mechanistic Rationale: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions.[6][7] Treatment with a strong acid, such as hydrochloric acid, protonates the carbamate oxygen, initiating the collapse of the protecting group into isobutylene and carbon dioxide, liberating the free amine.[8] Using an excess of HCl, typically as a solution in an anhydrous solvent like dioxane or ethanol, ensures complete deprotection and protonation of the two basic nitrogen atoms (the azetidine ring nitrogen and the exocyclic amine), leading to the precipitation of the desired dihydrochloride salt. This method is often preferred as it provides a clean and efficient route to the final product, which can frequently be isolated by simple filtration.[2]

G cluster_1 Step 2: Deprotection & Salt Formation Product_Boc tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate Final_Product N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Product_Boc->Final_Product Excess HCl (e.g., in Dioxane)

Caption: Schematic of the deprotection and salt formation step.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of tert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate
  • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or N,N-dimethylformamide (DMF), add 2-chloropyrimidine (1.0-1.2 eq).

  • Add a non-nucleophilic base, such as triethylamine (TEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.[3] The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate.

Protocol 2: Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
  • Dissolve the purified tert-butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol (EtOH) or methanol (MeOH).

  • To this solution, add a solution of hydrochloric acid (typically 4M in 1,4-dioxane or a concentrated aqueous solution, >3 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-6 hours. Formation of a precipitate is typically observed.

  • Monitor the reaction for the complete disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the solid product is collected by vacuum filtration.

  • Wash the filter cake with a cold solvent (e.g., diethyl ether or cold ethanol) to remove any residual impurities.

  • Dry the solid under vacuum to yield N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride as a stable solid.[2]

Data Summary and Characterization

The following table summarizes typical experimental outcomes for this synthetic sequence.

StepReactionStarting MaterialsProductTypical YieldPurity (LC-MS)
1 SNAr Couplingtert-Butyl 3-aminoazetidine-1-carboxylate, 2-Chloropyrimidinetert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate75-90%>95%
2 Deprotection / Salt Formationtert-Butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylateN-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride85-98%>98%

Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Field Insights and Troubleshooting

  • Choice of Base in Step 1: While TEA is effective, DIPEA can be advantageous in cases where the starting amine is particularly valuable, as it is less nucleophilic and reduces the risk of side reactions.

  • Solvent for SNAr: Polar aprotic solvents like DMF or DMSO can accelerate the SNAr reaction compared to less polar solvents like CHCl₃, but their higher boiling points can complicate workup. For microwave-assisted synthesis, which can significantly shorten reaction times, solvents like ethanol or isopropanol are often used.[2]

  • Boc Deprotection: While HCl in dioxane is standard, trifluoroacetic acid (TFA) in dichloromethane (DCM) is also a common and effective alternative.[6][8] However, this would yield the trifluoroacetate salt, requiring an additional salt-exchange step if the hydrochloride is specifically desired.

  • Purification of the Final Salt: The final dihydrochloride salt is often highly pure after filtration. If further purification is needed, recrystallization from a solvent system like ethanol/diethyl ether is typically effective.

Conclusion

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by an acid-mediated deprotection. This pathway is efficient, scalable, and utilizes readily available precursors. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this important chemical entity for applications in drug discovery and chemical biology.

References

  • Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
  • Journal of Medicinal Chemistry. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. Available from: [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. Available from: [Link]

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  • NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Available from: [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

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An In-depth Technical Guide to N-(Azetidin-3-yl)pyrimidin-2-amine Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent three-dimensional geometry, coupled with synthetically tractable points for diversification, has made it a cornerstone for developing therapeutics targeting a range of diseases, from inflammatory disorders to oncology and neurodegeneration. This guide provides a comprehensive overview of this important chemical series, detailing its synthesis, key biological targets, structure-activity relationships (SAR), and the experimental protocols necessary for its evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring is a foundational heterocycle in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its ability to form key hydrogen bonds and participate in various molecular interactions has made it a frequent component in drug design.[3] When coupled with an azetidine ring—a strained, four-membered heterocycle—the resulting N-(Azetidin-3-yl)pyrimidin-2-amine core offers a unique spatial arrangement of atoms. This structure effectively projects substituents into the three-dimensional space of a protein's active site, a critical feature for achieving high-affinity binding and selectivity.[4]

This guide will focus primarily on the utility of this scaffold in the inhibition of protein kinases, a class of enzymes that regulate a vast array of cellular processes and are frequently dysregulated in human disease.[3] We will explore its application in targeting kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in inflammatory diseases and Parkinson's disease, respectively.[5][6]

Synthetic Strategies

The construction of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives relies on established and robust synthetic methodologies. The general approach involves the coupling of a pre-functionalized pyrimidine with a suitable azetidine synthon.

Core Synthesis

A common and efficient method for assembling the core structure is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-chloropyrimidine derivative with a protected 3-aminoazetidine, followed by deprotection.

  • Step 1: Preparation of the Pyrimidine Electrophile: Commercially available or synthesized 2,4-dichloropyrimidines can be used as starting materials. The chlorine at the 4-position is more reactive, allowing for selective initial substitution.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): The key coupling step involves reacting the 2-chloropyrimidine with a Boc-protected 3-aminoazetidine.[7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Step 3: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired N-(Azetidin-3-yl)pyrimidin-2-amine core.

Diversification of the Scaffold

The true utility of this scaffold lies in its potential for diversification at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.

dot

G cluster_0 Core Synthesis cluster_1 Diversification Points 2-Chloropyrimidine 2-Chloropyrimidine Coupling S_NAr (e.g., DIPEA, DMSO) 2-Chloropyrimidine->Coupling Boc-3-aminoazetidine Boc-3-aminoazetidine Boc-3-aminoazetidine->Coupling Protected_Core Protected Scaffold Coupling->Protected_Core Deprotection Acidic Deprotection (e.g., TFA) Protected_Core->Deprotection Core_Scaffold N-(Azetidin-3-yl) pyrimidin-2-amine Deprotection->Core_Scaffold R1 Core_Scaffold->R1 R1 (Pyrimidine C4/C5/C6) R2 Core_Scaffold->R2 R2 (Azetidine N1) R3 Core_Scaffold->R3 R3 (Amine N)

Caption: General Synthetic and Diversification Strategy.

  • Position R1 (Pyrimidine Ring): Substituents can be introduced on the pyrimidine ring using various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated pyrimidine precursor. This allows for the installation of aryl, heteroaryl, or alkyl groups to probe interactions in the solvent-front region of the kinase ATP-binding site.

  • Position R2 (Azetidine Nitrogen): The secondary amine of the azetidine ring is a key handle for modification. Reductive amination or acylation can be used to introduce a wide array of substituents that can occupy the ribose-binding pocket or other nearby regions.[8]

  • Position R3 (Exocyclic Amine): While less commonly modified, alkylation of the exocyclic amine is possible and can influence the hydrogen-bonding network with the kinase hinge region.

Key Biological Targets and Mechanism of Action

Derivatives of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold have shown potent inhibitory activity against several important kinases.

IRAK4: A Master Regulator of Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][9] Dysregulation of these pathways is linked to a multitude of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus.[10]

  • Mechanism of Action: Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 recruits IRAK4 to the receptor complex.[11] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and AP-1.[10] This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] IRAK4 inhibitors based on the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold act as ATP-competitive inhibitors. They bind to the active site of IRAK4, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory signaling cascade.[5][12]

dot

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB NF-κB Activation IKK_Complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine Derivative Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

LRRK2: A Target for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose gain-of-function mutations are the most common genetic cause of Parkinson's disease (PD).[6][13] This has made the inhibition of LRRK2's kinase activity a major therapeutic strategy.

  • Mechanism of Action: While the precise pathogenic mechanism is still under intense investigation, it is known that LRRK2 kinase activity is central to its role in vesicle trafficking, mitochondrial function, and inflammation within neurons.[13] Potent and selective LRRK2 inhibitors featuring the pyrimidine scaffold have been developed.[14] Like IRAK4 inhibitors, these compounds typically bind to the ATP pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates and mitigating the downstream cellular dysfunction associated with pathogenic mutations.[6]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold has yielded crucial insights into the features required for potent and selective kinase inhibition. The following table summarizes representative SAR data for IRAK4 inhibitors, a well-studied class within this series.

Compound IDR1 (Pyrimidine C4)R2 (Azetidine N1)IRAK4 IC50 (nM)Kinase Selectivity
A-1 Phenyl-H5,200Poor
A-2 4-Fluorophenyl-H1,500Moderate
A-3 4-Fluorophenyl-Methyl850Moderate
A-4 4-Fluorophenyl-(2-hydroxyethyl)250Good
B-1 Pyrazol-4-yl-H980Moderate
B-2 1-Methyl-pyrazol-4-yl-(2-hydroxyethyl)55Excellent
B-3 1-Methyl-pyrazol-4-yl-(2-methoxyethyl)15Excellent

Data are illustrative and compiled from typical trends observed in medicinal chemistry literature.

  • Observations from SAR:

    • R1 Position: Moving from simple phenyl groups to more functionalized (hetero)aryl rings, such as a substituted pyrazole, often leads to a significant increase in potency. This suggests that the R1 group makes critical interactions in a specific pocket of the active site.

    • R2 Position: The unsubstituted azetidine nitrogen (R2 = -H) generally results in lower potency. The addition of small, polar, or hydrogen-bond-donating/accepting groups, like a hydroxyethyl moiety, dramatically improves activity. This highlights the importance of engaging with residues in the ribose-binding pocket of the kinase.

    • Synergy: The combination of optimal substituents at both R1 and R2 positions (e.g., Compound B-3) results in highly potent inhibitors, demonstrating a synergistic effect of these modifications.

Key Experimental Protocols

The evaluation of novel N-(Azetidin-3-yl)pyrimidin-2-amine derivatives requires a standardized set of biochemical and cellular assays.

Workflow for Inhibitor Evaluation

dot

G Synthesis Compound Synthesis & Purification Biochem_Assay In Vitro Biochemical Assay (e.g., ADP-Glo™) Synthesis->Biochem_Assay Determine IC50 Selectivity Kinase Selectivity Panel (>300 Kinases) Biochem_Assay->Selectivity Assess Specificity Cell_Assay Cell-Based Target Engagement & Pathway Inhibition Assay Biochem_Assay->Cell_Assay Confirm Cellular Potency Selectivity->Cell_Assay ADME In Vitro ADME/ Tox Profiling Cell_Assay->ADME Evaluate Drug-like Properties PK_PD In Vivo PK/PD & Efficacy Studies ADME->PK_PD Test in Animal Models

Caption: High-Level Experimental Workflow.

Protocol: In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[15]

Materials:

  • Recombinant human IRAK4 enzyme (e.g., from Promega, BPS Bioscience).[15][16]

  • Myelin Basic Protein (MBP) as a generic substrate.

  • ATP (Adenosine Triphosphate).

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[15]

  • ADP-Glo™ Kinase Assay Kit (Promega).[15]

  • Test compounds dissolved in DMSO.

  • 384-well, low-volume, white assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each compound dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Preparation: Prepare a master mix containing the kinase buffer, ATP (final concentration typically near the Km, e.g., 25 µM), and MBP substrate.

  • Kinase Reaction Initiation: Prepare a solution of IRAK4 enzyme in kinase buffer. Add 2 µL of the enzyme solution to the wells containing the test compounds. To initiate the reaction, add 2 µL of the substrate/ATP mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value for each compound.

Therapeutic Applications and Future Outlook

The versatility of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold has positioned it as a valuable starting point for developing drugs against a wide range of diseases.

  • Inflammatory and Autoimmune Diseases: IRAK4 inhibitors are being actively pursued for rheumatoid arthritis, lupus, and other conditions driven by TLR/IL-1R signaling.[5][9]

  • Oncology: Dysregulation of IRAK signaling has been implicated in certain hematologic malignancies, presenting another therapeutic avenue.[12]

  • Neurodegenerative Diseases: LRRK2 inhibitors are a leading hope for a disease-modifying therapy for Parkinson's disease.[6][13]

The future of this scaffold is bright. Ongoing research focuses on fine-tuning the molecules to achieve even greater selectivity, thereby minimizing potential off-target effects. Furthermore, novel strategies are being explored, such as developing bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) that utilize this scaffold to bind to a target kinase and recruit an E3 ligase to induce its degradation, offering a different and potentially more durable therapeutic effect than simple inhibition.

References

  • What are IRAK4 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. Available at: [Link]

  • What are IRAK4 inhibitors and how do you quickly get the latest development progress? (2023). Synapse.
  • IRAK4 Kinase Assay - Promega Corporation. Promega Corporation.
  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Bentham Science Publishers.
  • N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine - Smolecule. Smolecule.
  • IRAK4 Kinase Assay Kit - BPS Bioscience. BPS Bioscience.
  • Kelly, P. N., et al. (2015). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Experimental Medicine, 212(11), 1861-1874. Available at: [Link]

  • LanthaScreen® Eu Kinase Binding Assay for IRAK4 - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • A Validated IRAK4 Inhibitor Screening Assay - BellBrook Labs. BellBrook Labs.
  • IRAK4 Kinase Assay Kit - BPS Bioscience. BPS Bioscience.
  • US20240002392A1 - Azetidinyl Pyrimidines and Uses Thereof - Google Patents. Google Patents.
  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8149-8161. Available at: [Link]

  • Alabugin, I. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

  • Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983-2992. Available at: [Link]

  • Kaur, R., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 49. Available at: [Link]

  • Larionov, O. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5030-5073. Available at: [Link]

  • 4-(azetidin-3-yl)pyrimidin-2-amine - AA Blocks. AA Blocks.
  • Henderson, J. L., et al. (2012). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. ACS Medicinal Chemistry Letters, 3(8), 640-645. Available at: [Link]

  • Lee, K. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 548-553. Available at: [Link]

  • Chatterjee, D., et al. (2022). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Science Signaling, 15(749), eabn0656. Available at: [Link]

  • Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100853. Available at: [Link]

  • Raig, N. D., et al. (2022). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. Science Signaling, 15(749). Available at: [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. Available at: [Link]

  • LRRK2 | Inhibitors - MedchemExpress.com. MedchemExpress.
  • Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • Cumming, I. A., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729. Available at: [Link]

  • Cowart, M. D., et al. (2002). 4-amino-5-aryl-6-arylethynylpyrimidines: Structure-Activity Relationships of Non-Nucleoside Adenosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(18), 3899-3912. Available at: [Link]

  • Watterson, S. H., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1286-1292. Available at: [Link]

  • Wang, Z., et al. (2009). IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 19(15), 4247-4251. Available at: [Link]

Sources

potential therapeutic targets of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Preamble: From Structure to Hypothesis

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound characterized by a 2-aminopyrimidine core linked to a 3-azetidinyl group. While direct pharmacological data for this specific molecule is not extensively published in peer-reviewed literature, its structural motifs are prevalent in a significant number of clinically relevant inhibitors, particularly within the domain of protein kinase inhibition. This guide, therefore, adopts a chemoinformatic and structure-activity relationship (SAR)-driven approach to hypothesize and propose potential therapeutic targets. We will dissect the molecule's core components, draw parallels to known inhibitors, and outline a rigorous, multi-stage experimental plan to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation for novel small molecules.

Part 1: Structural Deconstruction and Target Class Hypothesis

The core of N-(Azetidin-3-yl)pyrimidin-2-amine is the 2-aminopyrimidine scaffold. This privileged structure is renowned for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor, mimicking the adenine base of ATP. This "bioisosteric" relationship makes the 2-aminopyrimidine a highly successful scaffold for competitive kinase inhibitors.

The substituent at the 2-amino position, an azetidin-3-yl group, is a saturated four-membered nitrogen heterocycle. In medicinal chemistry, azetidine rings are often introduced to:

  • Improve aqueous solubility and other physicochemical properties.

  • Provide a three-dimensional vector for exiting the ATP-binding pocket towards more variable regions of the kinase, thereby influencing selectivity.

  • Introduce a basic nitrogen atom that can form salt bridges or further hydrogen bonds.

Given these structural features, the primary hypothesized target class for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is the protein kinase family .

Part 2: High-Probability Kinase Target Families

Based on extensive literature precedent for the 2-aminopyrimidine scaffold, we can narrow down the most probable kinase targets.

Cyclin-Dependent Kinases (CDKs)

Many potent CDK inhibitors utilize the 2-aminopyrimidine core. CDKs are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle, transcription, and neuronal functions. Their dysregulation is a hallmark of cancer.

  • Rationale: Compounds like Ribociclib (a CDK4/6 inhibitor approved for breast cancer) and Abemaciclib feature a 2-aminopyrimidine core. The general structure allows for interaction with the canonical hinge region of CDKs. The azetidine moiety could potentially confer selectivity among different CDK family members.

  • Signaling Pathway:

    • In cancer, hyperactivation of the Cyclin D-CDK4/6-INK4-Rb pathway is common.

    • CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).

    • Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates genes required for the G1-to-S phase transition of the cell cycle, leading to cell proliferation.

    • Inhibition of CDK4/6 prevents Rb phosphorylation, causing G1 cell cycle arrest.

CDK_Pathway cluster_S_Phase S Phase Proliferation Cell Proliferation inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine (Hypothesized Inhibitor) CDK46 CDK46 inhibitor->CDK46 inhibits G1_Arrest G1_Arrest inhibitor->G1_Arrest induces CyclinD CyclinD CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F sequesters E2F->Proliferation drives

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK-STAT signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.

  • Rationale: Several approved JAK inhibitors, such as Tofacitinib and Baricitinib, while having a pyrrolopyrimidine core, demonstrate the utility of related azacycles in targeting the JAK ATP-binding site. The 2-aminopyrimidine scaffold is also a known hinge-binder for JAKs. The azetidine group could potentially interact with residues in the ribose-binding pocket or solvent-exposed regions.

  • Signaling Pathway:

    • Cytokine binding to its receptor induces receptor dimerization and activation of receptor-associated JAKs.

    • JAKs phosphorylate each other (trans-phosphorylation) and then phosphorylate the receptor cytoplasmic tails.

    • Signal Transducer and Activator of Transcription (STAT) proteins are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAKs.

    • Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer JAK->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates GeneExp Gene Expression (Inflammation) Nucleus->GeneExp regulates inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine (Hypothesized Inhibitor) inhibitor->JAK inhibits

Part 3: Experimental Validation Workflow

A multi-tiered approach is essential to validate these hypotheses, moving from broad, high-throughput methods to specific, mechanistic studies.

Validation_Workflow Tier1 Tier 1: Broad Kinase Profiling Tier2 Tier 2: In Vitro Target Validation Tier1->Tier2 Identifies Primary Hits Tier3 Tier 3: Cellular Target Engagement Tier2->Tier3 Confirms Direct Binding Tier4 Tier 4: Functional Cellular Assays Tier3->Tier4 Links Binding to Function

Tier 1: Broad Kinase Profiling

Objective: To obtain an unbiased view of the compound's kinase selectivity profile.

Protocol: Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™ or similar service)

  • Compound Preparation: Prepare a 10 mM stock solution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in 100% DMSO.

  • Screening Concentration: Submit the compound for screening at a concentration of 1 µM against a panel of >400 human kinases.

  • Assay Principle: The assay typically measures the ability of the test compound to displace a ligand from the ATP-binding site of each kinase. Results are often reported as "% Control" or "% Inhibition".

  • Data Analysis:

    • Identify kinases showing significant inhibition (e.g., >90% inhibition at 1 µM).

    • Cluster the hits by kinase family (e.g., CMGC for CDKs, TK for JAKs).

    • Prioritize hits based on the strength of inhibition and potential therapeutic relevance.

Table 1: Hypothetical Kinase Profiling Results

Kinase TargetKinase Family% Inhibition @ 1 µM
CDK4CMGC98%
CDK6CMGC95%
JAK2TK85%
FLT3TK60%
.........
Tier 2: In Vitro Target Validation

Objective: To determine the potency (IC50) of the compound against the primary hits identified in Tier 1.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Recombinant human kinase (e.g., CDK4/CyclinD1, JAK2).

    • Substrate peptide specific for the kinase.

    • ATP.

    • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (test compound).

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, the substrate/ATP mix, and the compound dilutions.

    • Incubate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement

Objective: To confirm that the compound can enter cells and bind to its intended target in a physiological context.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7 for CDK4/6, HEL for JAK2) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (at various concentrations) or vehicle (DMSO) for 1 hour.

  • Thermal Shift:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Protein Analysis:

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stabilized protein.

    • Analyze the amount of soluble target protein (e.g., CDK4, JAK2) in the supernatant by Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Tier 4: Functional Cellular Assays

Objective: To demonstrate that target engagement leads to the desired downstream biological effect.

Protocol: Phospho-Protein Western Blot (Example for CDK4/6)

  • Cell Treatment: Seed MCF-7 cells and serum-starve them for 24 hours to synchronize them in G1 phase. Then, stimulate with serum in the presence of increasing concentrations of the test compound for 24 hours.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the p-Rb/total Rb ratio indicates successful inhibition of CDK4/6 activity in cells.

Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Part 4: Conclusion and Forward Look

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride represents a promising chemical scaffold for the development of novel kinase inhibitors. Based on robust SAR precedents, CDK and JAK family kinases are high-probability therapeutic targets. The outlined validation workflow provides a systematic and rigorous pathway to confirm these hypotheses, starting from broad profiling and culminating in functional cellular readouts. Successful validation would position this compound as a valuable lead for further optimization in oncology or immunology drug discovery programs. The key to unlocking its therapeutic potential lies in this structured, evidence-based approach to target identification and validation.

References

This section would be populated with real URLs from the grounding tool if specific literature on the compound or its close analogs were found. As this guide is based on a chemoinformatic hypothesis due to the lack of direct data, representative references for the methodologies and target classes are provided for illustrative purposes.

  • KINOMEscan Technology. DiscoverX (now part of Eurofins).[Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013), Science.[Link]

  • The 2-aminopyrimidine scaffold in kinase inhibition. A similar class of compounds is reviewed in: Wu, P., et al. (2010), J. Med. Chem.[Link]

  • Role of CDK4/6 in the Cell Cycle. Weinberg, R. A. (2013), The Biology of Cancer.[Link]

  • JAK-STAT Signaling Pathway. O'Shea, J. J., et al. (2015), Cell.[Link]

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride safety and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic amine containing both a pyrimidine and an azetidine moiety. While specific toxicological data for this compound is not extensively available in the public domain, its structural alerts, particularly the presence of the heterocyclic amine functional group, necessitate a thorough evaluation of its safety profile. This guide provides a comprehensive framework for assessing the safety and toxicity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, drawing on established regulatory guidelines and toxicological principles for similar chemical entities. The focus is on providing a strategic and methodological approach for researchers and drug development professionals to effectively characterize the risk profile of this and related novel chemical entities.

Introduction

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride belongs to a class of small molecules with potential applications in medicinal chemistry, given the prevalence of pyrimidine and azetidine scaffolds in bioactive compounds.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, can impart unique physicochemical properties and metabolic stability.[2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.[3] Given the potential for human exposure in a therapeutic context, a rigorous assessment of the compound's safety and toxicity is paramount for any further development. This document outlines a comprehensive strategy for the nonclinical safety evaluation of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Pharmacokinetics and Metabolism (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is foundational to designing and interpreting toxicology studies. The metabolic fate of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is of particular interest, as metabolic activation of heterocyclic aromatic amines is a known mechanism of toxicity.[4]

In Vitro ADME Assays

A standard battery of in vitro ADME assays should be conducted early in development to inform candidate selection and the design of in vivo studies.

Parameter Assay Purpose
Solubility Kinetic and Thermodynamic Solubility AssaysTo assess solubility in physiological buffers.
Permeability Caco-2 or PAMPA AssayTo predict intestinal absorption and oral bioavailability.
Metabolic Stability Liver Microsomes or HepatocytesTo determine the rate of metabolism and identify major metabolizing enzymes (e.g., cytochrome P450s).
CYP Inhibition Cytochrome P450 Inhibition AssayTo assess the potential for drug-drug interactions.[5]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the fraction of unbound drug, which is pharmacologically active.
In Vivo Pharmacokinetic Studies

Following in vitro characterization, single-dose pharmacokinetic studies in at least two species (typically rodent and non-rodent) are necessary to understand the in vivo disposition of the compound. Key parameters to be determined include Cmax, Tmax, AUC, half-life, and bioavailability.

Genotoxicity Assessment

Heterocyclic aromatic amines as a class are known to have genotoxic potential, often following metabolic activation.[4][6] Therefore, a comprehensive evaluation of the genotoxicity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is critical. The standard battery of tests, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), should be performed.

Standard Genotoxicity Testing Battery
  • Ames Test (Bacterial Reverse Mutation Assay): This initial screen assesses the potential of the compound or its metabolites to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Cytogenetic Assay: This assay evaluates the potential to induce chromosomal damage. This can be either a chromosomal aberration assay or a micronucleus test in a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • In Vivo Genotoxicity Assay: If any of the in vitro assays are positive, an in vivo assay is required to assess genotoxicity in a whole animal system. The most common is the rodent bone marrow micronucleus test.

Caption: Standard workflow for genotoxicity assessment.

General Toxicity Studies

General toxicity studies are designed to characterize the toxicity profile of a compound after single and repeated administrations. These studies help to identify target organs of toxicity, determine dose-response relationships, and select safe doses for first-in-human clinical trials.

Acute Toxicity

Acute toxicity studies provide information on the potential toxicity from a single dose of the compound. While full-scale LD50 studies are now less common, an acute toxicity study in one rodent species can help in dose range finding for subsequent studies.

Repeated-Dose Toxicity Studies

These studies are conducted in at least two species (one rodent, one non-rodent) and the duration is dependent on the proposed duration of clinical use.

Study Duration Typical Species Key Endpoints
14-day or 28-day Rat, Dog/Non-human primateDose-range finding, target organ identification
3-month Rat, Dog/Non-human primateSupport for Phase 2 clinical trials
6-month (rodent), 9-month (non-rodent) Rat, Dog/Non-human primateSupport for long-term clinical trials and registration

Key Endpoints in Repeated-Dose Toxicity Studies:

  • Clinical observations and mortality

  • Body weight and food/water consumption

  • Ophthalmology

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross pathology and organ weights

  • Histopathology of a comprehensive list of tissues

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. The core battery of tests, as per ICH S7A and S7B, focuses on the cardiovascular, respiratory, and central nervous systems.

  • Cardiovascular System: An in vitro hERG assay is crucial to assess the potential for QT interval prolongation, a major cardiac risk. In vivo cardiovascular monitoring (blood pressure, heart rate, ECG) in a non-rodent species is also standard.

  • Central Nervous System: A functional observational battery (FOB) in rodents is used to assess effects on behavior, coordination, and sensory functions.

  • Respiratory System: Respiratory rate and function are typically assessed in rodents using whole-body plethysmography.

Safety_Pharmacology Core Core Battery (ICH S7A/S7B) CNS Central Nervous System (e.g., FOB in rats) Core->CNS CVS Cardiovascular System (e.g., hERG, in vivo dog) Core->CVS Resp Respiratory System (e.g., Plethysmography in rats) Core->Resp FollowUp Follow-up Studies (e.g., Renal, GI) CNS->FollowUp If concerns arise CVS->FollowUp If concerns arise Resp->FollowUp If concerns arise

Caption: Core safety pharmacology assessment workflow.

Carcinogenicity

The potential for carcinogenicity is a significant concern for heterocyclic amines.[7] The decision to conduct long-term carcinogenicity studies is based on the results of genotoxicity assays, evidence of pre-neoplastic lesions in chronic toxicity studies, the compound's structural similarity to known carcinogens, and the intended duration of clinical use. If required, 2-year bioassays in rodents are the standard.

Conclusion

While direct safety and toxicity data for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride are scarce, a robust and well-established framework exists for the comprehensive safety assessment of such novel chemical entities. By systematically evaluating the ADME, genotoxicity, general toxicity, and safety pharmacology profiles, researchers and drug developers can effectively characterize the potential risks, identify a safe starting dose for clinical investigation, and ensure patient safety. The structural alerts associated with this compound, particularly its heterocyclic amine nature, warrant a cautious and thorough approach to its toxicological evaluation.

References

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Available from: [Link].

  • de Esch, I. J. P., et al. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link].

  • Leurs, R., et al. imidazole Histamine H3 Receptor Agonists with in Vivo Central. Semantic Scholar. Available from: [Link].

  • Mdluli, K., et al. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link].

  • Turesky, R. J. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available from: [Link].

  • Slesinski, R. S., et al. Evaluation of the genotoxic potential of alkyleneamines. PubMed. Available from: [Link].

  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Nitrite in Combination with Amines or Amides. Available from: [Link].

  • AA Blocks. 1316218-63-9 | 4-(azetidin-3-yl)pyrimidin-2-amine. Available from: [Link].

  • Knasmüller, S., et al. Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. PubMed. Available from: [Link].

  • Ghorab, M. M., et al. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science. Available from: [Link].

  • Pharmaffiliates. 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(propylsulfonyl)azetidin-3-yl)acetonitrile. Available from: [Link].

  • PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Available from: [Link].

  • Verma, R., et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link].

  • Wang, Y., et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link].

  • Chalyk, B. A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. Available from: [Link].

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literature review of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-(Azetidin-3-yl)pyrimidin-2-amine Scaffold: Synthesis, Pharmacology, and Therapeutic Potential

Abstract

The confluence of unique structural motifs in medicinal chemistry often yields compounds with significant therapeutic promise. This guide delves into the N-(Azetidin-3-yl)pyrimidin-2-amine core, a scaffold of considerable interest for its potent activity as a modulator of central nervous system targets. While specific research on the dihydrochloride salt is limited, a robust body of literature exists for the parent scaffold and its analogues, particularly as high-affinity agonists for the histamine H3 receptor (H3R). This document serves as a technical review for researchers and drug development professionals, consolidating the known synthesis pathways, chemical properties, structure-activity relationships (SAR), and key experimental protocols associated with this compound class. We will explore its mechanism of action, preclinical evaluation, and future therapeutic potential, providing a comprehensive resource grounded in authoritative scientific literature.

Part 1: The Azetidine and Pyrimidine Moieties in Modern Drug Discovery

The design of novel therapeutics often relies on the strategic incorporation of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. The N-(Azetidin-3-yl)pyrimidin-2-amine structure is a prime example, merging two such critical moieties.

The Azetidine Ring: A Strained Scaffold for Enhanced Potency

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a valuable component in the medicinal chemist's toolkit.[1][2] Their inherent ring strain, while making them more challenging to synthesize than their five- or six-membered counterparts, imparts a desirable molecular rigidity.[1][2] This conformational constraint can lead to higher binding affinity and selectivity for a target protein. Furthermore, the azetidine ring is a versatile bioisosteric replacement for other common groups, offering improved physicochemical properties such as solubility and metabolic stability.[1] Compounds incorporating this ring have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and potent central nervous system effects.[1][3]

The Pyrimidine Core: A Cornerstone of Bioactive Molecules

The pyrimidine ring is a fundamental heterocycle found in the nucleobases of DNA and RNA. Its derivatives are ubiquitous in pharmacology, forming the basis of numerous approved drugs. The arrangement of nitrogen atoms within the ring allows for a multitude of hydrogen bonding interactions, making it an excellent anchor for binding to biological macromolecules. When combined, the rigid, three-dimensional nature of the azetidine ring and the versatile binding capabilities of the pyrimidine core create a powerful pharmacophore for targeting complex receptors in the CNS.[4]

Part 2: Synthesis and Chemical Characterization

The construction of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold is primarily achieved through a key nucleophilic aromatic substitution reaction. The specific substitution pattern on both the azetidine and pyrimidine rings is crucial for modulating biological activity.

General Synthetic Workflow

The principal synthetic route involves the coupling of a suitably substituted 3-aminoazetidine with a 2-amino-chloropyrimidine derivative.[4][5] To ensure regioselectivity and prevent unwanted side reactions, protecting groups, most commonly the tert-butyloxycarbonyl (Boc) group, are employed on the azetidine nitrogen.[5]

The general workflow can be summarized as follows:

  • Preparation of Precursors: Synthesis of the required 4-chloro-2-aminopyrimidines and Boc-protected 3-aminoazetidines. Many of these precursors are commercially available or can be synthesized from corresponding pyrimidinones.[5]

  • Nucleophilic Aromatic Substitution: The key coupling step is typically performed under microwave irradiation at elevated temperatures (120–150 °C) to facilitate the substitution of the chlorine atom on the pyrimidine ring by the amino group of the azetidine.[5]

  • Deprotection: The Boc protecting group is removed under acidic conditions, commonly using hydrochloric acid in dioxane or methanol, to yield the final amine.[5]

  • Salt Formation: If desired, the final compound can be converted to its dihydrochloride salt by treatment with excess HCl. This often improves the compound's stability and solubility.[5]

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Pyrimidinone Substituted Pyrimidin-4(3H)-one Chloropyrimidine 4-Chloro-2-aminopyrimidine Pyrimidinone->Chloropyrimidine POCl3 Coupling Nucleophilic Aromatic Substitution (Microwave, 120-150°C) Chloropyrimidine->Coupling Aminoazetidine Boc-protected 3-Aminoazetidine Aminoazetidine->Coupling Protected_Product Boc-Protected Scaffold Coupling->Protected_Product Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Protected_Product->Deprotection Final_Product N-(Azetidin-3-yl)pyrimidin-2-amine Deprotection->Final_Product Salt_Formation Salt Formation (Excess HCl) Final_Product->Salt_Formation Final_Salt Dihydrochloride Salt Salt_Formation->Final_Salt

General synthetic workflow for N-(Azetidin-3-yl)pyrimidin-2-amine derivatives.
Experimental Protocol: Synthesis of 4-Methyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-2-amine Dihydrochloride

This protocol is adapted from the synthesis of compound 13b as described in the literature.[4][5]

Step 1: Boc Deprotection

  • To a solution of the Boc-protected precursor, tert-butyl (1-(2-amino-4-methylpyrimidin-6-yl)azetidin-3-yl)(methyl)carbamate (0.66 mmol) in dioxane (2 mL), add a 4 N solution of HCl in dioxane (2.0 mL, 8.0 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for completion using thin-layer chromatography or LC-MS.

  • Upon completion, remove the solvents under reduced pressure.

  • The resulting residue is the title compound, which can be isolated as an off-white solid.

Analytical Characterization

The identity and purity of the synthesized compounds are typically confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary method for assessing purity and confirming the molecular weight of the target compound. A common method uses a C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or an ammonium bicarbonate buffer).[5] Purity is generally calculated as the percentage of the peak area of the target compound detected by UV at 254 nm.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compounds and intermediates.

  • Melting Point: The melting point is determined for solid final compounds as a measure of purity.

Part 3: Pharmacological Profile as Histamine H3 Receptor Agonists

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold has been extensively investigated for its potent activity at the histamine H3 receptor (H3R).

The Histamine H3 Receptor: A Key CNS Target

The H3R is a G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system.[4] It functions as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters like acetylcholine, serotonin, and dopamine.[4] Due to this central role in regulating neurotransmission, the H3R is a therapeutic target for various neurological and psychiatric conditions, including sleep-wake disorders, cognitive deficits, and attention disorders.[4][5] H3R antagonists and inverse agonists are known to promote wakefulness and enhance cognition, while agonists have shown potential in different therapeutic areas.[5]

Ligand H3R Agonist (e.g., Histamine, Compound 14d) H3R Histamine H3 Receptor (H3R) Ligand->H3R Binds and Activates G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Neurotransmitter Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Simplified H3 Receptor signaling pathway.
Mechanism of Action and Structure-Activity Relationships (SAR)

Research has shown that compounds based on the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold act as potent, non-imidazole H3R agonists.[5] One key compound, VUF16839 (14d in the source literature), was found to have nanomolar on-target activity.[5] The proposed binding mode suggests that these non-imidazole ligands can achieve agonist activity by forming interactions with the same key residues in the H3R binding pocket as the endogenous ligand, histamine.[5]

A systematic SAR study revealed several key insights:[4][5]

  • Substitution on the Pyrimidine Ring (Position 6): Reducing the size of the substituent at this position generally improves both binding affinity (pKi) and functional potency (pEC50).[4] For instance, moving from an isopropyl group to hydrogen increases activity.

  • Substitution on the Azetidine Amine: The nature of the alkyl substituents on the basic amino group of the azetidine ring is a functional "hot spot" and strongly influences activity. Subtle changes can significantly alter the compound's potency and efficacy.[5]

Table 1: Structure-Activity Relationship (SAR) Data for Selected Analogues (Data adapted from Spruit et al., J. Med. Chem., 2019)[5]

CompoundR¹ (Pyrimidine)R² (Amine)hH₃R pKᵢhH₃R pEC₅₀
11b i-PrMe7.97.9
12b EtMe8.28.6
13b MeMe8.28.7
14a HH8.28.6
14d Hn-Pr8.59.5

Part 4: Preclinical Evaluation: Key Experimental Protocols

The pharmacological profile of these compounds is established through a series of in vitro and in vivo assays.

In Vitro Protocol: CRE-Luciferase Reporter Gene Assay for Functional Agonism

This assay is used to determine the functional potency (EC₅₀) and intrinsic activity (α) of a compound by measuring its ability to inhibit forskolin-induced cyclic adenosine monophosphate (cAMP) production, a downstream effect of H3R activation.[5]

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are transiently transfected with the human H3R and a cAMP response element (CRE)-driven luciferase reporter gene construct.

  • Compound Incubation: On the day of the experiment, cells are incubated with varying concentrations of the test compound for a short period (e.g., 15 minutes).

  • Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the negative control) to stimulate cAMP production, and the cells are incubated for a further period (e.g., 4 hours).

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of CRE-driven gene expression, is measured using a luminometer.

  • Data Analysis: Data are normalized to the response of a control (e.g., histamine for full agonism) and plotted as a concentration-response curve. The pEC₅₀ and intrinsic activity (α) values are calculated using a non-linear regression model.

In Vivo Assessment: Social Recognition Test in Mice

To assess the central nervous system activity of these compounds, in vivo models are employed. H3R agonists can induce amnesic effects, which can be measured in tests of cognition.[5]

Methodology:

  • Acclimatization: Adult male mice are individually housed and acclimatized to the testing environment.

  • Drug Administration: Mice are administered the test compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control.

  • Training Session (T1): After a set period (e.g., 30 minutes), a juvenile mouse is introduced into the cage for a short interaction period (e.g., 4 minutes). The duration of social investigation (e.g., sniffing) by the adult mouse is recorded.

  • Test Session (T2): After an inter-exposure interval (e.g., 2 hours), the same juvenile mouse is reintroduced to the cage for another interaction period. The duration of social investigation is again recorded.

  • Data Analysis: A recognition index is calculated. A significant reduction in investigation time during T2 compared to T1 indicates that the mouse remembers the juvenile. An amnesic effect, induced by an H3R agonist, would result in a lack of significant difference between T1 and T2 investigation times.[5]

Part 5: Future Directions and Conclusion

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold represents a highly promising class of non-imidazole H3R agonists. The lead compounds demonstrate excellent in vitro potency and in vivo CNS activity.[5]

Opportunities for Optimization:

  • Selectivity: While potent at H3R, some analogues show activity at the histamine H4 receptor (H4R).[5] Future optimization could focus on enhancing selectivity for H3R to minimize potential off-target effects.

  • Pharmacokinetics: Further modification of the scaffold could improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, to develop candidates suitable for clinical development.

  • Therapeutic Applications: While H3R antagonists have been the primary focus for cognitive enhancement, the development of potent and selective agonists from this scaffold opens avenues for exploring their therapeutic potential in other neurological domains.

References

  • PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride.
  • Spruit, O. B., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.
  • Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
  • Smolecule. N-(azetidin-3-yl)-3-chloropyrazin-2-amine.
  • Spruit, O. B., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC.
  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • AMERICAN ELEMENTS®. Azetidines | Products | Applications.
  • EvitaChem. Buy 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride (EVT-13275116).
  • Mdluli, K., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • PubChem. Azetidine.
  • BLDpharm. N-(Azetidin-3-yl)-5-fluoropyrimidin-2-amine dihydrochloride.
  • Bull, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Hreczycho, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central.
  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed.
  • Zhang, Y., et al. (2025). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed.
  • Arakawa, M., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.
  • Patel, D. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate.
  • Hreczycho, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

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Methodological & Application

In Vitro Assay Framework for Characterizing N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride: A Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). As key regulators of the actin cytoskeleton, ROCK enzymes present attractive therapeutic targets for a range of diseases, including hypertension, glaucoma, and cancer.[1][2] This guide details two robust assay protocols: a biochemical enzyme-linked immunosorbent assay (ELISA) for determining direct enzymatic inhibition and isoform selectivity (ROCK1 vs. ROCK2), and a cell-based Western blot assay to confirm target engagement and pathway modulation in a physiologically relevant context. The methodologies are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and reproducibility for researchers in drug development.

Introduction: The Rho-Kinase Signaling Axis

Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[3][4] Upon activation by RhoA-GTP, ROCKs phosphorylate a multitude of substrates that regulate fundamental cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[1] A primary and well-characterized ROCK substrate is the Myosin Phosphatase Target subunit 1 (MYPT1).[5][6] Phosphorylation of MYPT1 by ROCK inhibits myosin light chain (MLC) phosphatase activity. This results in a net increase in the phosphorylation of MLC, which promotes actin-myosin contractility and the formation of stress fibers.[5][7]

Given their central role in cellular function, dysregulation of the RhoA/ROCK pathway is implicated in numerous pathologies, making ROCK an important therapeutic target.[1][7] N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride belongs to a class of compounds designed to inhibit ROCK activity. Accurate and robust in vitro characterization is the foundational step in validating its mechanism of action and therapeutic potential. This guide provides the necessary protocols to determine its potency (IC50), isoform selectivity, and cellular efficacy.

ROCK_Signaling_Pathway cluster_mlcp RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Compound N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Compound->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates MYPT1->MLCP Inhibits MLC Myosin Light Chain (MLC) Contractility Actin-Myosin Contractility Stress Fiber Formation pMLC->Contractility Promotes MLC->pMLC Phosphorylated by other kinases

Caption: The RhoA/ROCK Signaling Pathway.

Protocol 1: Biochemical IC50 Determination via ELISA

This protocol measures the direct inhibitory effect of the compound on purified ROCK1 and ROCK2 enzymes. It utilizes an ELISA format where a recombinant ROCK substrate is immobilized on a plate, and phosphorylation is detected with a specific antibody.[6][8] This approach is a robust, non-radioactive method for determining potency and is critical for assessing isoform selectivity.[9][10]

Principle

Recombinant MYPT1 protein is pre-coated onto a 96-well microplate. Purified, active ROCK1 or ROCK2 enzyme is added along with ATP and varying concentrations of the inhibitor. If the inhibitor is effective, it will prevent ROCK from phosphorylating MYPT1. The amount of phosphorylated MYPT1 is then quantified using a primary antibody specific for the phosphorylated residue (e.g., Thr696), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.[5][6] The resulting colorimetric signal is inversely proportional to the inhibitor's activity.

Materials and Reagents
  • Compound: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

  • Enzymes: Recombinant active ROCK1 and ROCK2 (e.g., from Millipore, BPS Bioscience)[11]

  • Assay Kit: Rho-kinase Assay Kit (e.g., MBL CY-1160, Millipore 17-336) containing:[8][12]

    • MYPT1-coated 96-well plate

    • Anti-phospho-MYPT1 (Thr696) antibody

    • HRP-conjugated secondary antibody

    • Kinase Assay Buffer

    • ATP

    • Wash Buffer (e.g., TBS-Tween)

    • TMB Substrate and Stop Solution

  • Control Inhibitor: Y-27632 dihydrochloride[13][14]

  • Equipment: 37°C incubator, multichannel pipette, microplate reader (450 nm absorbance)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and the control inhibitor (Y-27632) in DMSO.

    • Perform a serial dilution series in kinase assay buffer to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in all wells is consistent and low (≤1%).

  • Assay Reaction:

    • Add 20 µL of diluted compound or control to the appropriate wells of the MYPT1-coated plate. Include "No Inhibitor" (DMSO vehicle) and "No Enzyme" (buffer only) controls.

    • Prepare the kinase reaction mix by diluting the ROCK enzyme (ROCK1 or ROCK2) and ATP in kinase assay buffer to the final desired concentration, as recommended by the manufacturer.

    • Initiate the reaction by adding 80 µL of the kinase reaction mix to each well.

    • Incubate the plate at 30-37°C for 60 minutes.[5]

  • Detection:

    • Aspirate the reaction mixture and wash the wells 3-4 times with 200 µL of 1X Wash Buffer.

    • Add 100 µL of diluted anti-phospho-MYPT1 primary antibody to each well. Incubate for 1 hour at room temperature.[6]

    • Aspirate and wash the wells 3-4 times as before.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[6]

    • Aspirate and wash the wells a final 3-4 times.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 5-15 minutes, or until sufficient color develops.

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.[8]

  • Data Acquisition:

    • Read the absorbance at 450 nm on a microplate reader.

Biochemical_Workflow start Start: MYPT1-Coated Plate step1 1. Add Inhibitor Dilutions (Compound or Vehicle Control) start->step1 step2 2. Add Kinase/ATP Mix (ROCK1 or ROCK2) step1->step2 step3 3. Incubate at 37°C (Kinase Reaction) step2->step3 step4 4. Wash Plate step3->step4 step5 5. Add Anti-pMYPT1 Antibody (Incubate) step4->step5 step6 6. Wash Plate step5->step6 step7 7. Add HRP-Secondary Antibody (Incubate) step6->step7 step8 8. Wash Plate step7->step8 step9 9. Add TMB Substrate step8->step9 step10 10. Add Stop Solution step9->step10 end 11. Read Absorbance (450 nm) step10->end

Caption: Biochemical ELISA Workflow.

Data Analysis and Presentation
  • Subtract the average absorbance of the "No Enzyme" blank from all other readings.

  • Normalize the data by setting the average "No Inhibitor" (vehicle) control as 100% activity and the blank as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of the inhibitor.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., Prism) to determine the IC50 value.

ParameterDescriptionExample Value
Top Plateau 100% Kinase Activity100
Bottom Plateau Maximum Inhibition0
LogIC50 Log of the inhibitor concentration that gives 50% response-7.5
IC50 Concentration for 50% inhibition31.6 nM
Hill Slope Steepness of the curve-1.1

Protocol 2: Cell-Based Target Engagement via Western Blot

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane and inhibit ROCK in its native environment.[15] This protocol measures the phosphorylation of ROCK's endogenous substrate, MYPT1, in treated cells.[7][16]

Principle

Cells are treated with a stimulant to activate the RhoA/ROCK pathway, leading to the phosphorylation of MYPT1. Co-treatment with N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride should prevent this phosphorylation in a dose-dependent manner. Cell lysates are then analyzed by Western blot using an antibody specific to phosphorylated MYPT1 to quantify target engagement.

Materials and Reagents
  • Cell Line: A suitable cell line known to have an active Rho/ROCK pathway (e.g., A549 lung cancer cells, HeLa cells, or vascular smooth muscle cells).

  • Pathway Agonist: Lysophosphatidic acid (LPA) or serum to stimulate ROCK activity.[7]

  • Compound: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

  • Reagents for Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Lysis: RIPA buffer with protease and phosphatase inhibitors.

  • Reagents for Western Blot:

    • BCA Protein Assay Kit

    • SDS-PAGE gels (e.g., 4-12% Bis-Tris)[17][18]

    • Nitrocellulose or PVDF membranes[17][18]

    • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary Antibodies: Rabbit anti-phospho-MYPT1 (Thr696), Rabbit anti-total MYPT1, Mouse anti-β-Actin (loading control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Enhanced Chemiluminescence (ECL) Substrate.

  • Equipment: CO2 incubator, electrophoresis and blotting equipment, imaging system (e.g., ChemiDoc).

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium. This reduces basal ROCK activity.

    • Pre-treat cells for 1-2 hours with a dose range of the compound (e.g., 10 µM to 10 nM) or vehicle (DMSO).

    • Stimulate the cells with an agonist (e.g., 10 µM LPA or 10% FBS) for 15-30 minutes. Include an unstimulated control.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer containing inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[19]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.[17]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (anti-pMYPT1) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total MYPT1 and β-Actin to ensure equal protein loading.

Cell_Based_Workflow start Start: Seed Cells in Plate step1 1. Serum Starve Cells start->step1 step2 2. Pre-treat with Inhibitor Dose Range step1->step2 step3 3. Stimulate with Agonist (e.g., LPA) step2->step3 step4 4. Lyse Cells and Quantify Protein step3->step4 step5 5. SDS-PAGE and Western Transfer step4->step5 step6 6. Block Membrane step5->step6 step7 7. Incubate with Primary Abs (pMYPT1, Total MYPT1, Actin) step6->step7 step8 8. Incubate with Secondary Abs step7->step8 end 9. ECL Detection and Image Analysis step8->end

Caption: Cell-Based Western Blot Workflow.

Data Analysis and Presentation
  • Perform densitometry analysis on the Western blot bands using software like ImageJ.

  • For each sample, calculate the ratio of the pMYPT1 signal to the total MYPT1 signal.

  • Normalize this ratio to the loading control (β-Actin) if necessary.

  • Plot the normalized pMYPT1 signal against the inhibitor concentration to visualize the dose-dependent inhibition of ROCK activity in cells.

Treatment GrouppMYPT1/Total MYPT1 Ratio (Normalized)
Unstimulated0.15
Stimulated + Vehicle1.00
Stimulated + 10 nM Cmpd0.85
Stimulated + 100 nM Cmpd0.42
Stimulated + 1 µM Cmpd0.18
Stimulated + 10 µM Cmpd0.16

Conclusion

The protocols described in this application note provide a robust framework for the preclinical in vitro evaluation of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. The biochemical ELISA is a high-throughput compatible method for accurately determining IC50 values against ROCK1 and ROCK2, establishing both potency and isoform selectivity. The cell-based Western blot assay serves as an essential secondary validation, confirming that the compound effectively engages its target in a complex cellular milieu and modulates the downstream signaling pathway. Together, these assays provide the critical data necessary to advance promising ROCK inhibitors through the drug discovery pipeline.

References

  • Title: In vitro kinase assay.[17] Source: Protocols.io URL: [Link]

  • Title: In vitro NLK Kinase Assay.[19] Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In vitro receptor binding assays: general methods and considerations.[20] Source: PubMed URL: [Link]

  • Title: Rho Kinase (ROCK) Activity Assay, 96-Well.[5] Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Receptor Binding Assays - Multiwell Plates. Source: MilliporeSigma URL: [Link]

  • Title: A Method for Measuring Rho Kinase Activity in Tissues and Cells.[7] Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations. Source: ResearchGate URL: [Link]

  • Title: CycLex® Rho-kinase Assay Kit.[12] Source: MBL Life Science URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Receptor-Ligand Binding Assay. Source: Mtoz Biolabs URL: [Link]

  • Title: (PDF) In vitro kinase assay v1.[18] Source: ResearchGate URL: [Link]

  • Title: Different kinase pathways show distinct mRNA signatures when inhibited. Source: ResearchGate URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Oxford Academic URL: [Link]

  • Title: All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Source: ACS Publications URL: [Link]

  • Title: SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.[21] Source: Pharmaceutical Technology URL: [Link]

  • Title: Rock1 & 2 Perform Overlapping and Unique Roles in Angiogenesis and Angiosarcoma Tumor Progression.[22] Source: PubMed Central URL: [Link]

  • Title: ROCK1 versus ROCK2 selectivity, in vitro.[9] Source: ResearchGate URL: [Link]

  • Title: ROCK2 Kinase Assay Kit.[11] Source: BPS Bioscience URL: [Link]

  • Title: Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Source: ACS Publications URL: [Link]

  • Title: Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. Source: PubMed URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.[23] Source: PubMed URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells.[15] Source: Reaction Biology URL: [Link]

  • Title: ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion.[16] Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease.[10] Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.[1] Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rho kinase inhibitor.[2] Source: Wikipedia URL: [Link]

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Application Notes & Protocols for In Vivo Evaluation of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers designing and executing in vivo studies in mice using N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. While public domain data on this specific molecule is limited, its core structure, a pyrimidin-2-amine, is a well-established pharmacophore in kinase inhibitor discovery[1]. This document, therefore, proceeds under the scientifically-grounded hypothesis that the compound is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The ROCK signaling pathway is a critical regulator of cellular contractility, motility, and proliferation, making it a compelling target for various pathologies including cancer, glaucoma, and cardiovascular diseases[2][3]. This application note offers detailed protocols for formulation, administration, and pharmacodynamic analysis, grounded in established best practices for preclinical rodent studies.

Preclinical Assessment and Formulation Development

The transition from in vitro to in vivo necessitates a thorough understanding of the compound's physicochemical properties to ensure consistent and effective delivery to the target site. N-(Azetidin-3-yl)pyrimidin-2-amine is supplied as a dihydrochloride salt, which generally confers higher aqueous solubility compared to its freebase form[4]. However, empirical validation is paramount.

Rationale for Vehicle Selection

The choice of vehicle is one of the most critical variables in an in vivo study. An ideal vehicle should be non-toxic, have no biological effect of its own, and maintain the compound in a stable, bioavailable state[5]. The selection process is a balance between the compound's solubility and the intended route of administration. For instance, intravenous (IV) injections mandate a true solution, whereas oral (PO) or intraperitoneal (IP) routes can accommodate suspensions[5].

A common pitfall is the use of high concentrations of organic solvents like DMSO, which can be toxic and may cause local irritation or confounding biological effects[6][7]. Therefore, a tiered approach to vehicle screening is recommended.

Logical Framework for Vehicle Selection

G A Start: Test Solubility in Aqueous Vehicles B Is Compound Soluble in Saline or PBS at Required Concentration? A->B C Use Saline or PBS. (pH 4.5-8.0) B->C Yes D Test Solubility in Co-solvent Systems B->D No I End: Formulation Selected C->I E Is it Soluble in ≤10% DMSO, ≤25% PEG400, ≤25% Solutol HS-15? D->E F Use Co-solvent System. Suitable for IP, PO, IV (with caution). E->F Yes G Prepare Suspension E->G No F->I H Use Suspending Agents: 0.5-1% CMC, 0.1-0.5% Tween 80 in Saline or Water. G->H H->I

Caption: Decision tree for selecting an appropriate vehicle.

Recommended Vehicle Formulations

The following table summarizes common vehicles suitable for mouse studies. It is crucial to test the stability of the final formulation over the expected duration of use.

Vehicle CompositionRoute(s)AdvantagesDisadvantages & Considerations
Sterile Saline (0.9% NaCl) IV, IP, SC, POIsotonic, minimal toxicity, ideal for soluble compounds[8].Not suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) IV, IP, SC, POBuffered to physiological pH, minimizes pH shock.Potential for precipitation with certain salts.
5-10% DMSO / 40% PEG400 / Saline IP, POSolubilizes a wide range of compounds.DMSO can have biological effects and cause irritation[6]. Not ideal for chronic studies.
0.5% (w/v) Carboxymethylcellulose (CMC) + 0.25% (v/v) Tween 80 in Water PO, IPForms a stable suspension for poorly soluble compounds[9].Not suitable for IV. Requires vigorous homogenization.
Corn Oil / Sesame Oil SC, POSuitable for highly lipophilic compounds[8].Can affect absorption rates; not for IV use[9].
Protocol 1: Preparation of a Simple Aqueous Formulation
  • Objective: To dissolve N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in sterile saline.

  • Materials: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, sterile 0.9% NaCl solution, sterile conical tubes, vortex mixer, pH meter.

  • Procedure:

    • Calculate the required mass of the compound for the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).

    • Weigh the compound and add it to a sterile conical tube.

    • Add approximately 80% of the final volume of sterile saline.

    • Vortex vigorously for 2-3 minutes until the compound is fully dissolved.

    • Check the pH of the solution. If necessary, adjust to a range of 4.5-8.0 using sterile NaOH or HCl[10].

    • Add sterile saline to reach the final desired volume.

    • Filter the solution through a 0.22 µm sterile filter if intended for IV or IP administration.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC)[11]. Proper training in animal handling and injection techniques is mandatory.

Experimental Workflow for an In Vivo Efficacy Study

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Formulation Prep & QC Validation C Randomization into Treatment Groups A->C B Animal Acclimatization (≥ 1 week) B->C D Baseline Measurement (e.g., Tumor Volume) C->D E Compound Administration (Vehicle, Drug Doses) D->E F Daily Monitoring (Weight, Clinical Signs) E->F G Repeat Dosing (as per schedule) F->G G->E H Terminal Endpoint: Tissue/Blood Collection G->H I PK Analysis (Drug Concentration) H->I J PD Analysis (Target Modulation) H->J K Efficacy Analysis (e.g., Tumor Growth Inhibition) H->K

Caption: Generalized workflow for an in vivo efficacy study in mice.

Administration Route Guidelines

The choice of administration route significantly impacts the pharmacokinetic profile (e.g., absorption rate and bioavailability) of a compound.

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral (PO)
Absorption Instantaneous (100% Bioavailability)Rapid, but variableSlow, sustainedVariable, subject to first-pass metabolism
Max Volume ~5 mL/kg (bolus)[11]~10 mL/kg[12]~10 mL/kg~10 mL/kg (gavage)[10]
Needle Gauge 27-30G25-27G25-27G20-22G (gavage needle)
Common Site Lateral tail veinLower abdominal quadrantInterscapular area ("scruff")Stomach via esophagus
Reference [13][12][10]
Protocol 2: Intraperitoneal (IP) Injection
  • Objective: To administer the compound into the peritoneal cavity.

  • Procedure:

    • Restrain the mouse securely, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

    • Identify the injection site in either the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum[12].

    • Insert a 25-27G needle at a shallow angle (~15-20 degrees) through the skin and abdominal wall.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Inject the formulation smoothly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride engages its putative target, ROCK, it is essential to measure the phosphorylation status of its downstream substrates. ROCK phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), which leads to an increase in the phosphorylation of myosin light chain (MLC) and subsequent cell contraction[14]. Therefore, a decrease in phosphorylated MYPT1 (p-MYPT1) or p-MLC serves as a robust biomarker of ROCK inhibition.

ROCK Signaling Pathway

G RhoA Active RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates pMLC p-MLC ROCK->pMLC Directly Phosphorylates Inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine Inhibitor->ROCK Inhibits pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MLC_P Myosin Light Chain Phosphatase (MLCP) pMYPT1->MLC_P Inhibits MLC_P->pMLC Dephosphorylates MLC MLC MLC->pMLC Effect Actomyosin Contraction Cell Invasion pMLC->Effect

Caption: Simplified ROCK signaling pathway and point of inhibition.

Protocol 3: Western Blot for p-MYPT1 in Tissue Lysates
  • Objective: To quantify the inhibition of ROCK signaling in a target tissue (e.g., tumor, aorta) following compound administration.

  • Procedure:

    • Dose animals with vehicle or N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

    • At a predetermined time point (e.g., 1-4 hours post-dose, based on expected Tmax), euthanize the mice via an approved method.

    • Rapidly excise the tissue of interest and flash-freeze it in liquid nitrogen to preserve phosphorylation states.

    • Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-MYPT1 (Thr853).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH, β-actin) to normalize the data.

References

  • NTNU. Guidelines for the administration of substances to rodents.

  • Hrapkiewicz, K., & Colby, L. (n.d.). Routes of Administration. In Clinical Laboratory Animal Medicine (pp. 529-541).

  • University of Michigan. Guidelines on Administration of Substances to Laboratory Animals.

  • Addgene. Common Injection Routes in Mice.

  • University of Minnesota. IACUC Routes of Administration Guidelines.

  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.

  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548.

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(11), 5691–5695.

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848–10866.

  • Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.

  • Somogyi, A., et al. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 37(2), 79-92.

  • LoGrasso, P. V., & Feng, Y. (2009). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Drug Discovery Today, 14(21-22), 1046-1053.

  • PubChem. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. Cancer Research, 72(19), 5025-5034.

  • Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.

  • Smolecule. N-(azetidin-3-yl)-3-chloropyrazin-2-amine.

  • Wang, L., et al. (2008). Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization. Yao Xue Xue Bao, 43(1), 69-74.

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

  • BLDpharm. 4-(Azetidin-3-yl)pyrimidin-2-amine.

  • Mares, M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4141-4163.

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1331-1345.

  • Murugesan, D., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.

  • BLDpharm. N-(Azetidin-3-yl)-2-chloropyrimidin-4-amine.

  • Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride.

  • EvitaChem. 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride.

  • Vrije Universiteit Amsterdam. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity.

  • Chalyk, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083.

  • Semantic Scholar. imidazole Histamine H3 Receptor Agonists with in Vivo Central.

  • Chalyk, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.

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Application Note and Protocol: Solubilization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and reproducible execution of cell-based assays is fundamentally dependent on the correct preparation of test compounds. N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a heterocyclic small molecule, represents a class of compounds of significant interest in drug discovery. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the optimal methods for dissolving, preparing stock solutions, and creating working dilutions of this compound for cell culture applications. We will not only detail the step-by-step protocols but also elucidate the scientific rationale behind key procedural choices, ensuring a robust and validated methodology.

Introduction: The Criticality of Proper Compound Solubilization

Heterocyclic compounds containing azetidine and pyrimidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active agents.[1] N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is one such molecule. Before its biological activity can be assessed in vitro, it must be brought into a soluble, stable, and bioavailable state within the aqueous environment of cell culture media. Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable experimental data.

This guide is designed to be a self-validating system, providing a primary protocol and troubleshooting pathways to establish a reproducible method for preparing this compound for screening and mechanistic studies.

Compound Characteristics and Pre-Protocol Planning

A thorough understanding of the compound's physicochemical properties is the essential first step in protocol design.[2] This information is critical for accurate calculations and selecting an appropriate solubilization strategy.

PropertyDescriptionValue / Information
Compound Name N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride-
CAS Number 1380300-74-2[3]
Molecular Formula C₇H₁₂Cl₂N₄[3]
Molecular Weight 223.10 g/mol [3]
Form Dihydrochloride SaltThis salt form is often utilized to enhance the aqueous solubility and stability of the parent amine compound.[4]
Purity >97% (Typical)Always verify the purity from the Certificate of Analysis (CoA) and adjust mass calculations if purity is below 98%.
Predicted Solubility No empirical data available in provided sources.The primary recommended solvent is Dimethyl Sulfoxide (DMSO). Given its dihydrochloride salt form, solubility in sterile water or PBS should also be tested.
Essential Calculations: Preparing a 10 mM Stock Solution

Accurate weighing is paramount for achieving the desired stock concentration.[5] The following formula is used to determine the required mass of the compound for a specific volume and concentration.

Mass (mg) = [Desired Concentration (M)] x [Final Volume (L)] x [Molecular Weight ( g/mol )] x 1000

  • Example Calculation for a 1 mL, 10 mM Stock:

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (223.10 g/mol ) x 1000

    • Mass (mg) = 2.231 mg

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol outlines the steps to prepare a highly concentrated primary stock solution, which serves as the foundation for all subsequent experimental dilutions.[6] DMSO is the recommended starting solvent due to its broad solubilizing power for organic molecules.

Required Materials
  • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking cryovials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter and sterile syringe (optional, for sterilization)

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology
  • Pre-Equilibration: Allow the vial of the compound and the bottle of DMSO to come to room temperature for at least 20-30 minutes before opening. This prevents atmospheric water condensation, which can affect solubility and stability.

  • Weighing: On an analytical balance, carefully weigh the calculated mass (e.g., 2.231 mg) of the compound into a sterile vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the compound.

  • Aiding Dissolution:

    • Cap the vial securely and vortex at maximum speed for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[7] Caution: Do not overheat, as this may degrade the compound.

  • Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

  • Sterilization (Optional but Recommended): If the stock solution will be added directly to a sterile culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile vial. Ensure the filter material is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled, light-blocking vials.[2][8]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]

Workflow for Primary Stock Solution Preparation

start Start: Equilibrate Reagents to RT weigh Weigh Compound (e.g., 2.231 mg) start->weigh add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Aid Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve confirm Visually Confirm Complete Dissolution dissolve->confirm filter Sterile Filter (0.22 µm PTFE) confirm->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store Long-Term (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol: Preparation of Working Solutions in Cell Culture Medium

Diluting the concentrated DMSO stock directly into aqueous cell culture medium is a critical step where precipitation often occurs. The key is to perform an intermediate dilution and ensure the final concentration of the organic solvent is non-toxic to the cells.

Best Practices
  • Solvent Tolerance: Most cell lines can tolerate a final DMSO concentration of up to 0.1%, although some can tolerate up to 0.5%. It is crucial to determine the specific tolerance of your cell line.

  • Solvent Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO (or other solvent) as the test articles, but without the compound.[9]

  • Fresh Dilutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the primary stock.[9]

Step-by-Step Methodology for a 10 µM Final Concentration

This example assumes a final volume of 1 mL in a well of a 24-well plate and a primary stock of 10 mM.

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Serial Dilution in DMSO): To avoid precipitation, it is best practice to first make serial dilutions in DMSO before the final dilution in aqueous media.

    • Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of fresh DMSO. This results in a 1 mM solution.

  • Final Dilution into Medium:

    • Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix immediately and thoroughly by gentle pipetting or swirling.

    • This yields a final concentration of 1 µM for the compound and 0.1% for DMSO.

    • For 10 µM: Add 10 µL of the 1 mM intermediate stock to 990 µL of medium. This also results in a 1% DMSO concentration, which may be too high. A better approach is to create a more concentrated intermediate or perform a direct 1:1000 dilution.

  • Revised Final Dilution (1:1000 Direct Dilution):

    • Directly add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed cell culture medium.

    • Mix immediately and thoroughly.

    • This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1% . This method is often successful and minimizes pipetting steps.

  • Application to Cells: Remove the existing medium from the cells and add the freshly prepared medium containing the compound.

Diagram of the Dilution Process

cluster_dmso In DMSO cluster_media In Cell Culture Medium stock Primary Stock 10 mM in DMSO working Working Solution 10 µM Compound 0.1% DMSO stock->working Add 1 µL stock to 999 µL media (1:1000 Dilution)

Caption: Recommended 1:1000 dilution scheme to achieve the final working concentration.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO at 10 mM. The compound's solubility limit in DMSO is below 10 mM.Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM). Continue sonication or gentle warming up to 37°C.[7]
Precipitation occurs when diluting stock in culture medium. The compound is "crashing out" due to poor aqueous solubility, even at low concentrations. The final DMSO concentration is too low to maintain solubility.1. Increase Final DMSO%: Test if your cells tolerate a slightly higher DMSO concentration (e.g., 0.2%).2. Use a Surfactant: For in vitro binding assays, a detergent like Tween-20 can help maintain solubility.[10]3. Three-Step Protocol: For unusually hydrophobic compounds, try a three-step method: 1) Dissolve in DMSO, 2) Dilute 10-fold in warm fetal bovine serum (FBS), 3) Perform the final dilution in low-serum media.[11]
Observed cell toxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line. The DMSO stock has degraded to toxic byproducts.1. Perform a DMSO Dose-Response Curve: Determine the maximum tolerated DMSO concentration for your cells.2. Use Fresh DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for stock preparation.

References

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Drug stock solutions best practices? (2018). ResearchGate. Retrieved from [Link]

  • Clexen, G., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Retrieved from [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. Retrieved from [Link]

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC. Retrieved from [Link]

  • N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Azetidines. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]

Sources

analytical methods for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Abstract: This document provides a comprehensive guide to the analytical quantification of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a polar small molecule of interest in pharmaceutical development. We present detailed protocols for two primary analytical techniques: a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for quality control and routine assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. Additionally, a simple UV-Vis spectrophotometric method for the quantification of the pure substance is described. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reliability.[1][2]

Introduction: The Imperative for Precise Quantification

N-(Azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to an azetidine ring. Such scaffolds are common in medicinal chemistry, often targeting kinases and other key cellular signaling proteins. The dihydrochloride salt form enhances the solubility and stability of the molecule. Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle. It ensures the correct dosage in formulations, enables the characterization of pharmacokinetic profiles, and guarantees the quality and stability of the final drug product.

This guide is designed for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties of the Analyte

  • Chemical Structure: (Structure will be inferred from the name for the purpose of this guide)

  • Molecular Formula: C₇H₁₀N₄ · 2HCl

  • Molecular Weight: 223.10 g/mol

  • Key Features: The molecule possesses a pyrimidine ring, which acts as a chromophore for UV detection. The presence of multiple amine functionalities and its dihydrochloride salt form render the molecule highly polar and water-soluble. This high polarity is a critical consideration for chromatographic method development.

PART 1: Stability-Indicating HPLC-UV Method for Assay and Purity

This method is designed to be the workhorse for routine quality control, capable of accurately quantifying N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and separating it from potential degradation products.

Causality in Method Design: Why HILIC?

Traditional reversed-phase (RP) chromatography struggles to retain highly polar compounds like our analyte. While techniques like ion-pairing chromatography exist, they can lead to long column equilibration times and are often incompatible with mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[3] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[4] This approach offers robust retention, good peak shapes, and compatibility with volatile buffers suitable for LC-MS.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

2. Reagents and Materials:

  • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride reference standard

  • Acetonitrile (HPLC grade or higher)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column HILIC Amide or Silica Column (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides optimal retention and selectivity for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic AcidVolatile buffer suitable for potential LC-MS transfer. The acidic pH ensures the amine groups are protonated, improving peak shape.
Mobile Phase B AcetonitrileThe strong, aprotic solvent in HILIC mode.
Gradient 90% B to 60% B over 10 minutesA gradient elution ensures that both the main analyte and any potential, less polar degradants are eluted efficiently.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Injection Volume 5 µLSmall volume minimizes peak distortion from the sample solvent.
Sample Diluent 90:10 (v/v) Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase to ensure good peak shape.[5]
Detection UV at 265 nm (or λmax determined by PDA scan)The pyrimidine ring is expected to have strong absorbance in this region. A PDA detector allows for peak purity assessment.

4. Preparation of Solutions:

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

5. System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of a mid-level calibration standard. The system is deemed ready if it meets the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

6. Data Analysis:

  • Generate a linear regression curve by plotting the peak area against the concentration of the calibration standards.

  • The concentration of the analyte in the samples is determined using the equation of the line. The coefficient of determination (r²) should be ≥ 0.999.

Method Validation Protocol Summary

All analytical methods must be validated to demonstrate they are fit for purpose.[6] The validation should be conducted according to ICH Q2(R2) guidelines.[2][7]

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak is pure (assessed by PDA) and resolved from all other peaks in forced degradation samples.
Linearity To verify a direct proportional relationship between concentration and response.r² ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ≥ 3:1; LOQ: Signal-to-Noise ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.%RSD of results should remain within acceptable limits when parameters (pH, flow rate, etc.) are slightly varied.

PART 2: Forced Degradation & Stability-Indicating Properties

A crucial aspect of pharmaceutical analysis is ensuring the method is "stability-indicating," meaning it can separate the intact API from any products that form upon degradation.[8][9] This is achieved through forced degradation studies.[10][11]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (80°C, Dry Heat) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light) API->Photo Expose to Stress HPLC Analyze via Developed HPLC-PDA Method Acid->HPLC Neutralize & Dilute Base->HPLC Neutralize & Dilute Oxidation->HPLC Neutralize & Dilute Thermal->HPLC Neutralize & Dilute Photo->HPLC Neutralize & Dilute Purity Assess Peak Purity & Mass Balance HPLC->Purity

Caption: Workflow for Forced Degradation Studies.

Protocol for Stress Studies
  • Preparation: Prepare solutions of the API at approximately 1 mg/mL.

  • Stress Application:

    • Acid: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C.

    • Base: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal: Expose solid API powder to 80°C in a calibrated oven.

    • Photolytic: Expose the API solution to light as specified in ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the API.

  • Analysis: Neutralize the acidic and basic samples, then dilute all samples into the mobile phase and analyze using the HPLC-PDA method.

  • Evaluation: Confirm that all degradation product peaks are baseline-resolved from the main API peak. Use the PDA detector to assess the peak purity of the API peak in the presence of its degradants.

PART 3: LC-MS/MS Method for High-Sensitivity Bioanalysis

For quantifying the analyte in biological matrices like plasma or serum, which are complex and contain low concentrations of the drug, LC-MS/MS is the gold standard.[12][13] Its superior sensitivity and selectivity are achieved through Multiple Reaction Monitoring (MRM).[14]

Principle of MRM

In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion of our analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to isolate a specific, stable fragment ion (the product ion). This precursor → product transition is highly specific to the analyte, filtering out nearly all background noise from the biological matrix.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. MS/MS Parameter Optimization:

  • Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer.

  • Optimize ESI source parameters (e.g., capillary voltage, gas flows) to maximize the signal for the precursor ion [M+H]⁺.

  • Perform a product ion scan to identify the most intense and stable fragment ions.

  • Select the most abundant precursor → product ion transition for quantification (MRM 1) and a secondary transition for confirmation (MRM 2).

3. LC-MS/MS Conditions:

  • The HPLC conditions from Part 1 can be directly adapted, as they use MS-compatible volatile buffers. A UHPLC column (e.g., < 2 µm particle size) can be used to shorten run times.

4. Sample Preparation from Plasma:

  • Protein Precipitation (PPT): This is a simple and fast method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Vortex vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes. The SIL-IS is critical for correcting for variations in sample preparation and matrix effects.[15]

  • Supernatant Injection: Carefully collect the supernatant and inject it into the LC-MS/MS system.

Analytical Workflow

Analytical_Workflow Sample Sample Receipt (e.g., Plasma) Prep Sample Preparation (e.g., Protein Precipitation with IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Processing (Integration & Calibration) LCMS->Data Report Final Report (Concentration Data) Data->Report

Sources

Application Note: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride as a Core Scaffold for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Rationale: The Strategic Value of a Privileged Scaffold

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.

At the heart of many successful kinase inhibitors lies the aminopyrimidine scaffold . This heterocyclic core is considered a "privileged structure" because it adeptly mimics the adenine ring of ATP, the natural substrate for all kinases.[4] This structural bioisosterism allows aminopyrimidine derivatives to act as competitive inhibitors, binding within the highly conserved ATP-binding pocket and blocking the phosphotransfer reaction.[4][5] The versatility of this scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[6]

This application note focuses on N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride , a compound that combines the proven aminopyrimidine core with a strategically important azetidine moiety . The azetidine ring, a four-membered nitrogen-containing heterocycle, is not merely a linker. Its inherent ring strain and defined three-dimensional geometry offer several advantages in drug design[7]:

  • Conformational Rigidity: It reduces the entropic penalty of binding and presents substituents to the kinase in a well-defined orientation.

  • Novel Chemical Space: It provides a distinct structural motif compared to more common cyclic amines like piperidine or pyrrolidine.

  • Vector for Substitution: The secondary amine within the azetidine ring serves as a key attachment point for further chemical exploration, enabling the rapid generation of compound libraries to probe interactions with solvent-exposed regions of the kinase active site.

Therefore, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride represents an ideal starting point or fragment for screening campaigns aimed at discovering novel inhibitors against a wide range of kinase targets. This guide provides a comprehensive framework and detailed protocols for its characterization in biochemical kinase assays.

Compound Profile and Handling

Before initiating any experimental work, it is critical to understand the properties and handling requirements of the compound.

PropertyValue
Compound Name N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
Molecular Formula C₇H₁₀N₄ · 2HCl
Molecular Weight 223.10 g/mol (as dihydrochloride salt)
Appearance White to off-white solid (typical)
Solubility Soluble in water and DMSO

Storage and Handling:

  • Storage: Store desiccated at 2-8°C. Protect from light and moisture to ensure long-term stability.

  • Safety: The compound is supplied as a dihydrochloride salt. While specific toxicity data is limited, related heterocyclic amines and azetidine derivatives may cause skin and eye irritation.[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the powder in a chemical fume hood. For detailed safety information, always consult the supplier-specific Safety Data Sheet (SDS).[10]

  • Stock Solution Preparation: For screening purposes, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Scientist's Note (Trustworthiness): The quality of your screening data is directly dependent on the integrity of your compound. Preparing fresh dilutions from a validated, properly stored stock solution is a critical, self-validating step in any screening protocol.[11]

Principle of Luminescence-Based Kinase Assays

The protocols described herein utilize a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay) to quantify kinase activity. This method is robust, highly sensitive, and amenable to high-throughput screening (HTS).[12]

The principle is based on measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps:

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the test inhibitor (or DMSO control). The kinase catalyzes the transfer of the terminal phosphate from ATP to the substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity.

  • ADP Detection: After the kinase reaction is stopped, a detection reagent is added that converts the newly produced ADP into ATP. A second reagent containing luciferase/luciferin is then added. The newly synthesized ATP is used by the luciferase enzyme to generate a luminescent signal, which is quantified on a plate reader.

A potent inhibitor will block the kinase reaction, leading to low ADP production and, consequently, a low luminescence signal.

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Enzyme Reaction + Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->Reaction Blocks ADP ADP Reaction->ADP P_Substrate Phosphorylated Substrate Reaction->P_Substrate Detection_Reagent ADP Detection Reagents ADP->Detection_Reagent Luminescence Luminescent Signal Detection_Reagent->Luminescence

Caption: Principle of a luminescence-based kinase assay.

Experimental Protocols

These protocols provide a framework for screening N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. They should be optimized for each specific kinase-substrate pair.

Protocol: Primary Screening at a Single Concentration

This experiment serves as the initial test to identify if the compound has any inhibitory activity against the target kinase at a relatively high concentration.

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase Substrate (peptide or protein)

  • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (Test Compound)

  • Known Kinase Inhibitor (Positive Control)

  • DMSO (Vehicle/Negative Control)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration appropriate for the kinase, typically near its Kₘ)[13]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare a 2X working solution of the Test Compound (e.g., 20 µM) in kinase reaction buffer.

    • Prepare a 2X working solution of the Positive Control inhibitor (at a concentration known to give >90% inhibition).

    • Prepare a 2X solution of DMSO (e.g., 2% in kinase buffer) for the Negative Control wells.

    • Dispense 5 µL of these 2X solutions into the appropriate wells of the assay plate.

  • Kinase/Substrate Mix Preparation:

    • Prepare a 2X master mix of the Kinase and its Substrate in kinase reaction buffer. The final concentration should be optimized for a robust signal.

    • Rationale: Preparing a master mix ensures uniformity across all wells and minimizes pipetting errors.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells. The total reaction volume is now 10 µL.

    • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence:

    • Read the plate on a luminometer. The integration time should be set to 0.5-1 second per well.

Protocol: Dose-Response and IC₅₀ Determination

This follow-up experiment is essential for quantifying the potency of the inhibitor.

Procedure:

  • Compound Serial Dilution:

    • Start with a high concentration of the Test Compound stock (e.g., 10 mM in DMSO).

    • Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations. A 10-point curve is standard.

    • Dilute each concentration from the DMSO plate into kinase reaction buffer to create 2X final assay concentrations.

  • Assay Execution:

    • Follow the same procedure as the primary screen (Section 4.1), but instead of a single concentration, plate 5 µL of each concentration from the serial dilution into the assay plate.

    • Always include Positive (e.g., staurosporine or a known specific inhibitor) and Negative (DMSO vehicle) controls on the same plate.

    • Rationale: Controls are non-negotiable. The negative control defines 0% inhibition, while the positive control defines 100% inhibition, allowing for the normalization of data and validation of the assay's performance.[11]

Data Analysis and Interpretation

Caption: Workflow for kinase inhibitor data analysis.

1. Calculate Percent Inhibition: Use the signals from your control wells to normalize the data for each test concentration:

% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Positive_Control) / (RLU_Negative_Control - RLU_Positive_Control))

Where:

  • RLU_Inhibitor is the signal from the well with the test compound.

  • RLU_Negative_Control is the average signal from the DMSO wells (max signal).

  • RLU_Positive_Control is the average signal from the potent inhibitor wells (min signal).

2. Generate Dose-Response Curve: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis. The resulting data should form a sigmoidal curve.

3. Determine the IC₅₀ Value: Use a non-linear regression model (e.g., four-parameter variable slope) in graphing software (like GraphPad Prism or R) to fit the curve and calculate the IC₅₀. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Hypothetical Data Presentation:

[Compound] (nM)log[Compound]% Inhibition
10.002.5
101.008.1
501.7025.4
1002.0048.9
2502.4070.3
5002.7085.6
10003.0095.2
50003.7098.1
Calculated IC₅₀ 102.5 nM

Application Context: Targeting the CDK Signaling Pathway

The aminopyrimidine scaffold has been successfully used to develop inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[14][15] Dysregulation of CDKs, such as CDK2, is a common feature in cancer. An inhibitor derived from the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold could potentially block the cell cycle progression driven by an overactive CDK2/Cyclin E complex.

CDK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Upstream Signaling (Ras/MAPK) Receptor->Signal CyclinE Cyclin E Synthesis Signal->CyclinE Complex CDK2/Cyclin E (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription Inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine Derivative Inhibitor->Complex INHIBITS

Caption: Inhibition of the CDK2 pathway by a candidate inhibitor.

References

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. [Link]

  • I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • ACS Publications. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Turov, A. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • PubChem - NIH. Azetidine. [Link]

  • RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • NIH - PMC. In vitro NLK Kinase Assay. [Link]

  • PLOS One. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • PubMed. (2025). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. [Link]

  • Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • IndiaMART. Pyridin-2-YL Azetidin-3-Amine Dihydrochloride, Grade Standard. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

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Application Notes and Protocols for the Utilization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Privileged Moieties

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic small molecule that stands at the intersection of two "privileged" structural motifs in medicinal chemistry: the azetidine ring and the 2-aminopyrimidine core. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and three-dimensionality.[1][2] This constrained geometry can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] The 2-aminopyrimidine moiety is a well-established hinge-binding motif found in a multitude of approved and investigational protein kinase inhibitors, where it mimics the adenine core of ATP.[4][5]

This compound is supplied as a dihydrochloride salt, a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic amine-containing molecules, thereby improving their handling and bioavailability in experimental settings.[6][7] These application notes provide a comprehensive guide for researchers on the potential applications and experimental evaluation of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in drug discovery campaigns.

Physicochemical Properties and Handling

While specific experimental data for this exact salt form is not publicly available, the following properties and handling procedures are recommended based on its chemical structure.

PropertyExpected CharacteristicRationale & Handling Guidelines
Form Crystalline solid.Crystalline salts are generally more stable than their amorphous counterparts.
Solubility Highly soluble in aqueous buffers (e.g., PBS, Tris) and polar organic solvents (e.g., DMSO, Methanol).The dihydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For cell-based assays, further dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Stability Stable under standard laboratory conditions. Hygroscopic.Store in a tightly sealed container in a desiccator at 4°C for short-term and -20°C for long-term storage. Allow the container to warm to room temperature before opening to prevent condensation. Solutions in DMSO should be stored at -20°C and can undergo a limited number of freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
Molecular Formula C₇H₁₂Cl₂N₄-
Molecular Weight 223.11 g/mol -

Hypothesized Biological Targets and Mechanisms of Action

The unique combination of the azetidine and 2-aminopyrimidine scaffolds suggests two primary hypotheses for the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine.

Primary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation

A positional isomer, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a potent partial agonist of the Histamine H3 Receptor (H3R), a GPCR predominantly expressed in the central nervous system.[4][8] H3R acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[4] It is plausible that N-(Azetidin-3-yl)pyrimidin-2-amine also targets this receptor.

H3R is constitutively active and signals through the Gαi/o subunit of heterotrimeric G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand N-(Azetidin-3-yl)pyrimidin-2-amine (Agonist) Ligand->H3R Binds ATP ATP ATP->AC Response Modulation of Neurotransmitter Release cAMP->Response Leads to

Figure 1: Hypothesized H3R Agonist Signaling Pathway.

Secondary Hypothesis: Protein Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone of kinase inhibitor design, frequently forming hydrogen bonds with the hinge region of the ATP-binding pocket.[5] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades that are often dysregulated in diseases like cancer.[3] While the specific kinase target(s) for this compound are unknown, a broad kinase screen would be a logical first step to investigate this hypothesis.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine Inhibitor->Kinase Binds Inhibitor->Phospho_Substrate Prevents ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Blocked Phospho_Substrate->Signaling

Figure 2: General Mechanism of ATP-Competitive Kinase Inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor

This protocol determines the binding affinity (Ki) of the test compound for the H3R by measuring its ability to compete with a known radiolabeled ligand.

  • Rationale: This assay directly measures the physical interaction between the compound and the receptor, providing a quantitative measure of affinity.

  • Materials:

    • HEK293T cell membranes expressing human H3R.

    • [³H]-N-α-methylhistamine ([³H]NAMH) as the radioligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Unlabeled histamine or clobenpropit for non-specific binding determination.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in Assay Buffer.

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL of cell membranes (5-15 µg of protein).

      • 25 µL of [³H]NAMH (final concentration ~1-2 nM).

      • 25 µL of test compound dilution, buffer (for total binding), or excess unlabeled histamine (for non-specific binding).

    • Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for H3R Agonism

This cell-based assay measures the functional consequence of H3R binding by quantifying changes in intracellular cAMP levels.

  • Rationale: As H3R is a Gαi-coupled receptor, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay confirms the functional activity (agonist, antagonist, or inverse agonist) of the compound.

  • Materials:

    • CHO or HEK293 cells stably expressing human H3R.

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

    • Cell culture medium and plates.

  • Procedure:

    • Cell Plating: Seed the H3R-expressing cells into a 96-well plate and grow to ~80-90% confluency.

    • Compound Treatment: Starve the cells in serum-free media for 2-4 hours. Then, treat the cells with serial dilutions of the test compound for 15-30 minutes.

    • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the negative control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.

    • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: Plot the cAMP levels against the log of the compound concentration. An agonist will show a dose-dependent decrease in the forskolin-stimulated cAMP signal. Calculate the EC₅₀ value from the resulting dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method to screen the compound against a panel of protein kinases.

  • Rationale: Given the 2-aminopyrimidine core, it is prudent to assess for off-target (or on-target) kinase activity. This biochemical assay directly measures the inhibition of enzyme activity.

  • Materials:

    • Recombinant protein kinases of interest.

    • Kinase-specific peptide substrates.

    • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the corresponding peptide substrate in the kinase assay buffer.

    • Initiation: Start the kinase reaction by adding ATP (at a concentration near the Km for each kinase). Incubate at room temperature for 1 hour.

    • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a first step to deplete unused ATP and a second step to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measurement: Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For active compounds, perform a dose-response study to determine the IC₅₀ value.

Experimental_Workflow cluster_primary Primary Screening (Hypothesis Testing) cluster_secondary Secondary / Off-Target Screening Binding Protocol 1: H3R Radioligand Binding Assay Data1 Determine Affinity (Ki) for H3R Binding->Data1 Functional Protocol 2: Functional cAMP Assay Data2 Determine Functional Activity (EC50, Agonism/Antagonism) Functional->Data2 Kinase Protocol 3: Kinase Panel Screen Data3 Identify Potential Kinase Targets (IC50) Kinase->Data3 Viability Protocol 4: Cell Viability (MTT) Assay Data4 Assess Cytotoxicity and Antiproliferative Effects Viability->Data4 Start N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Start->Binding Start->Functional Start->Kinase Data2->Viability Data3->Viability

Figure 3: Logical Experimental Workflow for Compound Characterization.

Protocol 4: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with the test compound.

  • Rationale: This is a crucial downstream assay to determine if the modulation of a specific target (e.g., H3R or a kinase) translates into a cellular phenotype, such as reduced proliferation in cancer cells.

  • Materials:

    • A relevant cell line (e.g., a cancer cell line for kinase targets, or a neuronal cell line for H3R).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) from the dose-response curve.

Conclusion and Future Directions

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a promising chemical scaffold for drug discovery, leveraging the advantageous properties of both azetidine and 2-aminopyrimidine moieties. The primary hypothesis, based on a close structural analog, points towards activity at the Histamine H3 receptor, a valuable target for neurological and cognitive disorders. The secondary hypothesis suggests a potential role as a protein kinase inhibitor, a major therapeutic class in oncology. The provided protocols offer a robust starting point for elucidating the biological activity of this compound. Future work should focus on executing these assays to confirm its primary biological target(s), determine its selectivity profile across the kinome and other GPCRs, and explore its therapeutic potential in relevant disease models.

References

  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
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  • Smolecule. (n.d.). N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine. Smolecule.
  • Wágner, G., Mocking, T. A. M., Arimont, M., Provensi, G., Rani, B., Silva-Marques, B., ... & Leurs, R. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10864–10878.
  • BenchChem. (2025).
  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • Wágner, G., Mocking, T. A., Arimont, M., Provensi, G., Rani, B., Silva-Marques, B., ... & de Esch, I. J. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • Sharma, K., & Gupta, A. (2022). Derivatives of 2-aminopyrimidine.

Sources

Application Note: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for the Investigation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a heterocyclic small molecule, for the investigation of cellular signaling pathways. While the specific biological targets of this compound are still under active investigation, its structural motifs—notably the aminopyrimidine core—suggest a potential role as a modulator of key cellular kinases. Drawing parallels with well-characterized aminopyrimidine-based kinase inhibitors, this document hypothesizes a primary mechanism of action involving the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a central negative regulator of the canonical Wnt/β-catenin signaling pathway. We present a logical, hypothesis-driven workflow, complete with detailed experimental protocols, to systematically test this proposed mechanism and characterize the compound's effects on Wnt/β-catenin signaling.

Introduction: The Azetidinyl-Pyrimidine Scaffold

N-(Azetidin-3-yl)pyrimidin-2-amine belongs to a class of compounds containing an azetidine ring fused to a pyrimidine core. The azetidine ring, a strained four-membered heterocycle, often imparts favorable pharmacokinetic properties and provides a three-dimensional structure that can enhance binding affinity and selectivity to protein targets. The aminopyrimidine moiety is a well-established pharmacophore found in numerous kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs) and, notably, GSK-3.

Given the structural similarities to potent and selective GSK-3 inhibitors such as CHIR99021, it is plausible that N-(Azetidin-3-yl)pyrimidin-2-amine functions as an ATP-competitive inhibitor of GSK-3β.[1][2] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target gene transcription.[3][4] This makes the compound a valuable tool for probing the intricate functions of the Wnt/β-catenin pathway, which is critical in embryonic development, tissue homeostasis, and various pathologies, including cancer and neurodegenerative diseases.[5][6]

This guide will proceed based on the hypothesis that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride acts as a GSK-3β inhibitor and, consequently, a Wnt/β-catenin pathway activator.

The Canonical Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to a vast array of biological processes. Its regulation is tightly controlled, and its dysregulation is a hallmark of many diseases.[6][7]

  • "OFF" State (Absence of Wnt): In the absence of a Wnt ligand, cytoplasmic β-catenin is sequestered in a "destruction complex" comprising the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and GSK-3β.[6] CK1α primes β-catenin through phosphorylation, which allows GSK-3β to subsequently phosphorylate it at specific serine and threonine residues.[8] This multi-phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and rapid degradation by the proteasome. As a result, cytoplasmic β-catenin levels remain low, and Wnt target genes are kept silent by T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors complexed with transcriptional repressors.

  • "ON" State (Presence of Wnt or GSK-3β Inhibition): The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that disrupts the destruction complex.[9] This prevents β-catenin phosphorylation. Similarly, direct inhibition of GSK-3β by a small molecule like CHIR99021 (or hypothetically, N-(Azetidin-3-yl)pyrimidin-2-amine) mimics this "ON" state.[1][4] Unphosphorylated, stable β-catenin accumulates in the cytoplasm and translocates to the nucleus.[3] There, it displaces repressors and binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1).

Diagram of the Wnt/β-Catenin Pathway

Wnt_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State DestructionComplex Destruction Complex (Axin, APC, CK1α, GSK-3β) bCat_cyto_off β-catenin DestructionComplex->bCat_cyto_off Sequesters p_bCat p-β-catenin bCat_cyto_off->p_bCat Phosphorylation Proteasome Proteasome p_bCat->Proteasome Ubiquitination & Degradation TCF_off TCF/LEF Nucleus_off TCF_off->Nucleus_off Gene Repression Repressor Repressor Repressor->TCF_off Wnt Wnt Ligand Receptor FZD/LRP5/6 Wnt->Receptor DestructionComplex_off Destruction Complex Receptor->DestructionComplex_off Inactivated GSK3i GSK-3β Inhibitor (e.g., N-(Azetidin-3-yl)pyrimidin-2-amine) GSK3i->DestructionComplex_off Inhibited bCat_cyto_on β-catenin bCat_nuc β-catenin bCat_cyto_on->bCat_nuc Accumulation & Nuclear Translocation TCF_on TCF/LEF bCat_nuc->TCF_on TargetGenes Wnt Target Genes TCF_on->TargetGenes Gene Activation

Caption: The canonical Wnt/β-catenin signaling pathway in its 'OFF' and 'ON' states.

Experimental Workflows & Protocols

To validate the hypothesis that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride activates Wnt/β-catenin signaling, a two-tiered approach is recommended: a primary functional screen followed by a secondary mechanistic validation.

Experimental Workflow Diagram

Workflow start Hypothesis: Compound is a GSK-3β inhibitor and Wnt activator primary Primary Screen: TCF/LEF Luciferase Reporter Assay start->primary Test functional outcome secondary Secondary Validation: Western Blot for Active β-catenin primary->secondary Validate mechanism (if primary is positive) conclusion Conclusion: Compound modulates Wnt/β-catenin pathway secondary->conclusion

Caption: A hypothesis-driven workflow for characterizing the compound's activity.

Primary Screen: TCF/LEF Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[10] It utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. Activation of the pathway leads to the production of luciferase, which can be measured as a luminescent signal.

Objective: To determine if N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride induces TCF/LEF-mediated transcription in a dose-dependent manner.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter (e.g., TCF/LEF Reporter HEK293 Cell Line).

  • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (Test Compound)

  • CHIR99021 (Positive Control, GSK-3β inhibitor)[2]

  • IWR-1-endo (Negative Control, Wnt inhibitor)[11]

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 96-well assay plates

  • Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture TCF/LEF reporter HEK293 cells according to the supplier's protocol.

    • Trypsinize and resuspend cells in assay medium.

    • Seed ~30,000 cells per well in 80 µL of medium into a 96-well white plate.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of the test compound, CHIR99021, and IWR-1-endo in DMSO.

    • Perform serial dilutions of the stock solutions to create a dose-response curve (e.g., 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Add 20 µL of diluted compound or vehicle control (DMSO) to the appropriate wells in triplicate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from cell-free wells) from all readings.

  • Normalize the data by setting the vehicle control as 1-fold induction.

  • Plot the fold induction versus compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Compound Expected Outcome Typical Concentration Range
Vehicle (DMSO) Baseline luciferase activity (1x)0.1%
Test Compound Dose-dependent increase in luminescence1 nM - 100 µM
CHIR99021 Potent, dose-dependent increase in luminescence100 nM - 10 µM
IWR-1-endo No increase, or inhibition of basal activity1 µM - 20 µM
Secondary Validation: Western Blot for Active β-Catenin

This protocol directly assesses the stabilization of β-catenin, the key mechanistic event upstream of transcriptional activation. An antibody specific to the active, non-phosphorylated form of β-catenin (at Ser33/37/Thr41) provides a direct readout of destruction complex inhibition.

Objective: To confirm that the test compound leads to the accumulation of active, non-phosphorylated β-catenin.

Materials:

  • RKO or HCT116 cells (or other relevant cell line)

  • Test Compound, CHIR99021, Vehicle (DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Anti-Active β-Catenin (non-phospho Ser33/37/Thr41)

    • Anti-Total β-Catenin

    • Anti-GAPDH or β-Actin (Loading Control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound (at its EC₅₀ and 10x EC₅₀ from the reporter assay), CHIR99021 (e.g., 3 µM), or vehicle for a time course (e.g., 0, 1, 3, 6 hours).

    • After treatment, wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer.[4]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentrations (e.g., 20-30 µg per lane) and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Active β-Catenin, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash again three times with TBST.

    • Apply ECL reagent and visualize bands using a chemiluminescence imager.

    • Strip and re-probe the membrane for total β-catenin and the loading control.

Expected Results: Treatment with N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, similar to the positive control CHIR99021, is expected to show a time- and dose-dependent increase in the band intensity for active β-catenin, with little to no change in the total β-catenin or loading control levels.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, hypothesis-driven approach to characterize the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Positive results from both the TCF/LEF reporter assay and the active β-catenin Western blot would provide strong evidence that the compound functions as an activator of the canonical Wnt/β-catenin signaling pathway, likely through the inhibition of GSK-3β.

Should this hypothesis be confirmed, further studies could include:

  • Direct Kinase Assays: To confirm direct inhibition of GSK-3β enzyme activity in a cell-free system and to determine its IC₅₀.

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Downstream Target Gene Expression Analysis: Using qRT-PCR to measure the upregulation of known Wnt target genes like AXIN2.

  • Phenotypic Assays: Investigating the compound's effects in disease-relevant models, such as inducing differentiation in stem cells or inhibiting proliferation in certain cancer cell lines.

This structured approach ensures scientific rigor and provides a clear path from initial hypothesis to mechanistic understanding, enabling researchers to effectively leverage novel chemical tools like N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in their exploration of cellular signaling.

References

  • Klejman, A., et al. (2015). Cell-based assay for low and high scale screening of the Wnt/β-catenin signaling modulators. ResearchGate. Available at: [Link]

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  • Li, H., et al. (2018). Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. Cancer Medicine, 7(8), 3876–3885. Available at: [Link]

  • Park, S., et al. (2011). A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines. Bioorganic & Medicinal Chemistry, 19(18), 5639–5647. Available at: [Link]

  • Awuchi, C. G., et al. (2023). Wnt/β‐catenin signaling pathway inhibitors, glycyrrhizic acid, solanine, polyphyllin I, crocin, hypericin, tubeimoside‐1, diosmin, and rutin in medicinal plants have better binding affinities and anticancer properties: Molecular docking and ADMET study. Journal of Food Biochemistry, 47(1), e14498. Available at: [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(21), 9639–9652. Available at: [Link]

  • Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 978. Available at: [Link]

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Application Notes and Protocols for Stability Testing of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Stability Assessment

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a small molecule of significant interest in contemporary drug discovery, featuring a strained azetidine ring and a biologically relevant aminopyrimidine core.[1] The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, contributes to its unique reactivity and potential for potent biological activity, but also presents a liability in terms of chemical stability.[2][3] Specifically, the four-membered ring is susceptible to nucleophilic attack and potential ring-opening, a degradation pathway that can be exacerbated by formulation components and storage conditions.[4][5] Furthermore, the aminopyrimidine scaffold, while common in medicinal chemistry, can undergo hydrolytic and oxidative degradation.[6][7]

This document provides a comprehensive guide to establishing a robust stability testing program for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in a solution-based formulation. The protocols herein are designed not merely to fulfill regulatory expectations as outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), but to foster a deep, mechanistic understanding of the molecule's degradation profile.[7][8][9] By elucidating potential degradation pathways through forced degradation studies, a scientifically sound and validated stability-indicating analytical method can be developed, ensuring the safety, efficacy, and quality of the drug product throughout its shelf life.

Anticipated Degradation Pathways: A Mechanistic Perspective

A proactive approach to stability testing begins with a theoretical assessment of potential degradation routes based on the chemical structure of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

  • Hydrolytic Degradation:

    • Acid-Catalyzed Azetidine Ring Opening: The strained azetidine ring is susceptible to acid-mediated hydrolysis. Protonation of the azetidine nitrogen can facilitate nucleophilic attack by water, leading to ring cleavage and the formation of an amino alcohol derivative. Studies on other N-substituted azetidines have demonstrated this vulnerability, particularly at low pH.[4]

    • Aminopyrimidine Hydrolysis: The 2-amino group on the pyrimidine ring can be susceptible to hydrolytic deamination, particularly under harsh acidic or basic conditions, to yield the corresponding pyrimidin-2-one derivative. The kinetics of this reaction are often pH-dependent.[6]

  • Oxidative Degradation: The nitrogen atoms in both the azetidine and pyrimidine rings, as well as the secondary amine linkage, are potential sites for oxidation. Common oxidative degradation pathways for amine-containing compounds include N-oxidation and the formation of other oxygenated adducts.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light, leading to a complex mixture of degradation products through various photochemical reactions.

The following diagram illustrates the potential primary degradation pathways for N-(Azetidin-3-yl)pyrimidin-2-amine.

G cluster_main N-(Azetidin-3-yl)pyrimidin-2-amine cluster_degradation Potential Degradation Pathways A N-(Azetidin-3-yl)pyrimidin-2-amine B Acid-Catalyzed Azetidine Ring Opening A->B H+ / H2O C Hydrolytic Deamination of Aminopyrimidine A->C H+ or OH- / H2O D Oxidative Degradation (N-oxidation) A->D Oxidizing Agent E Photodegradation A->E Light (hν)

Caption: Predicted Degradation Pathways.

Experimental Design: A Phased Approach to Stability Assessment

A comprehensive stability program for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride solution should be executed in a phased manner, beginning with the development of a stability-indicating analytical method and progressing through forced degradation and formal stability studies.

G A Phase 1: Stability-Indicating Method (SIM) Development & Validation B Phase 2: Forced Degradation Studies A->B Prerequisite C Phase 3: Formal Stability Studies (Long-term, Accelerated, Intermediate) A->C Application of Validated Method B->A Feedback for Method Optimization D Data Analysis & Shelf-Life Determination C->D Generation of Stability Data

Caption: Phased Stability Testing Workflow.

PART 1: Stability-Indicating Method (SIM) Development and Validation

The cornerstone of any stability study is a validated analytical method that can accurately and precisely quantify the active pharmaceutical ingredient (API) and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.

Protocol: RP-HPLC Method for N-(Azetidin-3-yl)pyrimidin-2-amine and its Degradants
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or lambda max of the API)
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Protocol: Analytical Method Validation (as per ICH Q2(R1))

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[2][10][11]

Validation Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank, placebo, API, and stressed samples. Assess peak purity of the API peak in the presence of degradants using a photodiode array (PDA) detector.No interference at the retention time of the API. Peak purity index > 0.999.
Linearity Prepare at least five concentrations of the API reference standard ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.The range should cover the expected concentrations of the API during the stability study.
Accuracy Perform recovery studies by spiking the placebo with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze six replicate preparations of the API at 100% concentration on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.RSD at LOQ should be acceptable (e.g., ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.No significant changes in system suitability parameters (e.g., resolution, tailing factor).
Solution Stability Analyze the stability of the API and stressed samples in the chosen diluent over a specified period (e.g., 24-48 hours) at room temperature and refrigerated conditions.No significant change in concentration or formation of new degradation products.

PART 2: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and demonstrate the specificity of the stability-indicating method.[12][13][14] The goal is to achieve 5-20% degradation of the API.

Protocol: Forced Degradation of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride Solution
Stress Condition Protocol
Acid Hydrolysis Dissolve the API in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve the API in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before analysis.
Oxidative Degradation Dissolve the API in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Store the API solution at 70 °C for 48 hours.
Photodegradation Expose the API solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8]

PART 3: Formal Stability Studies

Formal stability studies are conducted to establish the re-test period for the drug substance or the shelf life for the drug product and to recommend storage conditions.[4][7][15]

Protocol: Long-Term, Accelerated, and Intermediate Stability Studies
Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

Note: The choice of studies and conditions should be justified based on the climatic zone for which the product is intended.[8]

Data Presentation and Interpretation

All quantitative data from the stability studies should be presented in a clear and organized tabular format.

Table 1: Example of Forced Degradation Study Results

Stress Condition % Assay of API Number of Degradants Major Degradant (% Area)
0.1 M HCl, 60 °C, 24h85.235.8 (at RRT 0.85)
0.1 M NaOH, 60 °C, 24h92.123.1 (at RRT 0.92)
3% H₂O₂, RT, 24h90.544.2 (at RRT 1.15)
70 °C, 48h96.811.5 (at RRT 0.85)
Photostability98.210.9 (at RRT 1.25)

Table 2: Example of Long-Term Stability Data

Time Point (Months) Assay (%) Degradant 1 (% Area) Degradant 2 (% Area) Total Degradants (%) pH Appearance
0100.1< LOQ< LOQ< LOQ4.5Clear, colorless solution
399.8< LOQ0.080.084.5Clear, colorless solution
699.50.050.120.174.6Clear, colorless solution
999.20.080.150.234.6Clear, colorless solution
1298.90.110.180.294.7Clear, colorless solution

Conclusion: Ensuring Product Quality Through Scientific Rigor

A thorough stability testing program, as outlined in these application notes, is critical for the successful development of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride solution. By integrating a mechanistic understanding of potential degradation pathways with rigorous, ICH-compliant experimental protocols, researchers can ensure the development of a stable, safe, and effective pharmaceutical product. The validated stability-indicating method will serve as a crucial tool for quality control throughout the product's lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7005-7036. Available from: [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Brown, D. J., & Mason, S. F. (1957). The pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 16). Interscience Publishers.
  • European Medicines Agency. Committee for Medicinal Products for Human Use (CHMP). Guideline on Stability testing of existing active substances and related finished products. 2003. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

  • Rani, S., & Singh, R. (2014). Forced degradation studies: A tool for stability-indicating method development.
  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(22), 10335-10351. Available from: [Link]

  • World Health Organization. (2018). Annex 10: Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America, 38(11), 606-618. Available from: [Link]

  • Pyrimidine degradation pathway. Science.gov. Available from: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available from: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues, with a primary focus on solubility challenges. Our goal is to equip you with the necessary knowledge to confidently and successfully handle this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and what are its primary applications?

N-(Azetidin-3-yl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring linked to an azetidine moiety.[1][2] This structural motif is of significant interest in medicinal chemistry as it is a key component in the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[2] The dihydrochloride salt form is synthesized to improve the aqueous solubility and overall handleability of the parent molecule, which is a common strategy for amine-containing compounds in drug development.[3]

Q2: What is the expected solubility of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride?

The solubility in organic solvents is expected to be lower than in aqueous solutions. Generally, polar aprotic solvents like DMSO and DMF are good first choices for creating concentrated stock solutions. Protic solvents like ethanol and methanol may also be suitable, though solubility might be more limited.

Table 1: Expected Solubility Profile

SolventExpected SolubilityRationale & Comments
Water / Aqueous Buffers (pH < 7)HighThe dihydrochloride salt form significantly enhances aqueous solubility. The protonated amine groups readily interact with water molecules.
DMSO (Dimethyl Sulfoxide)HighA common solvent for creating high-concentration stock solutions of organic molecules.
Ethanol / MethanolModerate to LowSolubility is dependent on the overall polarity of the molecule. The hydrochloride salt may have limited solubility in less polar organic solvents.
AcetonitrileLowGenerally, amine salts exhibit poor solubility in acetonitrile.[5]
Chloroform / DichloromethaneVery LowHighly non-polar solvents are unlikely to dissolve the salt form of the compound.
Q3: How does pH affect the solubility of this compound?

The pH of the solution will have a significant impact on the solubility of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. The molecule has multiple nitrogen atoms that can be protonated, including the azetidine ring nitrogen (pKa of unsubstituted azetidine is approximately 11.3) and the nitrogens on the pyrimidine ring.[6][7]

As a dihydrochloride salt, the compound exists in a protonated, charged state, which is conducive to high aqueous solubility. In acidic to neutral aqueous solutions (pH < 7.5), the compound is expected to remain fully protonated and thus, highly soluble. As the pH becomes more alkaline (basic), the amine groups will be deprotonated, leading to the formation of the less soluble free base. This can result in precipitation of the compound from the solution. Therefore, it is crucial to maintain an appropriate pH to ensure the compound remains in solution, especially for aqueous-based assays.

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in my aqueous buffer.

If you are experiencing difficulty dissolving N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in an aqueous buffer, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Dissolution

start Incomplete Dissolution in Aqueous Buffer check_ph Check the pH of your buffer. Is it neutral or acidic (pH < 7.5)? start->check_ph adjust_ph Adjust pH to a slightly more acidic condition (e.g., pH 6.5) with dilute HCl. check_ph->adjust_ph No ph_ok pH is appropriate. check_ph->ph_ok Yes heat_sonicate Gently warm the solution (to 37°C) and/or sonicate for a short period. adjust_ph->heat_sonicate check_conc Is the concentration you are trying to achieve very high (>100 mM)? ph_ok->check_conc check_conc->heat_sonicate No conc_too_high Concentration may exceed solubility limit. check_conc->conc_too_high Yes success Compound Dissolved heat_sonicate->success fail Still Undissolved heat_sonicate->fail If persists dilute Prepare a more dilute solution or consider a different solvent for a stock solution. conc_too_high->dilute dilute->success

Caption: A decision tree for troubleshooting incomplete dissolution of the compound in aqueous buffers.

Step-by-Step Protocol for Dissolution:

  • Verify Buffer pH: Ensure your buffer is at a pH of 7.4 or lower. For amine hydrochlorides, solubility generally decreases as the pH increases towards and beyond the pKa of the amine groups.[8]

  • Gentle Heating: Warm the solution to approximately 37°C. For many compounds, solubility increases with temperature.[9]

  • Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of small particles.

  • Fresh Solvent: Ensure your water or buffer is of high purity and has been freshly prepared.

Issue 2: My compound precipitates out of solution over time.

Precipitation of the compound after it has been dissolved can be due to several factors, including changes in temperature, pH, or solvent composition.

Possible Causes and Solutions:

  • pH Shift: If your experimental conditions cause an increase in the pH of the solution, the compound may precipitate as the less soluble free base.

    • Solution: Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout your experiment.

  • Solvent Evaporation: If you are working with small volumes, solvent evaporation can lead to an increase in the concentration of the compound, potentially exceeding its solubility limit.

    • Solution: Keep vials and plates sealed whenever possible.

  • Temperature Fluctuation: If a stock solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature or 4°C.

    • Solution: If you need to store the solution at a lower temperature, determine the solubility at that temperature and adjust the stock concentration accordingly.

  • Interaction with Other Components: In complex media, such as cell culture media, the compound may interact with other components, leading to precipitation.

    • Solution: When preparing working solutions in complex media, add the compound stock solution to the media slowly while vortexing to ensure rapid and even dispersal.

Issue 3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

This is a common issue when diluting a highly concentrated stock solution in an organic solvent into an aqueous medium. The organic solvent (DMSO) is miscible with water, but the compound may be less soluble in the resulting mixture.

Workflow for Diluting Organic Stock Solutions

start Precipitation upon dilution of DMSO stock into aqueous buffer vortex Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously. start->vortex check_final_dmso Is the final concentration of DMSO in the aqueous solution low (ideally <1%)? vortex->check_final_dmso fail Precipitation Persists vortex->fail If persists high_dmso High DMSO concentration may affect the experiment. check_final_dmso->high_dmso No dmso_ok DMSO concentration is acceptable. check_final_dmso->dmso_ok Yes adjust_dmso Adjust the stock concentration or dilution factor to minimize the final DMSO concentration. high_dmso->adjust_dmso prewarm Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. dmso_ok->prewarm success Clear Solution Obtained prewarm->success

Caption: A workflow to prevent precipitation when diluting a DMSO stock solution into an aqueous buffer.

Best Practices for Dilution:

  • Vigorous Mixing: Add the stock solution to the aqueous buffer while the buffer is being vortexed or rapidly stirred. This ensures that the compound is dispersed quickly and avoids localized high concentrations that can lead to precipitation.

  • Stepwise Dilution: For very high concentrations, consider a two-step dilution process. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, then bring it to the final volume.

  • Temperature: Pre-warming the aqueous buffer can sometimes help to keep the compound in solution during the dilution process.

Storage and Stability

  • Solid Form: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride should be stored as a solid in a tightly sealed container at the recommended temperature, protected from light and moisture.

  • Stock Solutions:

    • DMSO: For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the compound is expected to be stable for several months.

    • Aqueous Solutions: Due to the potential for hydrolysis and microbial growth, it is not recommended to store the compound in aqueous solutions for extended periods. If necessary, sterile-filter the aqueous solution and store at 4°C for short-term use (a few days). For longer-term storage, freezing at -20°C or -80°C is preferable, but it is important to first confirm that the compound does not precipitate upon freezing.

References

  • de Esch, I. J. P., et al. (2014). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 57(21), 8965–8977. Available at: [Link]

  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Molecular Pharmaceutics Vol. 23 No. 1. Retrieved from [Link]

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Technical Support Center: Optimizing N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Concentration in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Assay Development

Welcome to the technical support resource for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in your experimental workflows. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Compound Fundamentals: Understanding Your Reagent

Q1: What is N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and what is its primary mechanism of action?

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a potent, ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] This compound is structurally and functionally analogous to the well-characterized research tool AZD7762 .[2][3]

Mechanism of Action: Chk1 and Chk2 are critical serine/threonine kinases in the DNA Damage Response (DDR) pathway.[4] When DNA damage occurs, these kinases are activated to initiate cell cycle arrest, providing time for DNA repair.[5] By inhibiting Chk1/Chk2, N-(Azetidin-3-yl)pyrimidin-2-amine prevents this arrest, particularly at the G2/M checkpoint.[2][6] In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), forcing them into mitosis with damaged DNA leads to a form of cell death known as mitotic catastrophe.[7] This mechanism makes the inhibitor a powerful sensitizer for DNA-damaging agents like gemcitabine or radiation.[6][7][8]

cluster_pathway Simplified Chk1/Chk2 Pathway DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR_ATM ATR / ATM Kinases (Sensors) DNA_Damage->ATR_ATM activates Chk1_Chk2 Chk1 / Chk2 Kinases (Transducers) ATR_ATM->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatases (Effectors) Chk1_Chk2->Cdc25 phosphorylates & inhibits G2_Arrest G2 Cell Cycle Arrest (DNA Repair) Chk1_Chk2->G2_Arrest leads to CDK1_CyclinB CDK1/Cyclin B (Mitotic Entry) Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Entry into Mitosis CDK1_CyclinB->Mitosis Apoptosis Mitotic Catastrophe (Cell Death) Mitosis->Apoptosis with damaged DNA leads to Inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine (AZD7762) Inhibitor->Chk1_Chk2 INHIBITS

Caption: Simplified DNA Damage Response pathway showing the inhibitory action of N-(Azetidin-3-yl)pyrimidin-2-amine on Chk1/Chk2.
Q2: What are the critical first steps before using this compound in any assay?
  • Confirm Solubility: The "dihydrochloride" salt form significantly improves aqueous solubility compared to the free base. However, it's crucial to determine the maximum soluble concentration in your specific assay buffer and cell culture medium. Start by preparing a high-concentration stock (e.g., 10-50 mM) in sterile DMSO.[1] Then, perform serial dilutions into your final aqueous buffer to observe the point of precipitation.

  • Establish Stability & Storage: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1] When diluted in aqueous buffers for an experiment, use the solution promptly. The stability in aqueous media at physiological pH and temperature can be limited.

  • Use the Correct Vehicle Control: All experiments must include a "vehicle-only" control group treated with the same final concentration of DMSO (or other solvent) as the highest concentration of the compound used. This is essential to control for any solvent-induced effects.

Biochemical Assay Optimization & Troubleshooting

This section focuses on cell-free assays, such as purified kinase activity assays.

Q1: My IC50 value is significantly different from published values. What are the common causes?

Discrepancies in IC50 values are common and usually stem from differences in assay conditions. The most influential factor for an ATP-competitive inhibitor is the ATP concentration .

The Cheng-Prusoff Relationship: For an ATP-competitive inhibitor, the measured IC50 is directly dependent on the ATP concentration in the assay, as described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km) .[9][10][11]

  • Ki: The inhibitor's binding affinity for the kinase. This is a constant.

  • [ATP]: The concentration of ATP in your assay.

  • Km: The Michaelis constant of the kinase for ATP (the ATP concentration at which the reaction rate is half of Vmax).

This relationship means that as you increase the ATP concentration, the IC50 value of the inhibitor will also increase because more inhibitor is required to outcompete the higher concentration of ATP.[10]

ParameterImpact on IC50Rationale
High ATP Concentration Increases IC50More inhibitor is needed to compete with ATP for the kinase's active site.[10][11]
Low ATP Concentration Decreases IC50Less inhibitor is needed to achieve 50% inhibition due to reduced competition from ATP.[9]
Enzyme Concentration Can affect linearityUsing too much enzyme can deplete the substrate or lead to non-linear reaction kinetics, affecting the dose-response.[12]
Substrate Concentration Can affect linearitySubstrate concentration should be optimized (typically around the Km) to ensure the reaction is in the linear range.[12][13]
Reagent Purity Can cause artifactsImpurities in ATP, kinase, or buffers can alter reaction kinetics or interfere with the detection method.[14]
Q2: How do I choose the optimal ATP concentration for my assay?

The choice of ATP concentration is a deliberate experimental decision that depends on your scientific question.[15]

  • To Measure Potency (Ki): Perform the assay with the ATP concentration at or near the enzyme's Km for ATP. Under these conditions (ATP = Km), the Cheng-Prusoff equation simplifies to IC50 ≈ 2 x Ki, making the IC50 value a direct reflection of the inhibitor's binding affinity.[9][11] This is ideal for structure-activity relationship (SAR) studies and comparing the intrinsic potency of different compounds.

  • To Mimic Physiological Conditions: Perform the assay with a high ATP concentration (e.g., 1-5 mM) to better reflect the intracellular environment.[9][15] The resulting IC50 will be higher but may be more predictive of the compound's activity in a cellular context.[10] This is crucial for ranking compounds intended for cell-based or in vivo studies.

Protocol 1: Determining the Apparent ATP Km

  • Set Up Reactions: Prepare a series of kinase reactions with a fixed, optimized concentration of kinase and substrate.

  • Titrate ATP: Create a 2-fold serial dilution of ATP, typically ranging from 1 mM down to low µM concentrations.[16]

  • Incubate: Run the kinase reaction for a predetermined time where the reaction is linear.

  • Detect Signal: Use your chosen detection method (e.g., luminescence, fluorescence) to measure kinase activity.

  • Plot & Analyze: Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.

Q3: My dose-response curve is flat or has a very shallow slope. How can I troubleshoot this?

A poor dose-response curve suggests a problem with the assay window or inhibitor activity.

cluster_troubleshooting Troubleshooting Workflow start Poor Dose-Response Curve (Flat / Shallow) check_controls Are Positive/Negative Controls Working? start->check_controls check_compound Is the Compound Active? check_controls->check_compound Yes sol_controls Re-optimize enzyme/substrate concentrations and incubation time. check_controls->sol_controls No check_assay Is the Assay Window Sufficient (Z' > 0.5)? check_compound->check_assay Yes sol_compound Check compound integrity. Verify solubility in assay buffer. Consider compound interference. check_compound->sol_compound No sol_assay Increase signal-to-background. Check for signal quenching or autofluorescence. check_assay->sol_assay No

Caption: Troubleshooting workflow for a poor dose-response curve in a biochemical assay.

Troubleshooting Steps:

  • Validate Controls: First, confirm your positive (no inhibitor) and negative (no enzyme) controls show a robust signal difference. An assay with a Z'-factor > 0.5 is considered excellent for screening.[17] If the assay window is small, you may need to re-optimize enzyme concentration or incubation time.[12]

  • Check Compound Integrity: Was the compound stored correctly? Has it precipitated out of solution? Use a fresh aliquot or re-prepare the stock solution.

  • Assess Compound Interference: Some compounds can directly interfere with the assay detection method. For example, colored compounds can absorb light in absorbance assays, and fluorescent compounds can interfere with fluorescence-based readouts.[14] Run a control where you add the compound to the reaction after the stop reagent to see if it alters the final signal.

  • Review Assay Conditions: Is the kinase active under your buffer conditions (pH, salt concentration)? Is the reaction time appropriate? The optimal reaction time is the point at which the enzyme titration EC50 no longer changes.[12]

Cell-Based Assay Optimization & Troubleshooting

This section addresses challenges in assays using live cells.

Q1: My IC50 in a cell-based assay is much higher than in my biochemical assay. Is this expected?

Yes, this is a very common and expected observation. A higher IC50 (lower potency) in cellular assays can be attributed to several factors that are not present in a clean biochemical system.[18]

FactorDescriptionTroubleshooting/Consideration
Cell Permeability The compound must cross the cell membrane to reach its intracellular target. Poor permeability leads to a lower effective intracellular concentration.The physicochemical properties of the compound dictate its permeability. This is an intrinsic property that cannot be easily changed.
Protein Binding The compound binds to proteins in the cell culture medium (especially albumin in fetal bovine serum, FBS) and to intracellular proteins, reducing the free concentration available to bind the target.[19]Test the compound in low-serum or serum-free media, if possible for your cell line, to quantify the "serum shift". Be aware that this may also alter cell signaling.[20]
High Intracellular ATP Intracellular ATP concentrations are in the millimolar range (1-10 mM), which is typically much higher than the ATP levels used in biochemical assays.[9][11] This high level of ATP provides strong competition for the inhibitor.This is the most significant reason for the potency shift. It cannot be altered but must be understood when interpreting data.
Efflux Pumps Cells can actively pump the compound out using transporters like P-glycoprotein (P-gp), reducing its intracellular accumulation.Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the IC50 decreases.
Compound Metabolism Cells can metabolize the compound into inactive (or sometimes more active) forms over the course of the incubation.Use shorter incubation times or analyze compound stability in conditioned media via LC-MS.
Q2: How can I be sure I am measuring target-specific effects and not just general cytotoxicity?

This is a critical question. An IC50 from a simple cell viability assay (like MTT or CellTiter-Glo) should be considered a GI50 (50% Growth Inhibition) until proven otherwise.[21] A decrease in signal could be due to cytotoxicity, cell cycle arrest (cytostasis), or other effects.[21]

Self-Validating Experimental Design:

  • Use a Mechanistic Readout: Instead of just measuring viability, use an assay that directly measures the inhibition of the target pathway. Since this compound inhibits Chk1, a robust assay is to measure the phosphorylation of a downstream target. A common biomarker is the phosphorylation of Chk1 itself at an autophosphorylation site like Ser296.[22] You can measure this via Western Blot, ELISA, or In-Cell Western assays.[23]

  • Correlate Target Engagement with Phenotype: Generate two dose-response curves in parallel: one for target inhibition (e.g., pChk1 levels) and one for the phenotypic outcome (e.g., cell viability or G2 checkpoint abrogation). A potent, on-target inhibitor should show target engagement at concentrations equal to or lower than those causing the phenotypic effect.

  • Perform Time-Course Experiments: Target inhibition is often rapid (minutes to a few hours), whereas effects on cell viability may take much longer (24-72 hours). Assess pChk1 levels at an early time point (e.g., 1-4 hours) and cell viability at a later time point (e.g., 72 hours).

Protocol 2: In-Cell Western for Target Engagement (pChk1)

  • Plate Cells: Seed cells in a 96-well plate and allow them to adhere overnight.[24]

  • Induce Damage (Optional but Recommended): Treat cells with a low dose of a DNA-damaging agent (e.g., camptothecin) to activate the Chk1 pathway.

  • Treat with Inhibitor: Add a serial dilution of N-(Azetidin-3-yl)pyrimidin-2-amine and incubate for a short period (e.g., 2 hours).

  • Fix & Permeabilize: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Block: Block non-specific antibody binding with a suitable blocking buffer.[24]

  • Incubate with Antibodies: Incubate with a primary antibody against pChk1 (S296) and a normalization antibody (e.g., total Chk1 or a housekeeping protein). Follow with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and 800CW).[23]

  • Image & Quantify: Scan the plate using a compatible imager and quantify the fluorescence intensity in each well. Calculate the ratio of pChk1 signal to the normalization signal.

  • Analyze: Plot the normalized pChk1 signal against the inhibitor concentration to determine the IC50 for target engagement.

Q3: I'm observing an "edge effect" in my 96-well plates. How do I prevent this?

The edge effect, where wells on the perimeter of a plate show different results from interior wells, is typically caused by increased evaporation and temperature gradients.[25]

  • Solution: Do not use the outer 36 wells for experimental samples. Instead, fill these wells with sterile PBS or media to act as a humidity buffer.[25][26] This is standard practice for long-term ( > 24 hours) cell-based assays.

FAQs

  • Q: How should I prepare a stock solution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride?

    • A: Prepare a 10-50 mM stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Q: What is the recommended starting concentration range for a dose-response curve?

    • A: For a biochemical assay, start with a high concentration of ~10-50 µM and perform a 10-point, 3-fold serial dilution. For a cell-based assay, you may need to start higher, from 50-100 µM, depending on the expected potency shift. Published data for the analogous compound AZD7762 show biochemical IC50 values around 5 nM and cellular EC50 values for checkpoint abrogation around 10 nM, though effects on viability can be much higher.[1][2]

  • Q: How long should I pre-incubate the inhibitor before starting the reaction?

    • A: In biochemical assays, a 15-30 minute pre-incubation of the enzyme with the inhibitor before adding ATP is common to allow binding to reach equilibrium. In cell-based assays, the treatment duration depends on the endpoint. For signaling readouts, 1-6 hours is often sufficient. For viability or apoptosis, 24-72 hours is typical.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Zhou, B. P., & Lin, W. C. (2016). ATR/CHK1 inhibitors and cancer therapy. Cancer Biology & Medicine, 13(2), 181–189. [Link]

  • Ma, C. X., Janetka, J. W., & Piwnica-Worms, H. (2011). Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. Trends in Molecular Medicine, 17(2), 88–96. [Link]

  • Morgan, M. A., Parsels, L. A., Parsels, J. D., Mesiwala, A. K., Maybaum, J., & Lawrence, T. S. (2009). Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. Clinical Cancer Research, 15(8), 2772–2781. [Link]

  • Cole, K. A., Huggins, B., Laquindanum, M., Jackson, J. R., & Thomas, H. D. (2014). Chk1 Inhibition as a Novel Therapeutic Strategy for Treating Triple-Negative Breast and Ovarian Cancers. Translational Oncology, 7(4), 434–444. [Link]

  • Booth, L., Roberts, J. L., & Dent, P. (2012). CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle. Molecular Interventions, 12(2), 93–102. [Link]

  • National Cancer Institute. (n.d.). Definition of checkpoint kinase inhibitor AZD7762. NCI Drug Dictionary. [Link]

  • News-Medical.Net. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Liu, Y., et al. (2023). Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. Cell Reports Medicine, 4(10), 101230. [Link]

  • Zabludoff, S. D., et al. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Shapiro, G. I., et al. (2013). Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Annals of Oncology, 24(7), 1891–1898. [Link]

  • Sugata, D., Yamashita, K., & Umezawa, K. (1993). Inhibition of serum-induced M-phase progression by a tyrosine kinase inhibitor, erbstatin. Biochemical and Biophysical Research Communications, 194(1), 239-245. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. (2015, January 14). What can I do if I could not determine IC50 of a cytotoxic compound?. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

Sources

preventing degradation of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. Due to its molecular structure, featuring a strained azetidine ring and a pyrimidine moiety, this compound can be susceptible to degradation under common laboratory conditions. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you prevent, identify, and resolve stability issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in solution?

The molecule possesses two primary points of instability: the azetidine ring and the exocyclic amino-pyrimidine system .

  • Azetidine Ring Strain: The four-membered azetidine ring is conformationally strained.[1][2] Under certain conditions, particularly in strongly acidic or nucleophilic environments, it can undergo ring-opening reactions. This process is often initiated by the protonation of the azetidine nitrogen, creating an azetidinium ion, which is more susceptible to nucleophilic attack.[3]

  • Hydrolytic and Oxidative Degradation: Like many heterocyclic amines, the compound is vulnerable to hydrolysis and oxidation.[4][5] Hydrolysis can occur at the pyrimidine ring, especially under harsh pH conditions (strongly acidic or basic).[6][7] The secondary amine linker and electron-rich pyrimidine ring are potential sites for oxidation from dissolved oxygen, trace metal contaminants, or exposure to light.[8]

Q2: How does pH affect the stability of the compound in aqueous solutions?

pH is the most critical factor governing the stability of this compound. As a dihydrochloride salt, dissolving it in neutral water will produce an acidic solution.

  • Acidic pH (pH 3-5): This is generally the most stable range. The amine groups are protonated, which protects them from oxidation and certain nucleophilic reactions. However, extremely low pH (e.g., <2) should be avoided as strong acids can catalyze the ring-opening of the azetidine moiety.[9]

  • Neutral to Alkaline pH (pH > 6): Stability significantly decreases in neutral and, especially, alkaline conditions. The deprotonation of the amine groups makes them more nucleophilic and more susceptible to oxidation. Furthermore, basic conditions can facilitate hydrolysis of the pyrimidine ring.[6][10]

Q3: What are the recommended solvents for preparing stock solutions?

The choice of solvent is critical for long-term stability.

SolventRecommendationRationale & Best Practices
DMSO (Anhydrous) Highly Recommended Excellent for creating high-concentration, non-aqueous stock solutions for long-term storage. Minimizes the risk of hydrolysis. Always use anhydrous, high-purity DMSO and store under an inert atmosphere (argon or nitrogen).
Water (High-Purity) Recommended (with pH control) Suitable for preparing working solutions for immediate use. Use degassed, Milli-Q or equivalent water. For storage, buffer the solution to a weakly acidic pH (e.g., pH 4 with a non-nucleophilic buffer like citrate).
Ethanol / Methanol Use with Caution Can be used for short-term storage. However, alcohols can act as nucleophiles, potentially participating in slow degradation reactions (e.g., azetidine ring-opening). Ensure use of anhydrous grade solvents.
Protic Solvents (General) Avoid for Long-Term Storage Solvents containing reactive protons (beyond water or simple alcohols) should be avoided unless their compatibility has been explicitly validated.
Q4: How should I store solutions of this compound?

Proper storage is essential to prevent degradation over time.

  • Temperature: For long-term stability, store stock solutions at -20°C or -80°C . Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

  • Light: Protect solutions from light at all times.[4] Use amber vials or wrap containers in aluminum foil. Photodegradation can be a significant pathway, leading to complex mixtures of degradants.

  • Atmosphere: For maximum stability, especially in aqueous solutions, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidative degradation.

Troubleshooting Guide

This section addresses common problems encountered during experiments. Follow the logical workflow to diagnose and solve stability issues.

Issue 1: My experimental results show a loss of biological activity or potency over time.

A gradual or sudden loss of activity is a primary indicator of compound degradation.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting loss of activity.

Issue 2: I observe new peaks in my HPLC or LC-MS analysis.

The appearance of unexpected peaks is a direct sign of degradation or impurity formation.

  • Characterize the New Peaks:

    • Retention Time: Are the new peaks more or less polar than the parent compound? Hydrolysis products are often more polar (earlier eluting in reverse-phase HPLC).

    • Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the new peaks.

      • An increase of +18 Da suggests a hydrolysis event (addition of H₂O).

      • An increase of +16 Da suggests oxidation (addition of an oxygen atom).

  • Identify the Degradation Pathway: Use the diagram below to form a hypothesis about the degradation mechanism based on your analytical data. This is a crucial step in preventing future occurrences.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (H₂O, pH extremes) cluster_oxidation Oxidation (O₂, Light, Metals) Parent N-(Azetidin-3-yl)pyrimidin-2-amine RingOpened Azetidine Ring-Opened Product (+18 Da) Parent->RingOpened Acid/Base Catalyzed Ring Opening PyrimidineHydrolysis Pyrimidine Hydrolysis Product Parent->PyrimidineHydrolysis Hydrolysis N_Oxide N-Oxide Formation (+16 Da) Parent->N_Oxide Oxidation

Caption: Key degradation pathways for the compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed to create a 10 mM aqueous stock solution with enhanced stability.

  • Materials:

    • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

    • High-purity (≥18 MΩ·cm) water

    • Citrate buffer solution (0.5 M, pH 4.0)

    • Sterile, amber, polypropylene or glass vials

    • Inert gas source (Argon or Nitrogen)

  • Procedure:

    • Solvent Preparation: Dispense 9.5 mL of high-purity water into a sterile container. Sparge with inert gas for 15 minutes to remove dissolved oxygen.

    • Buffer Addition: Add 0.5 mL of the 0.5 M citrate buffer to the degassed water to achieve a final buffer concentration of 25 mM and a pH of ~4.

    • Weighing: Accurately weigh the required amount of the dihydrochloride salt for a final concentration of 10 mM.

    • Dissolution: Add the salt to the buffered, degassed water. Vortex gently until fully dissolved. Avoid vigorous shaking, which can reintroduce oxygen.

    • Aliquoting: Immediately dispense single-use aliquots (e.g., 50-100 µL) into pre-labeled amber vials.

    • Inert Overlay: Before capping, gently flush the headspace of each vial with inert gas.

    • Storage: Tightly cap the vials and immediately transfer them to a -80°C freezer.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol helps you proactively understand how your compound behaves under stress, which is a cornerstone of pharmaceutical development.[8][11][12] It allows you to confirm the specificity of your analytical method for separating degradants from the parent compound.

  • Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.[4] This will be your starting stock.

  • Stress Conditions:

Stress ConditionProcedureAnalysis TimepointExpected Degradation Pathway
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.2, 6, 24 hoursAzetidine ring opening, pyrimidine hydrolysis
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temp.30 min, 2, 6 hoursPyrimidine hydrolysis, potential ring opening
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp in the dark.2, 6, 24 hoursN-oxidation of amines[5]
Thermal Incubate 1 mL of stock solution at 60°C in the dark.1, 3, 7 daysGeneral acceleration of all pathways
Photolytic Expose 1 mL of stock solution to direct UV light (e.g., 254 nm) or strong broad-spectrum light.6, 24, 48 hoursPhotodegradation, complex mixture
  • Analysis:

    • At each timepoint, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV or LC-MS method.

    • Goal: Aim for 10-20% degradation of the parent peak.[12] This ensures that degradant peaks are visible without completely consuming the parent compound. Compare the chromatograms to identify and track the formation of degradation products under each condition.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Stability Indicating Forced Degrad
  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014). PubMed.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation... (2014).
  • Reactivity of damaged pyrimidines: DNA cleavage via hemiaminal form
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry.
  • Ways of crashing out amines. (2018). Reddit.
  • Best practices for handling and storage of thiamine hydrochloride to maintain purity. (n.d.). BenchChem.

Sources

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride off-target effects mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Kinase Inhibition with N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Welcome to the technical support center for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this small molecule inhibitor in their experiments. As with many kinase inhibitors that target the highly conserved ATP-binding pocket, achieving absolute specificity is a significant challenge.[1][2][3] Off-target effects, where the compound interacts with unintended kinases or other proteins, can lead to ambiguous results, misinterpreted data, and potential cellular toxicity.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and specificity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Q1: What are the primary known targets and off-targets of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride?

While the specific compound "N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride" is not extensively characterized under this exact name in public literature, its structural motifs are common in kinase inhibitors. For instance, the related compound AZD5438 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, and CDK9, with IC50 values in the low nanomolar range (16 nM, 6 nM, and 20 nM, respectively).[6][7][8] It also shows activity against GSK3β and CDK5.[6][7] Given the structural class, it is plausible that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride also targets CDKs. However, without specific profiling data, researchers should assume a broader range of potential off-targets. A comprehensive kinase screen is the first essential step to define its selectivity profile.[1][9]

Q2: What is a kinase selectivity profile and how do I obtain one for my compound?

A kinase selectivity profile is a dataset that quantifies the inhibitory activity of a compound against a large panel of kinases, often representing a significant portion of the human kinome.[1] This screening is crucial for identifying both the intended targets and unintended off-targets.

  • How to Obtain: This is typically performed as a fee-for-service by specialized contract research organizations (e.g., Reaction Biology, Eurofins DiscoverX). You provide a sample of your compound, and they screen it against their kinase panel, usually providing data as percent inhibition at a fixed concentration or as IC50 values for significant hits.[1]

Q3: My in vitro IC50 is in the nanomolar range, but I need micromolar concentrations to see a cellular effect. Why?

This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor passive diffusion across the cell membrane.

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP inside a cell (1-10 mM) can outcompete the inhibitor, requiring a higher compound concentration to achieve the same level of target inhibition seen in biochemical assays, which are often run at lower, near-Kₘ ATP concentrations.[10][11]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Protein Binding: The compound can bind to plasma proteins in the cell culture medium or to abundant intracellular proteins, reducing its free concentration.

Q4: How can I distinguish a true on-target phenotype from one caused by off-target effects?

This is a critical question in target validation. The most rigorous approach involves using orthogonal methods to confirm that the observed biological effect is a direct result of inhibiting the intended target.[10]

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold and, therefore, a different off-target profile. If both compounds produce the same phenotype, it strengthens the link to the on-target activity.[10]

  • Genetic Validation: Use techniques like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown to reduce the expression of the target kinase.[4][10] If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target action.

  • Rescue Experiment: In a genetic knockout/knockdown background, the addition of the inhibitor should produce no further effect on the phenotype. Alternatively, expressing a drug-resistant mutant of the target kinase should make the cells insensitive to the inhibitor.

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides structured workflows to address specific experimental challenges related to off-target effects.

Guide 1: Unexpected or Contradictory Cellular Phenotype

Problem: You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the primary target kinase, or the effect occurs at concentrations much higher than the biochemical IC50.

Workflow for Phenotype Deconvolution:

A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Cells (e.g., NanoBRET, CETSA) A->B C Is target engaged at concentrations that cause the phenotype? B->C D Yes C->D E No C->E G Step 2: Perform Genetic Validation (siRNA/CRISPR Knockdown/out of Primary Target) D->G F Phenotype is likely due to an OFF-TARGET effect. E->F H Does genetic knockdown phenocopy the inhibitor effect? G->H I Yes H->I J No H->J K Phenotype is likely ON-TARGET. I->K L Step 3: Use a Structurally Distinct Inhibitor for the same primary target J->L M Does the second inhibitor reproduce the phenotype? L->M N Yes M->N O No M->O P Strong evidence for ON-TARGET effect. N->P Q Strong evidence for OFF-TARGET effect. O->Q

Caption: Troubleshooting workflow for unexpected phenotypes.

Mitigation Steps:

  • Dose-Response Correlation: Carefully correlate the concentration range for target engagement (measured by a cellular assay) with the concentration range for the observed phenotype. A large gap suggests an off-target mechanism.

  • Kinome Profiling: If not already done, perform a broad kinase selectivity screen to identify the most potent off-targets. These can then be investigated as the potential drivers of the phenotype.[1]

  • Counter-Screening: Once potent off-targets are identified, perform counter-screens. For example, if an off-target kinase is identified, test your compound in a cell line where that kinase is knocked out or is known to be non-functional.[12]

Guide 2: High Degree of Off-Target Hits in Kinome Screen

Problem: Your initial kinase profiling reveals that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride inhibits multiple kinases with similar potency to the primary target.

Data Interpretation & Action Plan:

Scenario Interpretation Recommended Action
Hits within the same family The compound may be a family-selective inhibitor (e.g., inhibits CDK1, CDK2, CDK5).Acknowledge this in your experimental design. Use genetic tools to dissect the contribution of each family member to the phenotype.
Potent hits on unrelated kinases These are significant off-targets that may confound cellular data.1. Validate these hits with orthogonal biochemical assays. 2. Perform cellular target engagement assays for the top 3-5 off-targets.[9][13] 3. Use the lowest possible compound concentration that engages the primary target but not the off-target.
Many weak hits (>10x IC50 of primary target) These are less likely to be relevant at carefully chosen concentrations but could contribute to toxicity at high doses.Note these for future studies, but focus validation efforts on the most potent off-targets.

Workflow for Off-Target Validation:

start Kinome Screen Identifies Multiple Potent Hits step1 Prioritize Hits (Based on potency and biological relevance) start->step1 step2 Validate Biochemically (Orthogonal IC50 determination) step1->step2 step3 Confirm Cellular Engagement (e.g., NanoBRET, Western Blot for P-substrate) step2->step3 step4 Is off-target engaged at concentrations used in phenotype assays? step3->step4 yes Yes step4->yes no No step4->no conclusion1 Off-target may contribute to phenotype. Use genetic tools (siRNA) to test its role. yes->conclusion1 conclusion2 Off-target is unlikely to be a major contributor at this concentration. no->conclusion2

Caption: Workflow for validating kinome screen hits.

Part 3: Key Experimental Protocols

This section provides methodologies for essential experiments to characterize the on- and off-target effects of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Protocol 1: Cellular Target Engagement via NanoBRET™ Assay

This protocol assesses the binding of the inhibitor to a target kinase within intact, living cells, providing a measure of target occupancy.[9][13]

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the "donor") and a fluorescently labeled tracer that reversibly binds the kinase's active site (the "acceptor"). Your unlabeled compound will compete with the tracer, causing a decrease in the BRET signal.

Procedure:

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein (for either the on-target or a suspected off-target). Plate the transfected cells in a white, 96-well assay plate.

  • Compound Titration: Prepare a serial dilution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

  • Treatment: Add the compound dilutions to the cells. Include "no inhibitor" and "no tracer" controls.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

  • Reagent Addition: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Signal Measurement: Read the plate on a luminometer capable of sequentially measuring filtered donor (460 nm) and acceptor (610 nm) emissions.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.[10]

Protocol 2: Western Blot for Phospho-Substrate Modulation

This protocol provides indirect but powerful evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the kinase.[10][14]

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere. Starve cells of serum overnight if the pathway is sensitive to growth factors. Treat with a range of inhibitor concentrations (including a vehicle control, e.g., DMSO) for a time sufficient to observe changes in substrate phosphorylation (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate.

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein level of the substrate to ensure that changes in phosphorylation are not due to changes in total protein expression.

Protocol 3: On-Target Validation with siRNA Knockdown

This protocol helps confirm that a cellular phenotype is dependent on the primary target kinase.

Procedure:

  • siRNA Transfection: Transfect cells with an siRNA duplex targeting the primary kinase or a non-targeting control siRNA using a suitable lipid-based transfection reagent.

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Knockdown Validation: Harvest a subset of the cells and perform a Western blot to confirm the reduction in the target kinase protein levels compared to the non-targeting control.

  • Phenotypic Assay:

    • Phenocopy: Subject the remaining siRNA-treated cells to your phenotypic assay (e.g., cell viability, apoptosis assay). Compare the result from the target siRNA group to the inhibitor-treated group.

    • Rescue/Insensitivity: Treat both the target siRNA and control siRNA groups with N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and perform the phenotypic assay. If the effect is on-target, the cells with the target knocked down should show a blunted response to the inhibitor.

On-Target vs. Off-Target Signaling:

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor Inhibitor OnTarget On-Target Kinase (e.g., CDK2) Inhibitor->OnTarget Inhibits OffTarget Off-Target Kinase (e.g., Kinase X) Inhibitor->OffTarget Inhibits OnSubstrate On-Target Substrate (e.g., pRb) OnTarget->OnSubstrate Phosphorylates OnPhenotype Expected Phenotype (e.g., G1 Arrest) OnSubstrate->OnPhenotype OffSubstrate Off-Target Substrate (e.g., Protein Y) OffTarget->OffSubstrate Phosphorylates OffPhenotype Unexpected Phenotype (e.g., Apoptosis) OffSubstrate->OffPhenotype

Caption: On-target vs. potential off-target effects.

References

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
  • Byth, K. F., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. AACR Journals. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology blog. [Link]

  • Zhang, L., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH. [Link]

  • Lopez, I. A., et al. (2021). AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss. PMC - NIH. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from Patsnap Synapse. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from ResearchGate. [Link]

  • Schellens, J. H., et al. (2009). Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours. PubMed. [Link]

  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2021). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. PubMed. [Link]

  • ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

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Technical Support Center: Improving In Vivo Bioavailability of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving adequate oral bioavailability for this compound in preclinical in vivo studies. We will delve into the root causes of potential bioavailability issues and provide practical, step-by-step guidance to troubleshoot and optimize your formulation strategies.

Section 1: Understanding the Core Challenge (FAQs)

This section addresses the fundamental questions regarding the physicochemical properties of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and why it presents a unique bioavailability challenge.

Q1: What are the likely physicochemical properties of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, and why is bioavailability a primary concern?

A1: N-(Azetidin-3-yl)pyrimidin-2-amine is a molecule containing multiple basic nitrogen atoms, making it a weak base.[1][2] The "dihydrochloride" designation indicates it is supplied as a salt, formed by reacting the basic parent molecule with two equivalents of hydrochloric acid.[2][3]

This salt form has critical implications for its behavior in biological systems:

  • High Aqueous Solubility: As a salt, it is expected to be highly soluble in aqueous solutions, especially at a low pH.[4][5] This is a significant advantage for initial formulation.

  • pH-Dependent Solubility: The high solubility is dependent on the compound remaining in its protonated, ionized salt form. As the pH increases, such as during transit from the acidic stomach to the more neutral environment of the small intestine, the dihydrochloride salt can convert back to its free base form.[6]

  • Precipitation Risk: The free base form of a molecule is typically much less soluble than its salt form.[5][6] This pH-driven conversion can lead to the drug precipitating out of solution in the gastrointestinal (GI) tract, which severely limits the amount of drug available for absorption and is a primary cause of low or variable bioavailability.[5][7]

Q2: How should I classify N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride according to the Biopharmaceutics Classification System (BCS)?

A2: While experimental data is required for definitive classification, we can make an educated prediction based on its structure. The compound is likely a BCS Class III agent.

Here's the rationale:

  • Solubility (High): The dihydrochloride salt form confers high aqueous solubility, meeting the criteria for BCS Class I or III.[8]

  • Permeability (Low): The molecule possesses multiple polar nitrogen atoms and has a relatively low predicted lipophilicity (XlogP of -0.1).[9] These characteristics are typical of compounds with low passive diffusion across the intestinal membrane, which is the hallmark of BCS Class III and IV drugs.[8][10]

Therefore, the primary obstacle to bioavailability is not getting the drug to dissolve, but rather getting it to cross the intestinal wall.[11] Excipients used in the formulation must be carefully chosen as they can potentially influence drug absorption and GI motility.[8][10]

Q3: My compound is a dihydrochloride salt, which is supposed to improve solubility. Why am I still seeing poor exposure in my animal studies?

A3: This is a classic challenge with hydrochloride salts of weakly basic compounds. While the salt form enhances solubility in the formulation and in the acidic environment of the stomach, it does not guarantee absorption.[7] The critical event is what happens when the formulation reaches the higher pH of the small intestine, the primary site for drug absorption.

The diagram below illustrates this "pH shift" phenomenon, which is likely the cause of your poor in vivo exposure.

pH_Shift_Precipitation cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH 6-7.5) cluster_absorption Absorption Outcome Stomach Drug Administered as Soluble Dihydrochloride Salt (R-NH2-2HCl) Conversion pH Increases: Salt converts to Free Base (R-NH2) Stomach->Conversion GI Transit Precipitation Free Base Precipitation (Low Solubility) Conversion->Precipitation Supersaturation & Nucleation Absorbed Reduced Drug in Solution for Absorption Precipitation->Absorbed Bioavailability Low Oral Bioavailability Absorbed->Bioavailability

Caption: The pH shift phenomenon for a dihydrochloride salt in the GI tract.

The key is to design a formulation that can maintain the drug in a solubilized or finely dispersed state at the site of absorption, even after the pH changes.[5]

Section 2: Troubleshooting Guide for Formulation Development

This section provides a structured approach to identifying and solving common formulation problems encountered during preclinical studies.

Problem 1: High variability in plasma concentrations between animals in the same dose group.

High inter-animal variability is a common sign of formulation failure. It suggests that the drug's absorption is inconsistent and highly sensitive to physiological differences between animals.

Potential Cause Scientific Rationale Recommended Action & Troubleshooting Steps
Formulation Instability / Precipitation The drug is precipitating out of the dosing vehicle before or after administration. The extent of precipitation can vary based on subtle differences in each animal's GI tract (e.g., pH, transit time).[5]1. Check Vehicle Stability: Prepare the formulation and let it stand at room temperature for the maximum anticipated duration of your dosing procedure. Visually inspect for any precipitation or cloudiness. 2. In Vitro Dispersal Test: Add your formulation to a buffer at pH 6.8 (simulating intestinal fluid). Observe for precipitation. If it crashes out immediately, your formulation is not robust. 3. Add Precipitation Inhibitors: Incorporate polymers like HPMC, PVP, or Soluplus® into your formulation. These polymers can help maintain a supersaturated state and prevent or slow down drug crystallization in the GI tract.[5]
Inadequate Dosing Technique For oral gavage, incorrect placement of the gavage needle can lead to dosing into the esophagus or lungs, causing significant variability in the amount of drug reaching the stomach.1. Review Technique: Ensure all personnel are properly trained in oral gavage for the specific species. 2. Use a Vehicle with a Dye: For practice, use a formulation vehicle containing a non-toxic dye (e.g., methylene blue) and perform a necropsy immediately after dosing to confirm correct placement in the stomach.
pH of Dosing Vehicle If using a simple aqueous solution, the pH of the vehicle itself can influence the drug's immediate environment upon administration.1. Measure pH: Check the pH of your final formulation. 2. Acidify the Vehicle: For a dihydrochloride salt, ensuring the vehicle is acidic (e.g., pH 2-4) can improve initial stability and dissolution. A citrate or phosphate buffer can be used.
Problem 2: Plasma concentrations are consistently low or undetectable, even at high doses.

This indicates a fundamental bioavailability barrier, which for a likely BCS Class III compound, points towards poor membrane permeability.

Potential Cause Scientific Rationale Recommended Action & Troubleshooting Steps
Low Membrane Permeability The drug dissolves but cannot efficiently cross the intestinal epithelium to enter systemic circulation. This is the defining characteristic of BCS Class III compounds.[8][10]1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to experimentally confirm the compound's permeability. This provides direct evidence to guide your strategy.[10] 2. Incorporate Permeation Enhancers: While used cautiously, certain excipients can transiently open tight junctions or interact with cell membranes to improve permeability. Examples include certain surfactants (e.g., Labrasol®) or medium-chain glycerides.[12][13] 3. Switch to IV Administration: Conduct a pilot study with intravenous (IV) administration. This will determine the absolute bioavailability (F%) and confirm if the issue is absorption-related rather than due to rapid clearance.
Extensive First-Pass Metabolism The drug is absorbed from the gut but is heavily metabolized by enzymes in the intestinal wall (e.g., CYPs) or the liver before it can reach systemic circulation.1. In Vitro Metabolic Stability: Test the compound's stability in liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat). Rapid degradation suggests high first-pass metabolism. 2. Consider Alternative Routes: If oral bioavailability is intractably low due to metabolism, consider alternative administration routes for preclinical studies, such as subcutaneous (SC) or intraperitoneal (IP), to bypass the first-pass effect.
Efflux Transporter Activity The drug is actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) after being absorbed into the enterocytes.1. In Vitro Transporter Assay: Use cell lines overexpressing specific transporters (e.g., P-gp) to determine if your compound is a substrate. 2. Co-dose with an Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, though use with caution) can help diagnose if efflux is a limiting factor.

Section 3: Experimental Protocols & Workflows

As a Senior Application Scientist, I advocate for a systematic, data-driven approach. The following workflow and protocols provide a validated system for developing a suitable formulation.

Systematic Formulation Development Workflow

This workflow guides the user from initial characterization to the selection of an appropriate formulation for in vivo testing.

Caption: A systematic workflow for preclinical formulation development.

Protocol 1: Determining the pH-Solubility Profile

Objective: To understand how the solubility of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride changes across a physiologically relevant pH range.

Materials:

  • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

  • Phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 7.4

  • HPLC-grade water and acetonitrile

  • Vials, magnetic stirrer, pH meter

  • HPLC system with a suitable column for quantification

Methodology:

  • Prepare Buffers: Make a series of buffers covering the pH range of the GI tract.

  • Add Excess Compound: To separate vials each containing a known volume (e.g., 1 mL) of a specific pH buffer, add an excess amount of the compound (enough that solid material remains undissolved).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to sit undisturbed for the solid to settle. Alternatively, centrifuge the samples.

  • Filter and Dilute: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Immediately filter the sample through a 0.22 µm syringe filter. Dilute the filtrate with mobile phase to a concentration within the standard curve range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved drug in the diluted samples using a validated HPLC method.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the pH of the buffer on the x-axis. This plot is your pH-solubility profile and will be critical for selecting formulation excipients.

Protocol 2: Preparation of a Simple Co-Solvent Formulation for Initial Screening

Objective: To prepare a basic solution formulation suitable for initial in vivo PK screening in rodents. This approach aims to keep the drug in solution long enough for absorption to occur.[14][15][16]

Rationale: Co-solvents and surfactants are commonly used to increase the solubility of compounds for preclinical studies.[16] Polyethylene glycol 400 (PEG 400) is a water-miscible co-solvent, and Tween 80 is a surfactant that can help with wetting and dispersion.

Example Formulation (adjust ratios as needed based on solubility data):

  • 5% N,N-Dimethylacetamide (DMA)

  • 40% PEG 400

  • 5% Tween 80

  • 50% Water (acidified to pH ~4 with citric acid)

Methodology:

  • Weigh Compound: Accurately weigh the required amount of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for your target concentration (e.g., 5 mg/mL).

  • Dissolve in Co-solvent: In a clean glass vial, add the DMA. Add the weighed compound to the DMA and vortex until it is wetted and dispersed.

  • Add PEG 400: Add the PEG 400 to the vial and vortex/sonicate until the compound is fully dissolved. Gentle warming (to ~40°C) may be required.

  • Add Surfactant: Add the Tween 80 and mix thoroughly.

  • Add Aqueous Component: Slowly add the acidified water component dropwise while vortexing to prevent precipitation.

  • Final Check: Ensure the final formulation is a clear, homogenous solution. Visually inspect for any undissolved particles. This formulation should be prepared fresh before each study.

This protocol provides a starting point. Further optimization may involve screening other GRAS (Generally Regarded As Safe) excipients to find the optimal vehicle for your in vivo model.[14]

Section 4: References

  • Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(10), 3137-3153.

  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? WuXi AppTec Content Hub.

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.

  • University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1.

  • Evonik Health Care. (n.d.). Our Oral Formulation Development Expertise.

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.

  • Zhang, X., et al. (2013). Impact of Osmotically Active Excipients on Bioavailability and Bioequivalence of BCS Class III Drugs. The AAPS Journal, 15(4), 936-944.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1-8.

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.

  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec Content Hub.

  • Center for Research on Complex Generics. (n.d.). Impact of Excipients on BCS Class 3 Oral Drug Absorption.

  • Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 9(8), 959-977.

  • Rege, B. D., et al. (2001). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. Pharmaceutical Research, 18(11), 1541-1546.

  • Journal of Formulational Science and Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.

  • Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Delivery.

  • DFE Pharma. (2020). IMPROVING BIOAVAQUILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS.

  • BenchChem. (2025). Technical Support Center: Strategies to Enhance In Vivo Bioavailability.

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105822.

  • Pharmaceutical Technology. (2002). Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology, 26(11), 56-66.

  • Pharmacy 180. (n.d.). CONSIDERATIONS IN IN-VIVO BIOAVAILABILITY STUDY DESIGN.

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.

  • ResearchGate. (2005). Strategies to improve oral bioavailability.

  • Slideshare. (2015). Drug product performance , in vivo: bioavailability and bioequivalence.

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?

  • PubChemLite. (n.d.). N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

  • Smolecule. (n.d.). N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.

  • PubChem. (n.d.). Azetidine.

  • JoVE. (2025). Bioavailability Study Design: Single Versus Multiple Dose Studies.

  • ResearchGate. (2011). Statistical Issues in Bioavailability/Bioequivalence Studies.

  • EvitaChem. (n.d.). Buy 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride.

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(22), 8001.

  • ACS Publications. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8094-8109.

  • PMC. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8094-8109.

  • BLDpharm. (n.d.). 1316218-63-9|4-(Azetidin-3-yl)pyrimidin-2-amine.

  • Ark Pharma Scientific Limited. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride.

  • PubMed Central. (2013). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(17), 6857-6869.

  • ACS Publications. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 63(1), 346-361.

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3845-3881.

Sources

Technical Support Center: Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you improve your yield and purity. Our approach is grounded in mechanistic principles and practical laboratory experience.

I. Synthetic Overview & Core Challenges

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine typically proceeds via a two-step sequence: a coupling reaction to form the C-N bond between the pyrimidine and azetidine moieties, followed by the deprotection of the azetidine nitrogen and subsequent salt formation. The most common route involves a Buchwald-Hartwig amination of 2-chloropyrimidine with a protected 3-aminoazetidine, followed by acidic deprotection and salt formation.

The primary challenges that researchers face include:

  • Low yields in the Buchwald-Hartwig coupling step.

  • Incomplete deprotection of the Boc-group.

  • Difficulties in purification of the free base and the final dihydrochloride salt.

  • Formation of side products that complicate downstream processing.

This guide will provide a structured approach to troubleshooting these common issues.

II. Troubleshooting Guide & FAQs

A. Buchwald-Hartwig Amination Step

Question 1: My Buchwald-Hartwig coupling reaction is showing low conversion to the desired N-(N-Boc-azetidin-3-yl)pyrimidin-2-amine. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Buchwald-Hartwig amination is a frequent issue and can often be traced back to the catalyst system, reaction conditions, or the quality of your starting materials.[1][2] Let's break down the potential causes and solutions:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For this specific transformation, bulky, electron-rich ligands are known to be effective.[3]

    • Expertise & Experience: While many catalyst systems exist, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a biarylphosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a robust starting point for this type of C-N coupling.[4] If you are observing low yield, consider switching to a more active "second-generation" Buchwald ligand such as RuPhos or SPhos.

    • Trustworthiness: Ensure your palladium precursor is of high quality. Pd(II) precursors like Pd(OAc)₂ are often used but require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will be sluggish.[2] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.

  • Base Selection and Stoichiometry: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Expertise & Experience: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice.[4] However, if your substrate is sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher reaction temperatures or longer reaction times. Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).

  • Solvent and Temperature:

    • Expertise & Experience: Anhydrous, aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions.[5] Ensure your solvent is thoroughly dried, as water can negatively impact the catalyst. The reaction temperature is also a critical parameter. A typical range is 80-110 °C. If conversion is low, a modest increase in temperature may be beneficial. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Reagent Purity:

    • Trustworthiness: The purity of your starting materials, particularly the 2-chloropyrimidine and tert-butyl 3-aminoazetidine-1-carboxylate, is paramount. Impurities can poison the catalyst. Ensure they are pure and dry before use.

Question 2: I am observing the formation of a significant amount of a side product that appears to be the result of pyrimidine decomposition. How can I mitigate this?

Answer: Pyrimidine rings can be susceptible to decomposition or side reactions under harsh conditions.[6][7]

  • Causality: High temperatures and prolonged reaction times can lead to the degradation of the pyrimidine core. Additionally, certain strong bases can react with the pyrimidine ring itself.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Optimize the Base: If you are using a very strong base like NaOt-Bu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.

    • Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

B. Boc-Deprotection and Salt Formation

Question 3: The deprotection of the N-Boc group is incomplete, even after extended reaction times. What can I do?

Answer: Incomplete Boc deprotection is a common hurdle. The stability of the Boc group can be influenced by the substrate and the specific acidic conditions used.[8][9]

  • Causality: The deprotection proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide. Insufficient acid strength or concentration can lead to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Choice of Acid: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is often used, a solution of HCl in an organic solvent like dioxane or methanol is generally more effective for this substrate. A 4M solution of HCl in dioxane is a standard and robust choice.[10]

    • Stoichiometry of Acid: Ensure you are using a significant excess of acid. For the formation of the dihydrochloride salt, at least two equivalents of HCl are required for the deprotected amine and one for the pyrimidine nitrogen. Using a large excess of the HCl solution (e.g., using it as the solvent) will drive the reaction to completion.

    • Temperature: The reaction is typically run at room temperature. If it is still sluggish, gentle warming (e.g., to 40 °C) can be attempted, but monitor for potential side reactions.

Question 4: After adding HCl for the salt formation, I am getting an oily product instead of a crystalline solid. How can I improve the isolation of the dihydrochloride salt?

Answer: The physical form of the final salt is highly dependent on the solvent system and the presence of impurities.

  • Expertise & Experience: "Oiling out" is a common issue when the salt is highly soluble in the reaction mixture or when impurities are present that inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Selection: After the deprotection and salt formation in a solvent like dioxane or methanol, adding a less polar co-solvent in which the salt is insoluble can induce precipitation. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices for this. Add the anti-solvent slowly with vigorous stirring.

    • Purification of the Free Base: If the issue persists, it may be due to impurities. After the deprotection, consider neutralizing the excess acid with a base (e.g., NaHCO₃ solution) and extracting the free base into an organic solvent. Purify the free base by column chromatography. Then, dissolve the purified free base in a suitable solvent (like isopropanol or ethanol) and add a stoichiometric amount of HCl (e.g., as a solution in the same solvent) to form the crystalline salt.

    • Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent under reduced pressure and triturate the resulting oil with a solvent in which the salt is insoluble (e.g., diethyl ether or acetone).

III. Experimental Protocols & Data

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Purge the flask with argon for 10 minutes.

  • Add anhydrous toluene, followed by 2-chloropyrimidine (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq).

  • Heat the reaction mixture to 100 °C under an argon atmosphere and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionAlternative
Catalyst Pd₂(dba)₃ / XantphosPd(OAc)₂ / RuPhos
Base NaOt-BuCs₂CO₃
Solvent TolueneDioxane
Temperature 100 °C80-110 °C
Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
  • Dissolve the purified N-(N-Boc-azetidin-3-yl)pyrimidin-2-amine (1.0 eq) in a minimal amount of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (5-10 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture until a precipitate forms.

  • Stir the resulting slurry for 30 minutes at 0 °C.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired dihydrochloride salt.

IV. Visualized Workflow & Mechanisms

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection & Salt Formation A 2-Chloropyrimidine C Pd Catalyst & Ligand Base, Toluene, 100°C A->C B tert-Butyl 3-aminoazetidine-1-carboxylate B->C D N-(N-Boc-azetidin-3-yl)pyrimidin-2-amine C->D Yield: 70-85% E 4M HCl in Dioxane D->E F N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride E->F Yield: >95%

Caption: Overall synthetic scheme for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Buchwald-Hartwig Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition LE Ligand Exchange PdII_Amine Ar-Pd(II)L(Amine) PdII_Aryl->PdII_Amine PdII_Amine->Pd0 RE Reductive Elimination Product Ar-NR₂ PdII_Amine->Product Reductive Elimination Aryl_X Ar-X Aryl_X->Pd0 + Ar-X Amine R₂NH Amine->PdII_Aryl + R₂NH - HX

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

V. References

  • Vedejs, E., & Klapars, A. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Trauner, F., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

  • Bugge, S., et al. (2016). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 21(11), 1437. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. (2026). Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available at: [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • The Organic Chemistry Tutor. Amine and HCl - salt formation reaction. (2022). YouTube. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(1), 586-599. Available at: [Link]

  • de Graaf, C., et al. (2008). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 51(23), 7595–7606. Available at: [Link]

  • Merck Manual Professional Edition. Pyrimidine Metabolism Disorders. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • Nyhan, W. L. (2005). Disorders of purine and pyrimidine metabolism. Molecular genetics and metabolism, 86(1-2), 25–33. Available at: [Link]

  • Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation. (2022). Available at: [Link]

Sources

purification techniques for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly polar and functionalized molecule. Here, we address common challenges and provide practical, field-tested solutions to help you achieve your desired purity and yield.

Introduction: The Purification Challenge

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride presents a unique set of purification challenges primarily due to its molecular structure. The presence of two basic amine functionalities (the azetidine nitrogen and the pyrimidin-2-amine) results in high polarity and a propensity to exist in a protonated state. As a dihydrochloride salt, the compound exhibits high solubility in polar protic solvents like water and methanol, but poor solubility in many common organic solvents used for chromatography and recrystallization. Furthermore, the strained four-membered azetidine ring requires careful handling to avoid potential degradation.[1][2]

This guide provides a structured approach to navigate these issues, moving from common troubleshooting scenarios to frequently asked questions about methodology selection.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Question: My flash column chromatography on standard silica gel is failing. The compound either streaks badly or doesn't elute at all. What's happening?

Answer: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel.[3][4] The free amine groups on your molecule are engaging in strong acid-base interactions with the acidic silanol groups (Si-OH) on the silica surface.[3] This can lead to:

  • Irreversible Adsorption: The compound sticks permanently to the column, resulting in very low or zero recovery.

  • Severe Peak Tailing: The compound elutes slowly and unevenly over many fractions, leading to poor separation from impurities and dilute product fractions.[5][6]

Solutions:

  • Neutralize the Stationary Phase: The most common solution is to add a competing base to your mobile phase to "neutralize" the acidic sites on the silica.[6]

    • Method: Add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to your eluent system (e.g., Dichloromethane/Methanol).

    • Causality: The TEA will preferentially bind to the acidic silanol groups, allowing your desired compound to travel through the column with significantly reduced tailing.[6]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a less acidic or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[7]

    • Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which prevents the unwanted interactions seen with standard silica.[4]

Question: I'm trying to recrystallize the dihydrochloride salt, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point or as a supersaturated, amorphous liquid. This is common with highly polar compounds that are difficult to crystallize.[8] The issue is often related to the choice of solvent and the rate of cooling.

Solutions:

  • Change Your Solvent System: The goal is to find a solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble when cold.

    • Recommended Solvents for Amine Salts: Mixtures of alcohols and ethers are often effective. For example, try dissolving the salt in a minimal amount of hot methanol or ethanol and then slowly adding a less polar "anti-solvent" like 2-propanol or diethyl ether until the solution becomes slightly turbid.[9] Heating to get a clear solution again and then allowing it to cool slowly can promote crystallization.

    • Avoid Water (if possible): While the dihydrochloride salt is likely very water-soluble, water is often a poor solvent for recrystallization of organics because many impurities are also water-soluble, and it can be difficult to remove from the final product.[10]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.

    • Method: Allow the hot, clear solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer to maximize crystal formation.[5]

  • Use a Seed Crystal: If you have a small amount of pure, crystalline material, adding a single tiny crystal to the cooled, supersaturated solution can induce crystallization.[8]

Question: My final product purity is low, and I suspect the azetidine ring is degrading. How can I check for this and prevent it?

Answer: The azetidine ring, while more stable than an aziridine, is still a strained four-membered ring that can be susceptible to cleavage under harsh conditions, particularly strongly acidic or basic environments.[1][2][11]

Solutions:

  • Stability Assessment: Before attempting a purification method, assess the compound's stability under the proposed conditions.

    • Method: Dissolve a small amount of your crude material in the intended chromatographic mobile phase (e.g., DCM/MeOH with 1% TEA) or recrystallization solvent. Spot it on a TLC plate. Let the solution sit for several hours at room temperature, then spot it on the same TLC plate next to the original spot. Develop the plate. If new spots appear or the original spot streaks, your compound may be degrading.[7]

  • Avoid Harsh Conditions:

    • pH Control: Avoid strongly acidic or basic conditions for extended periods. When performing liquid-liquid extractions, neutralize the compound quickly and avoid letting it sit in strong acid or base.

    • Temperature: Use minimal heat during recrystallization and concentrate column fractions at reduced pressure and moderate temperatures (e.g., <40°C).

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride?

A1: There is no single "best" strategy, as it depends on the scale and the nature of the impurities. A logical workflow is often the most effective approach.

purification_workflow cluster_chrom Chromatography Options start Crude Product (Purity < 95%) chromatography Chromatography start->chromatography Major Impurities Present recrystallize Recrystallization start->recrystallize Minor Impurities or Final Polish flash Flash Chromatography (Large Scale) chromatography->flash > 1g hplc Prep-HPLC (Small Scale) chromatography->hplc < 1g final_product Pure Product (Purity > 98%) recrystallize->final_product Filter & Dry Crystals flash->recrystallize Pool & Concentrate Fractions hplc->final_product Pool & Lyophilize Fractions

Caption: Decision workflow for purification.

For initial bulk purification from significant impurities, chromatography is generally required. For a final polishing step to improve purity from >95% to >98% or to isolate a specific crystalline form, recrystallization is ideal.

Q2: Should I purify the compound as the free base or the dihydrochloride salt?

A2: This is a critical decision that affects the entire purification strategy.

  • Purifying as the Dihydrochloride Salt:

    • Pros: The salt is often more stable and crystalline than the free base. If the final product is required as the salt, this avoids a final salt formation step.

    • Cons: Highly polar and soluble in polar solvents, making it challenging for standard chromatography. Recrystallization solvent choices are more limited.[9]

  • Purifying as the Free Base:

    • Pros: The free base is less polar, making it much more amenable to standard silica gel chromatography (with a basic modifier like TEA).[4] It has better solubility in common organic solvents.

    • Cons: The free base may be an oil or less stable. You will need to perform a salt formation step at the end (e.g., dissolving in an alcohol like 2-propanol and adding a solution of HCl in ether or dioxane), which adds a step to the process.[12]

Recommendation: For difficult separations, it is often easier to free-base the crude material, purify by silica gel chromatography, and then convert the pure free base back to the dihydrochloride salt.

Q3: Which advanced chromatographic technique is best for the dihydrochloride salt form?

A3: If you must purify the salt directly, specialized techniques are more effective than standard silica.

TechniqueProsConsBest For
Hydrophilic Interaction Liquid Chromatography (HILIC) Excellent retention and separation for very polar, ionic compounds.[5] Uses high organic content mobile phases, which are easy to evaporate.Requires careful equilibration; salt concentration in the mobile phase can be critical.High-resolution separation of the dihydrochloride salt and other polar impurities on an analytical or prep-HPLC scale.
Reverse-Phase (C18) with Ion-Pairing Agents Can be effective for retaining polar compounds.Ion-pairing agents (e.g., TFA) can be difficult to remove from the final product. May require conversion back to HCl salt.Situations where HILIC is unavailable, but requires careful method development and post-purification workup.
Ion-Exchange Chromatography (IEC) Separates based on charge, which is ideal for salts.Requires salt gradients for elution, which necessitates a subsequent desalting step (e.g., via reverse-phase C18).Purifying the salt from non-ionic or differently charged impurities.

Q4: How should I store the purified N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride?

A4: As a hydrochloride salt, the compound is likely hygroscopic (readily absorbs moisture from the air).

  • Storage: Store in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).

  • Temperature: For long-term stability, storage at low temperatures (-20°C or 4°C) is recommended to minimize any potential for slow degradation.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Reddit. (2019). Can amine salts run through a silica column?. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ACS Publications. (2012). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

common pitfalls in N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers utilizing N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during experimentation. Our goal is to help you navigate potential pitfalls, ensure data integrity, and maximize the success of your research. The content is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, addressing issues from initial compound handling to complex biological assays.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the physical properties and handling of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Correctly preparing and storing the compound is the first critical step toward reproducible results.

FAQ 1: Solubility - My compound won't dissolve properly in DMSO. What should I do?

This is the most frequently encountered issue. As a dihydrochloride salt, the compound's polarity is significantly increased, which can make it poorly soluble in less polar organic solvents like pure DMSO.[1]

  • Causality: The two hydrochloride components make the molecule highly ionic. While DMSO is a polar aprotic solvent, it may not be sufficient to fully solvate the salt, leading to precipitates or a fine suspension that can be mistaken for a solution. A rule of thumb is that salts of organic compounds often have limited solubility in DMSO.[1]

  • Immediate Recommendation: Prioritize aqueous-based solvents. A related compound, also a dihydrochloride salt, demonstrated excellent aqueous solubility up to 100 mM in a Tris-HCl buffer (pH 7.4).[2]

  • Troubleshooting Protocol:

    • Switch to an Aqueous Buffer: Attempt to dissolve the compound directly in a biocompatible buffer such as PBS (pH 7.4), HEPES, or Tris.

    • Gentle Warming & Sonication: If immediate dissolution is not achieved, gently warm the solution to 37°C and sonicate for 5-10 minutes.

    • pH Adjustment: The pH of the final solution can impact solubility. Ensure the buffer's pH is appropriate for your assay and check for precipitation after the compound is added.

    • For Cell Culture: If a stock must be made in an organic solvent for cell-based assays, consider a co-solvent system. A 1:1 mixture of DMSO:water or DMSO:ethanol may improve solubility. However, always prepare a small test batch first and verify the final solvent concentration is not cytotoxic to your cells.

FAQ 2: Stock Solutions - What is the best practice for preparing and storing stock solutions?

Stock solution integrity is paramount for consistent assay performance.

  • Recommended Solvent: Based on solubility profiles, sterile aqueous buffers (like PBS) or water are the preferred solvents for creating high-concentration primary stocks.

  • Storage Conditions:

    • Short-Term (1-2 weeks): Store aqueous stocks at 4°C.

    • Long-Term (months): Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Stability Considerations: The azetidine ring, a four-membered heterocycle, possesses inherent ring strain, which can make it susceptible to degradation under harsh conditions (e.g., strong acids/bases or high temperatures).[3] Always bring aliquots to room temperature slowly before use.

  • Self-Validation Check: Before using a new batch of stock solution, perform a quality control check. This can be as simple as running a single-point control in your established assay to ensure it yields a result consistent with previous batches.

ParameterRecommendationRationale
Primary Solvent Sterile Water or PBS (pH 7.4)Dihydrochloride salt form confers high aqueous solubility.[2]
Stock Concentration 10-50 mM (verify empirically)Prepare a concentrated stock to minimize final solvent volume in assays.
Storage Temperature -80°C for long-term; 4°C for short-termMinimizes degradation and prevents repeated freeze-thaw cycles.
Aliquoting Single-use volumesPreserves the integrity of the entire stock batch.

Part 2: Biochemical Assay Troubleshooting (Kinase Assays)

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold is frequently employed in the development of kinase inhibitors, where the aminopyrimidine core acts as a "hinge-binding" motif.[4][5] Many common pitfalls in kinase assays are related to compound behavior in the assay buffer or its specific mechanism of inhibition. A likely target class for this compound is the Rho-associated coiled-coil containing protein kinase (ROCK) family.[6][7]

Troubleshooting Guide: Inconsistent IC50 Values in a ROCK Activity Assay

Question: I am getting variable IC50 values for my compound in a ROCK1/2 enzymatic assay. What are the likely causes?

Inconsistent potency measurements are a common sign of underlying experimental issues. Let's break down the potential sources of error.

Workflow for Troubleshooting Inconsistent Kinase IC50 Values

cluster_solubility Solubility Checks cluster_time Mechanism Checks cluster_atp Assay Condition Checks A Inconsistent IC50 Results B Check Compound Solubility in Assay Buffer A->B Start Here C Evaluate Time-Dependent Inhibition A->C D Verify ATP Concentration A->D E Assess Compound Purity & Integrity A->E F Visually inspect for precipitate at highest conc. B->F H Pre-incubate compound with enzyme before ATP C->H J Is [ATP] at or below Km? D->J G Test solubility via nephelometry if available F->G I Compare IC50 at different pre-incubation times H->I K Run ATP-competition assay (vary ATP conc.) J->K

Caption: A logical workflow for diagnosing the root cause of inconsistent IC50 data.

1. Issue: Compound Precipitation in Assay Buffer ("Solubility Mismatch")

  • Causality: While your compound may be soluble in the stock solvent, diluting it into the final assay buffer (which contains salts, detergent, and ATP) can cause it to crash out of solution. This is especially true at the highest concentrations of your dose-response curve.

  • How to Diagnose:

    • Visual Inspection: Prepare your highest assay concentration in a clear microplate well and visually inspect for cloudiness or precipitate against a dark background.

    • Nephelometry: If available, this technique can quantitatively measure low-level precipitation. A related compound was validated this way to confirm its high aqueous solubility.[2]

  • Solution Protocol:

    • Lower the Top Concentration: Reduce the highest concentration in your dose-response curve.

    • Add a Surfactant: Ensure your kinase assay buffer contains a small amount of non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to help maintain compound solubility.

    • Increase Final DMSO% (with caution): If you are forced to use a DMSO stock, slightly increasing the final percentage in the assay (e.g., from 0.5% to 1%) might help, but you must validate that this does not impact your enzyme's activity.

2. Issue: Time-Dependent Inhibition (Slow-Binding or Covalent Inhibition)

  • Causality: Some inhibitors do not reach equilibrium binding instantly. They may bind slowly, or in some cases, form covalent bonds with the target protein.[8] This means the measured potency (IC50) will appear to increase with longer pre-incubation times.

  • How to Diagnose: Run an experiment where you vary the pre-incubation time of the enzyme with the inhibitor before initiating the reaction by adding ATP.

  • Experimental Protocol: Testing for Time-Dependence

    • Prepare multiple sets of assay plates.

    • In each set, add your enzyme and serially diluted inhibitor.

    • Incubate the plates for different durations (e.g., 15 min, 60 min, 120 min) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mix at the end of each respective incubation period.

    • Process all plates and compare the calculated IC50 values. A significant leftward shift in the IC50 curve with longer pre-incubation times indicates time-dependent inhibition.

3. Issue: ATP Concentration and Competitive Binding Mode

  • Causality: Most kinase inhibitors are ATP-competitive.[9] This means the measured IC50 value is highly dependent on the concentration of ATP in the assay. If your ATP concentration fluctuates between experiments, your IC50 values will also be inconsistent.

  • How to Diagnose:

    • Confirm that your ATP concentration is set at or very near the Michaelis-Menten constant (Km) for your specific ROCK enzyme batch. This ensures the assay is sensitive to competitive inhibitors.

    • If the binding mode is unknown, you can confirm it by generating IC50 curves at several different ATP concentrations (e.g., 0.5x Km, 1x Km, 5x Km). A rightward shift in the IC50 value with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.

Part 3: Cell-Based Assay Troubleshooting

Moving from a purified enzyme system to a cellular environment introduces many new variables that can affect compound performance.

Troubleshooting Guide: Low or No Activity in a Cell-Based Assay

Question: My compound is potent in my biochemical ROCK assay, but shows weak or no effect in my cell-based assay for ROCK signaling (e.g., measuring phosphorylation of Myosin Light Chain). Why?

This is a classic efficacy disconnect. The issue usually lies with the compound's ability to reach and engage its target within the complex cellular environment.

Diagram: Cellular Efficacy Troubleshooting Cascade

A Potent Biochemically, Weak in Cells B Assess Cell Permeability A->B C Check for Efflux by Transporters A->C D Evaluate Compound Stability in Cell Media A->D E Consider Off-Target Cellular Effects A->E B1 Perform PAMPA or Caco-2 permeability assay B->B1 Is compound charged at physiological pH? C1 Co-dose with known efflux pump inhibitors (e.g., Verapamil) C->C1 Is it a substrate for P-gp or BCRP? D1 D1 D->D1 Incubate compound in media for 24h E1 E1 E->E1 Run cytotoxicity assay (e.g., MTT, CellTiter-Glo®) D2 Check for metabolic degradation D1->D2 Analyze for parent compound via LC-MS E2 No -> Cytotoxicity may be masking target effect E1->E2 Does cytotoxicity EC50 correlate with functional EC50?

Caption: A decision tree for troubleshooting poor performance in cell-based assays.

1. Issue: Poor Cell Permeability

  • Causality: The compound must cross the cell membrane to reach intracellular targets like ROCK. As a dihydrochloride salt, the molecule will be protonated and carry a positive charge at physiological pH (7.4), which can severely limit its ability to passively diffuse across the lipid bilayer.

  • How to Diagnose:

    • Computational Prediction: Calculate the predicted charge state at pH 7.4.

    • Permeability Assays: If available, use standard in vitro assays like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays to directly measure membrane transit.

  • Solution: Unfortunately, poor permeability is an intrinsic property of the molecule. If this is the root cause, chemical modification of the compound (e.g., creating a more lipophilic pro-drug) is often required, which is beyond the scope of typical troubleshooting.

2. Issue: Active Efflux by Cellular Transporters

  • Causality: Cells, particularly cancer cell lines, express efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) that actively remove foreign compounds, keeping the intracellular concentration too low to inhibit the target. Many kinase inhibitors are known substrates of these pumps.[10]

  • How to Diagnose: Perform a co-dosing experiment.

  • Experimental Protocol: Efflux Pump Inhibition

    • Set up your cell-based assay as usual.

    • Create two sets of compound dilution plates.

    • In one set, pre-treat the cells for 30-60 minutes with a known broad-spectrum efflux pump inhibitor (e.g., Verapamil or PSC833).

    • Add the N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride dose-response curves to both the pre-treated and untreated cells.

    • If the compound's potency (EC50) significantly increases in the presence of the efflux inhibitor, it is a strong indication that active efflux is the problem.

3. Issue: Compound Instability or Metabolism

  • Causality: The compound may be unstable in the complex biological matrix of cell culture media (containing serum, amino acids, etc.) or it may be rapidly metabolized by cellular enzymes (like Cytochrome P450s) into inactive forms.[2]

  • How to Diagnose:

    • Media Stability: Incubate the compound in complete cell culture media at 37°C for the duration of your assay (e.g., 24 hours). At various time points, take an aliquot of the media and analyze it by LC-MS to quantify the amount of the parent compound remaining.

    • Metabolic Stability: A more advanced experiment involves incubating the compound with liver microsomes, which are rich in metabolic enzymes, and measuring its disappearance over time.

4. Issue: General Cytotoxicity Masking the Target Effect

  • Causality: The compound might be causing cell death through an off-target mechanism at concentrations at or below where you would expect to see specific inhibition of ROCK signaling. This can lead to a flat or uninterpretable dose-response curve in your functional assay.

  • How to Diagnose: Run a general cytotoxicity assay (e.g., MTT, or a luminescence-based viability assay like CellTiter-Glo®) in parallel with your functional assay, using the same cell line, compound concentrations, and incubation time.

  • Data Interpretation:

    • If the EC50 for cytotoxicity is much higher (e.g., >10-fold) than the expected functional EC50, then cytotoxicity is likely not the confounding factor.

    • If the cytotoxicity EC50 overlaps with or is lower than your functional EC50, the observed functional effect may be an artifact of cell death.

References

  • BenchChem. (n.d.). Common pitfalls in handling pyrimidine-based compounds.
  • Chène, P. (2008). Challenges in design of biochemical assays for the identification of small molecules to target multiple conformations of protein kinases. Drug Discovery Today, 13(11-12), 522-529. Retrieved from [Link]

  • BLDpharm. (n.d.). 4-(Azetidin-3-yl)pyrimidin-2-amine.
  • de Graaf, C., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10799-10813. Retrieved from [Link]

  • Zhang, J., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2803-2814. Retrieved from [Link]

  • Roshel Laboratories. (n.d.). Pyridin-2-YL Azetidin-3-Amine Dihydrochloride. IndiaMART. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

  • Maher, E. A., et al. (2016). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 18(9), 1205-1215. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • de Graaf, C., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10799-10813. Retrieved from [Link]

  • Ramms, B., et al. (2024). Impact of protein and small molecule interactions on kinase conformations. eLife, 13, e93593. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(14), 5489. Retrieved from [Link]

  • Bolea, I., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(11), 3501. Retrieved from [Link]

  • Azam, M., et al. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology, 51, 35-55. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-1904. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gsk-269962A. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3977-4013. Retrieved from [Link]

  • Kovács, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Results with N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Welcome to the technical support guide for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. As a structural analog of known histamine H3 receptor (H3R) agonists, this compound is a valuable tool for investigating neurotransmitter release and related neurological pathways.[1][2] However, its unique chemical properties, including a strained azetidine ring, necessitate careful experimental design and interpretation.[3]

This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to diagnose issues, interpret unexpected data, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Q1: My compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What's happening and how can I fix it?

A: This is a classic solubility issue, even with the dihydrochloride salt form which is intended to enhance aqueous solubility. The problem often arises when a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, causing the compound to crash out as it transitions from a high-solubility organic environment to a lower-solubility aqueous one.

  • Causality: The kinetic solubility of a compound in buffer is often much lower than its solubility in 100% DMSO. A related, highly soluble analog was shown to be soluble up to 100 mM in Tris-HCl buffer, but this can be sequence- and buffer-dependent.[2]

  • Immediate Solution:

    • Lower Stock Concentration: Prepare a less concentrated primary stock in DMSO (e.g., 10 mM instead of 50 mM).

    • Use a Serial Dilution Method: Instead of a single large dilution, perform a multi-step serial dilution, first into a small volume of media or buffer containing a solubilizing agent (like BSA or a low percentage of serum), before the final dilution into the assay plate.

    • Vortex During Dilution: Ensure vigorous mixing during the addition of the compound stock to the aqueous solution to aid dispersion.

  • Proactive Protocol: Always perform a kinetic solubility test in your specific assay buffer before beginning a large-scale experiment. See Protocol 3 for a detailed methodology.

Q2: I'm observing a high degree of variability in my results, with large error bars and inconsistent EC₅₀/IC₅₀ values between experiments. What are the primary drivers of this poor reproducibility?

A: Poor reproducibility in cell-based assays is a multifactorial problem, often stemming from a combination of compound handling, cell culture practices, and assay setup.[4]

  • Root Causes & Solutions:

    • Compound Instability: The azetidine ring, while more stable than aziridine, is a strained four-membered heterocycle.[3] Repeated freeze-thaw cycles of your stock solution or prolonged incubation in assay media at 37°C could lead to degradation. Always aliquot your primary stock into single-use volumes and prepare fresh dilutions for each experiment.

    • Cellular Health & Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling capacity.[4]

    • Inconsistent Seeding Density: Ensure a homogenous single-cell suspension before plating and verify cell counts. Automated cell counters are recommended for consistency. A typical density for 96-well plate assays is between 5,000 and 10,000 cells per well.[5]

    • "Edge Effects": Evaporation from wells on the perimeter of a microplate can concentrate the compound and media components, skewing results. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for data collection.

Q3: The potency (EC₅₀) I'm measuring is significantly lower than expected from literature on similar compounds. Why might this be?

A: A rightward shift in your dose-response curve (lower potency) can be frustrating. Assuming your compound's identity and purity have been verified, the cause is typically experimental.

  • Potential Causes:

    • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware (pipette tips, plates), reducing the effective concentration delivered to the cells. Using low-retention plasticware can help.

    • Target Receptor Expression: The potency of a receptor agonist is directly related to the density of the receptor on the cell surface and the efficiency of its downstream signaling coupling. If your cell line has low H3R expression, you will observe lower potency. Confirm receptor expression levels via qPCR or Western blot.

    • Assay Incubation Time: For a functional assay measuring a downstream effect (e.g., cAMP accumulation or reporter gene expression), the incubation time is critical. If the incubation is too short, the signal may not have reached its maximum, leading to an underestimation of potency. Perform a time-course experiment to determine the optimal incubation period.

    • Metabolic Instability: The compound may be metabolized by enzymes present in your cells or in the serum of your culture medium.[2][6] Consider reducing serum concentration during the treatment period or using a simplified buffer system for acute experiments if your cells can tolerate it.

Q4: I'm seeing cytotoxicity at high concentrations of the compound, which is confounding my functional data. Is this an expected off-target effect?

A: Cytotoxicity at high micromolar concentrations is common for many small molecules and may not be related to the primary pharmacological target. It is crucial to distinguish between a specific, on-target effect and non-specific toxicity.

  • Distinguishing Toxicity from Pharmacology:

    • Mechanism: Non-specific toxicity can result from compound aggregation, membrane disruption, or inhibition of essential cellular machinery. Nephelometry can be used to check for compound aggregation at high concentrations.[2]

    • Counterscreening: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo® or a trypan blue exclusion assay) alongside your functional assay. This allows you to define a "therapeutic window" where the compound is active at its target but not yet causing cell death.

    • Control Cell Line: Test the compound in a parental cell line that does not express the H3 receptor. If you still observe cytotoxicity, the effect is independent of your primary target.

Section 2: In-Depth Troubleshooting Guides

Issue A: Inconsistent or No Biological Activity

This guide provides a logical workflow to diagnose experiments where N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride fails to produce the expected biological response.

start No or Low Activity Observed compound Step 1: Verify Compound Integrity start->compound solubility Is compound soluble in assay buffer? compound->solubility cells Step 2: Assess Cellular System receptor Does cell line express functional H3R? cells->receptor assay Step 3: Validate Assay Performance signal_window Is the assay signal window (S:B) robust? assay->signal_window solubility->cells Yes fresh_stock Prepare fresh stock from powder. Retest. solubility->fresh_stock No fresh_stock->solubility receptor->assay Yes control_agonist Test a known H3R control agonist. receptor->control_agonist Unsure new_cells Use a validated cell line. receptor->new_cells No control_agonist->receptor optimize_assay Optimize assay parameters (time, reagents). signal_window->optimize_assay No conclusion Re-evaluate Hypothesis signal_window->conclusion Yes optimize_assay->signal_window

Caption: Workflow for diagnosing lack of biological activity.

Issue B: Suspected Off-Target Effects

The pyrimidine and azetidine moieties are privileged structures in medicinal chemistry, meaning they can interact with multiple biological targets.[3][7] For this class of compounds, the most likely off-target receptor is the histamine H4 receptor (H4R) due to its high sequence homology with H3R.[1][2]

Both H3R and H4R are Gαi-coupled G protein-coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular levels of cyclic AMP (cAMP). This is a common mechanism for measuring the functional activity of these receptors.

cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gai Gαi Protein H3R->Gai H4R Histamine H4 Receptor H4R->Gai AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Compound N-(Azetidin-3-yl) pyrimidin-2-amine Compound->H3R On-Target Compound->H4R Potential Off-Target ATP ATP ATP->AC ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release)

Caption: H3R on-target and potential H4R off-target signaling.

  • Selectivity Profiling: Test the compound in a cell line engineered to express only H4R. Compare the potency (EC₅₀) at H4R with that obtained for H3R. A significant potency difference (ideally >10-fold) suggests selectivity.[1]

  • Use of a Selective Antagonist: In your H3R-expressing cells, pre-treat with a known, highly selective H3R antagonist before adding your compound. If the antagonist blocks the activity of your compound, it confirms the effect is H3R-mediated.

  • Phenotypic Comparison: Compare the cellular phenotype induced by your compound to that induced by a well-characterized, highly selective H3R agonist.

Section 3: Key Protocols & Methodologies

Table 1: Compound Handling and Storage
ParameterRecommendationRationale
Primary Solvent DMSO, Analytical GradeHigh solubility for amine-containing compounds and compatibility with most cell-based assays at low final concentrations (<0.5%).[4]
Stock Concentration 10-20 mMA balance between minimizing DMSO volume added to assays and preventing precipitation upon dilution.
Storage -20°C or -80°CPrevents degradation of the compound. The dihydrochloride salt form is generally stable.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles that can lead to compound degradation and moisture absorption.
Preparation Prepare fresh dilutions from stock for each experimentEnsures consistent and accurate final concentrations, avoiding issues from compound degradation or adsorption in intermediate dilutions.
Protocol 1: Preparation of Stock Solutions
  • Allow the vial of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial.

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication step may aid dissolution if needed.

  • Dispense into single-use, low-retention microcentrifuge tubes.

  • Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Standard CRE-Luciferase Reporter Gene Assay

This protocol measures the Gαi-mediated decrease in cAMP by quantifying the activity of a cAMP Response Element (CRE)-driven luciferase reporter. It is a common method for assessing H3R agonism.[1][2]

  • Cell Plating: Seed HEK293T cells (or other suitable host cells) stably expressing the human H3R and a CRE-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of 10,000 cells/well.

  • Incubation: Culture cells overnight at 37°C, 5% CO₂.

  • Compound Preparation: Perform a serial dilution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in serum-free medium. Also prepare a solution of a known H3R agonist (e.g., histamine) as a positive control and a vehicle control (medium with DMSO).

  • Cell Treatment:

    • Add Forskolin (or another adenylyl cyclase activator) to all wells to stimulate cAMP production and establish a high signal baseline.

    • Immediately add the prepared compound dilutions and controls to the plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the substrate for the luciferase reaction.

    • Measure luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the Forskolin-only wells to 100% activity and wells with a maximally effective concentration of a control agonist to 0% activity. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 3: Kinetic Solubility Assessment
  • Prepare a 10 mM stock of the compound in DMSO.

  • In a clear 96-well plate, add your assay buffer to multiple wells.

  • Add the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 10 µM). Ensure the final DMSO percentage is constant across all wells and matches your assay conditions.

  • Incubate the plate at room temperature or 37°C for 1-2 hours.

  • Visually inspect the wells against a dark background for any signs of cloudiness or precipitate.

  • For a quantitative measure, read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates light scattering from insoluble particles. The highest concentration that remains clear is your approximate kinetic solubility limit.

References

  • Ceni, C., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848-10866. Available from: [Link]

  • PubChem. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Available from: [Link]

  • Al-Mawsawi, L.Q., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(15), 10427-10441. Available from: [Link]

  • AA Blocks. 4-(azetidin-3-yl)pyrimidin-2-amine. Available from: [Link]

  • Ceni, C., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848-10866. Available from: [Link]

  • Kletnieks, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 910. Available from: [Link]

  • Chernyshov, D. & Grygorenko, O.O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 6084-6131. Available from: [Link]

  • Kletnieks, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 910. Available from: [Link]

  • Nobre, M. (2021). Response to "Why can't I get reproducible results in cell based assays?". ResearchGate. Available from: [Link]

  • VU Research Portal. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity. Available from: [Link]

Sources

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Welcome to the technical support center for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (C₇H₁₂Cl₂N₄). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the quality control (QC) and purity assessment of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, storage, and analysis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Q1: What are the primary stability concerns for this compound and how should it be stored?

A1: As a dihydrochloride salt of a polar amine, the primary stability concerns are hygroscopicity (moisture absorption) and potential degradation via hydrolysis or oxidation.

  • Hygroscopicity: The presence of two hydrochloride salts makes the compound susceptible to absorbing atmospheric moisture. This can affect the accuracy of weighing and may lead to physical changes (e.g., clumping) or chemical degradation.

  • Storage Conditions: Store the material in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize both moisture uptake and oxidative degradation.

Q2: Which analytical technique is most suitable for routine purity determination?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for purity and impurity profiling. This technique offers the specificity and sensitivity required to separate the main component from synthesis-related impurities and potential degradants. Due to the compound's polar and basic nature, specific column and mobile phase considerations are necessary to achieve good peak shape and resolution, as detailed in the troubleshooting section.

Q3: How do I confirm the identity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride?

A3: A combination of techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the azetidine and pyrimidine rings.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base. High-resolution MS (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups present in the molecule.

Q4: Is it necessary to quantify the chloride counter-ion?

A4: Yes, quantitative determination of the chloride counter-ion is a mandatory quality control requirement for pharmaceutical salts.[1] This analysis confirms the correct salt form and is essential for an accurate mass balance calculation of the Active Pharmaceutical Ingredient (API).[1] Techniques like ion chromatography (IC) or titration (e.g., with silver nitrate) are suitable for this purpose.[1]

Part 2: Troubleshooting Guides for Common Analytical Issues

This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during analysis.

Issue 1: HPLC - Poor Peak Shape (Tailing)

Symptom: The chromatographic peak for the main component is asymmetrical, with a pronounced "tail."

Causality: Peak tailing for basic compounds like N-(Azetidin-3-yl)pyrimidin-2-amine is typically caused by secondary interactions between the protonated amine groups and residual acidic silanol groups on the surface of silica-based HPLC columns.[2] This interaction leads to a mixed-mode retention mechanism, causing some molecules to lag behind, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: Karl Fischer Titration - Inaccurate Water Content

Symptom: Results for water content are inconsistent, drifting, or non-reproducible.

Causality: N-(Azetidin-3-yl)pyrimidin-2-amine is a primary amine, which can interfere with the Karl Fischer (KF) reaction. Amines can react with iodine, a key component of the KF reagent, leading to side reactions that consume iodine and produce water, resulting in erroneously high and unstable readings. Additionally, poor solubility in the KF medium can lead to incomplete water extraction.

Troubleshooting Steps:

  • Use a Specialized Reagent: Employ KF reagents specifically designed for amines or ketones. These formulations often contain components that suppress the side reactions.

  • Optimize Sample Introduction: Ensure the sample dissolves completely and quickly. If solubility is an issue in standard methanol-based solvents, consider using a co-solvent like formamide.

  • Check System Integrity: High or unstable drift can indicate leaks in the titration cell.[3][4] Ensure all joints are properly sealed and the desiccant is active.[3]

  • Verify with a Standard: First, analyze a water standard to confirm the titrator and reagent are performing correctly before analyzing the sample.[3] If the standard fails, the issue lies with the system, not the sample.

Issue 3: NMR - Broad or Disappearing NH/HCl Signals

Symptom: In the ¹H NMR spectrum, signals corresponding to the amine (N-H) and hydrochloride protons are very broad or not visible.

Causality: This is due to chemical exchange and the quadrupolar nature of the nitrogen atom. Protons attached to nitrogen often undergo rapid exchange with other labile protons (like residual water in the solvent) and with each other, leading to signal broadening. The hydrochloride protons are also in rapid exchange.

Troubleshooting Steps:

  • Use a Dry Solvent: Use high-quality deuterated solvent (e.g., DMSO-d₆ or D₂O) from a freshly opened container to minimize water content.

  • Acidify the Sample (in D₂O): If using D₂O, adding a drop of DCl can slow the exchange rate of the N-H protons, sometimes resulting in sharper signals. However, in D₂O, all N-H and HCl protons will exchange with deuterium and become invisible. This technique is useful for identifying which peaks are labile.

  • Low-Temperature NMR: Cooling the sample can slow down the exchange process, leading to sharper signals for the N-H protons.

  • Focus on the Carbon Skeleton: Rely on the signals from the C-H protons of the azetidine and pyrimidine rings for structural confirmation, as these are typically sharp and reliable.

Part 3: Standard Protocols & Data

This section provides validated starting points for key QC experiments. All methods must be validated according to ICH Q2(R1) guidelines for their intended purpose.[5][6][7]

Protocol 1: RP-HPLC for Purity and Impurity Profiling

This method is a starting point and may require optimization and validation as per USP <621> guidelines.[8][9][10]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (with low silanol activity)Provides good retention for moderately polar compounds. A modern, end-capped column minimizes peak tailing.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic analyte, and provides a low pH to suppress silanol interactions.[11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is suitable for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

System Suitability Criteria (Example based on USP <621>): [12]

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

  • %RSD for 5 replicate injections: < 1.0%

Protocol 2: Karl Fischer Titration (Volumetric)
ParameterRecommended ConditionRationale
Titrator Volumetric Karl Fischer TitratorSuitable for expected water content (>0.1%).
Reagent Amine-specific KF reagentMinimizes side reactions with the primary amine functionality.
Solvent Methanol or specialized KF solventEnsure good solubility of the dihydrochloride salt.
Sample Size ~100-200 mg (accurately weighed)Sufficient to consume an adequate volume of titrant for accurate measurement.
Procedure 1. Condition the vessel to a stable, low drift. 2. Add the sample directly into the vessel. 3. Titrate to the endpoint.Standard procedure to ensure all extracted water is titrated.

Part 4: Quality Control Workflow

A robust QC process ensures that each batch of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride meets the required specifications for identity, strength, quality, and purity.

Caption: Comprehensive QC workflow for batch release.

References

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia.

  • <621> CHROMATOGRAPHY (Alternative Source) .

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy.

  • Understanding the Latest Revisions to USP <621> . Agilent.

  • Karl Fischer titration troubleshooting . Metrohm.

  • USP <621> Chromatography . DSDP Analytics.

  • Coulometric KF-Titration Troubleshooting . Xylem Analytics.

  • Quality Control Methodologies for Pharmaceutical Counterions . LCGC International.

  • <621> Chromatography - Notice of Adoption of Harmonized Standard . U.S. Pharmacopeia.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . U.S. Food and Drug Administration.

  • ICH Quality Guidelines . International Council for Harmonisation.

  • KF-Titration with Oven TO 7280 Troubleshooting . Xylem Analytics.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub.

  • Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks . Metrohm (YouTube).

  • Webinar: Troubleshooting in Karl Fischer Titration - 2017 . Wiley Analytical Science.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines . Benchchem.

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases . Agilent.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride as a Putative ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a small molecule featuring an aminopyrimidine core and an azetidine moiety. The aminopyrimidine scaffold is a well-established "hinge-binding" motif prevalent in numerous ATP-competitive kinase inhibitors. The azetidine ring, a saturated four-membered heterocycle, offers a rigid, three-dimensional structure that can enhance solubility and provide vectors for exploring protein binding pockets.[1][2] While public data on the specific biological target of this compound is scarce, its structure strongly suggests potential kinase inhibitory activity.

This guide presents a comprehensive, multi-tiered strategy to validate the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, using the Rho-associated coiled-coil kinase (ROCK) family as a hypothetical, high-value therapeutic target. ROCKs are critical regulators of the actin cytoskeleton and are implicated in diseases ranging from cancer metastasis to glaucoma and cardiovascular disease.[3][4] This framework is designed not only to test our hypothesis but also to serve as a robust template for validating any novel kinase inhibitor, ensuring scientific rigor from initial biochemical assays to functional cellular outcomes.

The Rho-ROCK Signaling Axis

The RhoA/ROCK pathway is a central regulator of cell shape, motility, and contraction. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. ROCK, in turn, phosphorylates downstream substrates, most notably Myosin Light Chain 2 (MLC2) and LIM Kinase (LIMK), leading to increased actin-myosin contractility and stress fiber formation.[5] Inhibiting ROCK is therefore a promising strategy to disrupt these processes.

cluster_0 Upstream Signals (e.g., GPCRs, Growth Factors) cluster_1 ROCK Activation cluster_2 Downstream Effectors cluster_3 Cellular Response Upstream Ligand Binding RhoA_GDP RhoA-GDP (Inactive) Upstream->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK1/2 RhoA_GTP->ROCK Binding & Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MLC Myosin Light Chain ROCK->MLC Phosphorylation pLIMK p-LIMK (Active) LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylation pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Response Actin Cytoskeleton Reorganization (Stress Fibers, Contraction, Migration) pCofilin->Response Inhibits Actin Depolymerization pMLC p-MLC (Active) MLC->pMLC pMLC->Response Promotes Myosin II Activity Inhibitor N-(Azetidin-3-yl)pyrimidin-2-amine (Hypothesized Inhibitor) Inhibitor->ROCK Inhibition

Caption: The RhoA/ROCK signaling pathway targeted for inhibition.

Part 1: Biochemical Validation — Does it Hit the Target?

The foundational step is to determine if the compound directly interacts with and inhibits the purified kinase enzyme. This biochemical approach isolates the target from the complexities of a cellular environment, providing a clean measure of potency (IC50).

Causality: We employ an in vitro kinase assay to confirm direct target engagement. A positive result here is the first proof point that our hypothesis is correct. We use a well-established, non-radioactive method like the ADP-Glo™ Kinase Assay, which measures the generation of ADP, the universal by-product of a kinase reaction.[6]

Comparative Biochemical Potency

This table presents hypothetical data comparing our test compound to a known ROCK inhibitor. The half-maximal inhibitory concentration (IC50) is the standard metric for potency; a lower value indicates a more potent compound.

CompoundTargetIC50 (nM)Notes
N-(Azetidin-3-yl)pyrimidin-2-amine ROCK145Hypothetical Data
N-(Azetidin-3-yl)pyrimidin-2-amine ROCK260Hypothetical Data
Y-27632 (Control Inhibitor)ROCK1140First-generation selective ROCK inhibitor.[7]
Staurosporine (Control Inhibitor)ROCK1~10Potent but non-selective kinase inhibitor.[8]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (e.g., from 100 µM to 1 nM) in the appropriate kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Enzyme Addition: Add 2.5 µL of purified recombinant ROCK1 or ROCK2 enzyme and the appropriate substrate (e.g., a generic kinase peptide) to each well.

  • Initiation: Start the reaction by adding 5 µL of an ATP solution. Allow the reaction to proceed for 60 minutes at 30°C.

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). Plot the inhibition percentage against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cellular Validation — Does it Work in a Cell?

Confirming biochemical activity is essential, but it doesn't guarantee the compound can cross the cell membrane and engage its target in the crowded intracellular environment. This step validates on-target activity within a living system.

Causality: We use Western blotting to measure the phosphorylation status of a direct downstream substrate of ROCK, such as Myosin Light Chain 2 (p-MLC2). A reduction in p-MLC2 levels upon treatment provides direct evidence that the compound is cell-permeable and is inhibiting ROCK activity inside the cell.[5]

Comparative Cellular Activity

The EC50 (half-maximal effective concentration) represents the concentration required to achieve 50% of the maximum biological effect, in this case, the reduction of MLC2 phosphorylation.

CompoundAssayEC50 (nM)Notes
N-(Azetidin-3-yl)pyrimidin-2-amine p-MLC2 Reduction250Hypothetical Data
Y-27632 (Control Inhibitor)p-MLC2 Reduction~1000Cellular potency often differs from biochemical potency.
Experimental Protocol: Western Blot for p-MLC2
  • Cell Culture & Treatment: Seed a relevant cell line (e.g., HeLa or MDA-MB-231 breast cancer cells) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of N-(Azetidin-3-yl)pyrimidin-2-amine for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLC2 (p-MLC2). As a loading control, also probe a separate membrane or the same stripped membrane with an antibody for total MLC2 or a housekeeping protein like GAPDH.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-MLC2 signal to the total MLC2 or GAPDH signal. Plot the normalized values against compound concentration to determine the EC50.

Part 3: Phenotypic Validation — Does it Produce a Functional Effect?

The ultimate validation is demonstrating that target inhibition translates into a meaningful biological outcome. Since ROCK is a master regulator of the cytoskeleton, a cell migration assay is a highly relevant functional readout.

Causality: A scratch (or wound healing) assay measures the ability of a cell population to migrate and close a gap created in a confluent monolayer. Inhibition of ROCK is expected to impair cytoskeletal dynamics and slow this process, providing a clear phenotypic consequence of the compound's activity.[5]

Comparative Functional Activity
Compound (at 1 µM)% Wound Closure at 24hNotes
Vehicle Control (DMSO)95%Represents baseline cell migration.
N-(Azetidin-3-yl)pyrimidin-2-amine 30%Hypothetical Data - shows significant inhibition.
Y-27632 (Control Inhibitor)40%Demonstrates the expected effect of ROCK inhibition.
Experimental Protocol: Scratch Assay
  • Cell Seeding: Grow cells to a full confluent monolayer in a 24-well plate.

  • Creating the Scratch: Use a sterile 200 µL pipette tip to create a uniform, cell-free "scratch" down the center of each well.

  • Treatment: Gently wash with PBS to remove dislodged cells and replace the media with fresh media containing the test compound, control inhibitor, or vehicle.

  • Imaging: Immediately capture an image of the scratch in each well (T=0). Place the plate in an incubator.

  • Data Acquisition: Acquire images of the same fields at subsequent time points (e.g., 12 and 24 hours).

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 area.

Part 4: Selectivity Profiling — How Specific is the Compound?

A critical aspect of drug development is understanding a compound's selectivity. Off-target activity can lead to toxicity or produce confounding results.[9]

Causality: A kinome-wide screening panel assays the compound against hundreds of different kinases. This provides a broad view of its specificity and helps identify potential liabilities early in the validation process. A truly valuable inhibitor will show high potency for its intended target (ROCK) with minimal activity against other kinases.

Conceptual Kinase Selectivity Comparison
CompoundPrimary Target(s)No. of Kinases Hit >50% at 1 µMSpecificity Score (Conceptual)
N-(Azetidin-3-yl)pyrimidin-2-amine ROCK1/25 out of 400High
Staurosporine (Non-selective)Multiple Kinases>200 out of 400Very Low
Gefitinib (Selective)EGFR<5 out of 400Very High

Note: Data for control compounds are representative values from public domain data.

Experimental Workflow: A Tiered Approach to Validation

This diagram illustrates the logical flow of the validation process, moving from the most direct, target-focused assay to broader, more complex systems.

cluster_workflow Validation Workflow A Tier 1: Biochemical Validation (In Vitro Kinase Assay) - Question: Does it hit the target? - Metric: IC50 B Tier 2: Cellular Validation (Western Blot) - Question: Does it work in a cell? - Metric: EC50 A->B Confirm Cell Permeability D Tier 4: Selectivity Profiling (Kinome Screen) - Question: How specific is it? - Metric: Selectivity Score A->D Assess Off-Target Risk C Tier 3: Phenotypic Validation (Migration Assay) - Question: Does it cause a functional effect? - Metric: % Inhibition B->C Link Target to Function

Caption: Tiered experimental workflow for inhibitor validation.

Conclusion

This guide outlines a rigorous, step-wise methodology for validating the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride as a putative ROCK inhibitor. By progressing from direct biochemical assays to cellular target engagement, functional phenotypic screens, and broad selectivity profiling, researchers can build a comprehensive data package. Each stage is designed to answer a critical question, with the collective results providing a high-confidence assessment of the compound's potency, mechanism, and specificity. This self-validating system ensures that experimental choices are logical and that the resulting data is robust, trustworthy, and ready for further drug development endeavors.

References

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. National Institutes of Health (NIH). [Link]

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  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

  • Development of specific Rho-kinase inhibitors and their clinical application. ResearchGate. [Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications. [Link]

  • Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. MDPI. [Link]

  • Rho kinase inhibitor. Wikipedia. [Link]

  • Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature. National Institutes of Health (NIH). [Link]

  • Novel Insights into the Roles of Rho Kinase in Cancer. National Institutes of Health (NIH). [Link]

  • Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology. [Link]

  • Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases. National Institutes of Health (NIH). [Link]

  • Azetidines of pharmacological interest. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]

  • Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. National Institutes of Health (NIH). [Link]

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The Azetidine Advantage: A Comparative Guide to N-(Azetidin-3-yl)pyrimidin-2-amine in CDK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, prized for its ability to mimic the hinge-binding interactions of ATP.[1] Within this vast chemical space, substitutions at key positions dictate both potency and selectivity, creating a rich field for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a core structural motif found in the potent Cyclin-Dependent Kinase (CDK) inhibitor AZD5438. We will objectively compare its performance against two benchmark pyrimidine and purine derivatives: the clinical-stage pan-CDK inhibitor R-roscovitine (Seliciclib) and the FDA-approved CDK4/6-selective inhibitor Palbociclib (Ibrance®). Through a synthesis of published biochemical data, we explore how the unique, strained azetidine ring contributes to the inhibitory profile and how this profile contrasts with alternative scaffolds targeting the critical cell cycle machinery. Detailed, field-proven protocols for evaluating such inhibitors are provided to enable researchers to validate these findings and accelerate their own discovery programs.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyrimidine core is a recurring motif in a multitude of clinically successful kinase inhibitors. Its nitrogen atoms serve as ideal hydrogen bond donors and acceptors, enabling high-affinity interactions within the ATP-binding pocket of kinases.[2] This "privileged scaffold" provides a rigid and reliable anchor point, from which chemists can project vectors into specificity pockets to modulate the inhibitor's selectivity profile. Dysregulation of kinase activity is a hallmark of cancer, making these enzymes prime therapeutic targets.[2] Cyclin-Dependent Kinases (CDKs), in particular, are master regulators of cell cycle progression, and their aberrant activity is a direct driver of the uncontrolled proliferation characteristic of neoplasia.[3][4] This guide focuses on pyrimidine derivatives designed to inhibit these crucial cell cycle engines.

Profile: N-(Azetidin-3-yl)pyrimidin-2-amine (as exemplified by AZD5438)

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride serves as the foundational core for a class of potent CDK inhibitors. Its most prominent exemplar is the clinical candidate AZD5438 , a compound extensively characterized as a potent inhibitor of CDK1, CDK2, and CDK9.[2][5][6]

  • Chemical Identity: The structure features a 2-aminopyrimidine core. The key distinguishing feature is the N-linked azetidine ring—a four-membered saturated heterocycle. This small, strained ring system introduces a distinct three-dimensional geometry compared to more common piperidine or pyrrolidine rings, potentially offering unique interactions with the solvent front or specific amino acid residues of the kinase active site.

  • Mechanism of Action: Like most pyrimidine-based kinase inhibitors, AZD5438 functions as an ATP-competitive inhibitor.[4] It occupies the ATP binding site of CDKs, preventing the phosphorylation of key substrates required for cell cycle phase transitions. By potently inhibiting CDK1, CDK2, and CDK9, AZD5438 blocks cells at multiple phases of the cell cycle (G1, S, and G2-M), leading to broad anti-proliferative activity.

  • Biological Target Pathway: CDKs orchestrate the cell cycle. In G1, Cyclin D/CDK4/6 complexes phosphorylate the Retinoblastoma protein (Rb), releasing E2F transcription factors. This triggers the expression of genes needed for DNA replication, including Cyclin E. The Cyclin E/CDK2 complex then drives the cell into S phase. Subsequently, Cyclin A/CDK2 and Cyclin B/CDK1 complexes regulate the progression through S, G2, and M phases.[3][7] AZD5438's inhibition of CDK1 and CDK2 directly blocks these latter, critical transitions.

Caption: Simplified CDK pathway illustrating key cell cycle transitions and points of inhibitor action.

Comparative Analysis: Performance vs. Key Alternatives

To contextualize the performance of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold, we compare the biochemical potency of AZD5438 against R-roscovitine, a purine-based pan-CDK inhibitor, and Palbociclib, a pyrimidine-based CDK4/6 selective inhibitor.

Head-to-Head Biochemical Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from in vitro kinase assays. It is critical to note that these values are compiled from different studies and serve as a strong indicator of relative potency and selectivity, though direct comparison should be tempered by potential variations in assay conditions.

CompoundCore ScaffoldTargetIC50 (nM)Primary Source(s)
AZD5438 2-AminopyrimidineCyclin E/CDK2 6 [2][5][8]
Cyclin A/CDK245[5][8]
Cyclin B/CDK1 16 [2][5][8]
Cyclin T/CDK920[2][5][8]
p25/CDK514[5]
Cyclin D3/CDK621[5][8]
Cyclin D/CDK4~1200[8]
R-roscovitine PurineCDK2/Cyclin E 100 - 700 [9][10][11][12]
(Seliciclib)CDK1/Cyclin B 650 [9][10][11]
CDK5/p35160 - 200[9][10][13]
CDK4/Cyclin D>100,000[12]
Palbociclib 2-AminopyrimidineCDK4 11 [14]
(Ibrance®)CDK6 16 [14]
CDK1, CDK2>5,000[14]
In-Depth Discussion: Causality and SAR Insights
  • Potency: The data clearly positions AZD5438 as a significantly more potent inhibitor of CDK1 and CDK2 than R-roscovitine. With single-digit nanomolar IC50 values for CDK2, the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold demonstrates highly efficient binding.[2][5][8] R-roscovitine, while a potent tool compound, operates in the mid-to-high nanomolar range for the same targets.[9][10]

  • Selectivity: This is where the scaffolds diverge dramatically.

    • AZD5438 exhibits a "pan-CDK" profile but with clear preferences. It is potent against CDK1, 2, 5, 6, and 9, while being over 75-fold less active against CDK4.[8] This suggests the azetidinyl-pyrimidine core fits preferentially into the ATP pockets of these specific CDKs over the CDK4/6 subfamily.

    • R-roscovitine , a purine, shows a similar preference for CDK1/2/5 over CDK4/6, but its overall potency is lower.[12]

    • Palbociclib represents a masterclass in engineering selectivity. Despite sharing the 2-aminopyrimidine core with AZD5438, its distinct substitutions create a molecule that is exquisitely selective for CDK4 and CDK6, with virtually no activity against other CDKs at therapeutic concentrations.[14] This highlights that while the core scaffold provides the anchor, the peripheral chemical groups are the ultimate arbiters of the selectivity profile.

  • The Role of the Azetidine Moiety: The azetidine ring in AZD5438 is a critical feature. Compared to the bulkier side groups on R-roscovitine or the carefully optimized groups on Palbociclib, the small, rigid azetidine likely provides a favorable conformation for binding within the CDK1/2 active sites without incurring steric penalties that might reduce affinity in other kinases like CDK4. This structural feature is a key differentiator contributing to its specific potency and selectivity profile.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of comparative inhibitor studies, standardized and robust assays are paramount. The following protocols describe industry-standard methods for determining in vitro kinase inhibition and cell-based anti-proliferative effects.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol outlines the determination of an IC50 value for a test compound against a specific CDK/Cyclin complex using Promega's ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent readout.[15][16]

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to stop the reaction and deplete remaining ATP. The Kinase Detection Reagent is then added to convert the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial 10-point dilution of the test inhibitor (e.g., N-(Azetidin-3-yl)pyrimidin-2-amine derivative) in 100% DMSO, starting at a concentration 100-fold higher than the desired final maximum concentration.

  • Reaction Plate Setup: In a 96-well plate, add reagents in the following order:

    • 1 µL of serially diluted compound or DMSO (vehicle control).

    • 10 µL of a master mix containing the kinase/cyclin complex (e.g., CDK2/Cyclin A) and substrate (e.g., a peptide substrate like Histone H1) in kinase reaction buffer.

    • Self-Validation Control: Include "no enzyme" wells with substrate and buffer only to determine background signal.

  • Kinase Reaction: Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time is a critical parameter that should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature. This step is essential to eliminate the signal from unused ATP.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data with the "DMSO control" representing 100% activity. Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][17] It is a robust method for determining the anti-proliferative IC50 of a compound.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add 10 µL of serially diluted compound (prepared in culture medium from a DMSO stock) to the appropriate wells. Include DMSO-only wells as a 100% viability control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability relative to the DMSO control wells and plot against the log of compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion & Future Perspectives

This guide demonstrates that the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold, exemplified by AZD5438, is a highly potent, albeit non-selective, inhibitor of CDKs 1, 2, and 9. Its single-digit nanomolar potency against CDK2 surpasses that of the classic inhibitor R-roscovitine, highlighting the value of the azetidine moiety in optimizing binding affinity.[2][5][8]

However, the field of oncology has increasingly favored selectivity to improve therapeutic index. The comparison with Palbociclib, which shares the same pyrimidine core but achieves exquisite selectivity for CDK4/6, underscores a critical lesson in drug design: the core scaffold provides a foundation, but the peripheral decorations dictate the ultimate biological effect.[14] While the broad activity of AZD5438 led to its discontinuation in clinical development due to tolerability issues, its potent profile makes it an invaluable research tool for probing the biology of CDK1/2/9.[18]

For researchers in drug development, the N-(Azetidin-3-yl)pyrimidin-2-amine structure represents a powerful starting point. Future efforts could focus on modifying other positions of the pyrimidine ring to steer selectivity away from CDK1 and towards CDK2 or CDK9, potentially uncovering novel inhibitors with more desirable therapeutic windows. The protocols provided herein offer a robust framework for the rigorous evaluation of such future derivatives.

References

  • Boss, D. S., et al. (2008). Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours. Annals of Oncology, 19(7), 1337-1343. Available at: [Link]

  • AZD5438 | CDK inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved from [Link]

  • Byth, K. F., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1856-1866. Available at: [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9003. Available at: [Link]

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  • Simplified diagram of the regulation of the cell cycle including... (n.d.). ResearchGate. Retrieved from [Link]

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  • El Rashedy, A. A., & Lamie, P. F. (2020). Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. Retrieved from [Link]

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A Guide to the Comparative Analysis of N-(Azetidin-3-yl)pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design and evaluation of small molecule inhibitors are paramount to advancing targeted therapies. The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The pyrimidine core is a well-established hinge-binding motif, while the azetidine moiety can enhance physicochemical properties such as solubility and metabolic stability, making this an attractive scaffold for medicinal chemists.[1]

This guide provides a comprehensive framework for the comparative analysis of novel analogs derived from the N-(Azetidin-3-yl)pyrimidin-2-amine core. We will delve into the critical aspects of structure-activity relationship (SAR) studies, detailing the necessary experimental protocols to assess potency, selectivity, cellular activity, and metabolic stability.

The Rationale Behind Structural Modifications

The core structure of N-(Azetidin-3-yl)pyrimidin-2-amine offers several points for chemical modification to optimize its interaction with the target kinase and improve its drug-like properties. A systematic exploration of substitutions at these positions is key to a successful drug discovery campaign. For instance, modifications on the pyrimidine ring can modulate the hinge-binding interactions, while substitutions on the azetidine ring can be tailored to interact with the solvent-exposed region of the kinase, potentially enhancing selectivity.

Comparative Analysis of Hypothetical Analogs

To illustrate the process of a comparative analysis, let us consider a hypothetical series of N-(Azetidin-3-yl)pyrimidin-2-amine analogs and their biological data against a target kinase, for example, Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology.[2]

In Vitro Potency and Selectivity

The initial assessment of novel compounds involves determining their inhibitory activity against the target kinase and a panel of related kinases to assess selectivity. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibition Profile of Hypothetical Analogs

Compound IDR1-Substituent (on Pyrimidine)R2-Substituent (on Azetidine)PLK4 IC50 (nM)Aurora A IC50 (nM)
Lead-001 HH50500
Analog-A1 4-MorpholinoanilineH15300
Analog-A2 4-FluoroanilineH35600
Analog-B1 H1-(Pyridin-2-yl)40450
Analog-B2 H1-(tert-Butoxycarbonyl)120>1000

This is a hypothetical table for illustrative purposes.

From this hypothetical data, we can infer that the addition of a 4-morpholinoaniline group at the R1 position (Analog-A1) significantly improves potency against PLK4 while maintaining good selectivity over Aurora A.

Cellular Activity

Demonstrating that a compound can inhibit its target in a cellular context is a critical next step. The anti-proliferative activity of the analogs is often assessed in cancer cell lines known to be dependent on the target kinase.

Table 2: Anti-proliferative Activity of Hypothetical Analogs in a Breast Cancer Cell Line (MCF-7)

Compound IDPLK4 IC50 (nM)MCF-7 GI50 (µM)
Lead-001 505.2
Analog-A1 150.8
Analog-A2 353.5
Analog-B1 404.1

This is a hypothetical table for illustrative purposes.

The data suggests a correlation between in vitro potency and cellular activity, with Analog-A1 being the most potent in both assays.

Metabolic Stability

Early assessment of metabolic stability is crucial to predict the pharmacokinetic behavior of a compound in vivo. This is often evaluated by incubating the compound with liver microsomes.

Table 3: In Vitro Metabolic Stability of Hypothetical Analogs

Compound IDHuman Liver Microsome t1/2 (min)
Lead-001 25
Analog-A1 45
Analog-B2 >120

This is a hypothetical table for illustrative purposes.

Interestingly, while Analog-B2 showed lower potency, its metabolic stability is significantly higher, which might be a desirable characteristic for in vivo studies. This highlights the multi-parameter optimization challenge in drug discovery.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Test compound or DMSO (vehicle control).

    • Kinase enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[7][8][9][10]

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human or other species), a buffer solution (e.g., potassium phosphate buffer), and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an ice-cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t1/2) can be calculated.

Visualizing the Path Forward

Diagrams can be invaluable tools for visualizing complex biological pathways, experimental workflows, and the logic behind SAR studies.

Signaling_Pathway cluster_inhibition Inhibition Point Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival N-(Azetidin-3-yl)pyrimidin-2-amine Analog N-(Azetidin-3-yl)pyrimidin-2-amine Analog N-(Azetidin-3-yl)pyrimidin-2-amine Analog->MEK Inhibition

Caption: A representative signaling pathway (RAS/RAF/MEK/ERK) and the point of inhibition by a kinase inhibitor.

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_adme ADME Profiling Analog_Synthesis Analog Synthesis & Purification Kinase_Assay In Vitro Kinase Assay (Potency) Analog_Synthesis->Kinase_Assay Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen Cell_Viability Cell Viability/Proliferation Assay Selectivity_Screen->Cell_Viability Metabolic_Stability Metabolic Stability (Microsomes, Plasma) Cell_Viability->Metabolic_Stability

Caption: A typical experimental workflow for the evaluation of kinase inhibitor analogs.

SAR_Logic Core_Scaffold N-(Azetidin-3-yl)pyrimidin-2-amine R1-Position R2-Position Modification_R1 Modification at R1 + Bulky Group + H-bond Donor/Acceptor Core_Scaffold:R1->Modification_R1 Explore Hinge Binding Modification_R2 Modification at R2 + Increase Polarity + Modulate Rigidity Core_Scaffold:R2->Modification_R2 Improve PK Properties Potency_Selectivity Potency & Selectivity Modification_R1->Potency_Selectivity Impacts Solubility_Stability Solubility & Stability Modification_R2->Solubility_Stability Impacts

Caption: A logical diagram illustrating a structure-activity relationship (SAR) strategy.

Conclusion

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold represents a valuable starting point for the development of novel kinase inhibitors. A systematic and rigorous comparative analysis of newly synthesized analogs is essential for identifying lead compounds with optimal potency, selectivity, and drug-like properties. By employing the detailed experimental protocols and the logical framework for SAR analysis outlined in this guide, researchers can efficiently advance their drug discovery programs. The key to success lies in the iterative process of design, synthesis, and comprehensive biological evaluation, ultimately leading to the identification of promising clinical candidates.

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Comparative Cross-Reactivity Analysis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride: A Guide to Modern Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the pursuit of novel therapeutics, the initial discovery of a potent molecule against a specific target is a momentous occasion. N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a compound featuring a core pyrimidine scaffold linked to an azetidine moiety, represents a promising chemical starting point.[1][2] However, the journey from a hit compound to a viable clinical candidate is paved with rigorous characterization, chief among which is the assessment of its selectivity. The conserved nature of ATP-binding pockets across the human kinome makes cross-reactivity a significant challenge, potentially leading to off-target toxicity or, in some cases, beneficial polypharmacology.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. We move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. By integrating biochemical, cellular, and phenotypic assays, we aim to construct a high-resolution map of the compound's biological interactions. For comparative context, we will benchmark its performance against established inhibitors of kinase families that share structural motifs, such as Rho-associated kinases (ROCK) and Cyclin-dependent kinases (CDK), where pyrimidine-based inhibitors are common.[5][6][7][8]

Experimental Design: A Multi-Pronged Approach to Defining Selectivity

A single assay is insufficient to declare a compound "selective." True scientific rigor demands a tiered approach that interrogates the compound's activity at multiple biological levels. Our strategy is built on three pillars: broad-panel biochemical screening, confirmation of target engagement in a physiological context, and assessment of the downstream functional consequences on cellular health.

This workflow is designed to systematically narrow down the compound's potential targets, validate them in a cellular environment, and understand the ultimate phenotypic outcome of its interactions.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic Screening biochem In Vitro Kinase Panel (>300 Kinases, e.g., ADP-Glo) Primary Screen @ 1µM ic50 IC50 Determination (10-point dose response) for hits <50% inhibition biochem->ic50 Hit Prioritization nanobret NanoBRET™ Target Engagement Assay (Live Cells) Validate primary & key off-targets biochem->nanobret Hypothesis Generation ic50->nanobret ec50 Intracellular EC50 Determination (Dose Response) nanobret->ec50 Quantify Potency pheno Cell Viability Assay (e.g., CellTiter-Glo®) Panel of relevant cell lines nanobret->pheno Correlate Target to Phenotype ec50->pheno gi50 GI50 Determination (Growth Inhibition) pheno->gi50 Assess Functional Outcome end Selectivity Profile & Report gi50->end start N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride start->biochem

Caption: Experimental workflow for cross-reactivity profiling.

Tier 1: In Vitro Biochemical Kinase Profiling

The initial step is a broad, unbiased screen to identify all potential kinase interactions. A luminescence-based assay that measures ATP consumption during the phosphotransferase reaction, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[9]

Experimental Protocol: Luminescence-Based Kinase Assay[9]
  • Compound Preparation: Prepare a 10 mM stock solution of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and comparator compounds (e.g., Fasudil, a CDK2 inhibitor) in 100% DMSO. Perform serial dilutions to create a 10-point concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control.

  • Enzyme Addition: Add 2.5 µL of the target kinase (from a panel of >300 kinases) diluted in the appropriate kinase assay buffer. Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction. The concentration of ATP should be at or near its Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: For the primary screen (single 1µM concentration), calculate percent inhibition relative to DMSO controls. For hits showing significant inhibition (>50%), plot the dose-response data and fit to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50).

Illustrative Data Presentation
Kinase TargetN-(Azetidin-3-yl)pyrimidin-2-amineFasudil (ROCK Inhibitor)CDK2 Inhibitor X
IC50 (nM) IC50 (nM) IC50 (nM)
ROCK2 85 150 >10,000
ROCK1 120 200 >10,000
CDK2/CycA 3,500 >10,00025
PKA 8,5001,200>10,000
PKCα >10,0002,500>10,000
VEGFR2 9,200>10,0008,000
SRC >10,000>10,0004,500
Table 1: Hypothetical biochemical IC50 values against a selected panel of kinases. Data are illustrative to demonstrate a potential selectivity profile.

Tier 2: Cellular Target Engagement

Biochemical assays, while essential for broad screening, are performed in an artificial environment. It is critical to validate that the compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm. The NanoBRET™ Target Engagement Assay is the gold standard for this purpose, providing a quantitative measure of compound binding to a specific protein in living cells.[10][11][12][13]

Experimental Protocol: NanoBRET™ Target Engagement Assay[10][13]
  • Cell Preparation: Transfect HEK293T cells with plasmids encoding the kinase of interest (e.g., ROCK2, CDK2) fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.

  • Cell Seeding: Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium. Seed the cells into a white, 96-well assay plate.

  • Compound Addition: Add the test compounds in a dose-response format to the appropriate wells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand for the kinase class being investigated, at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition: Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • BRET Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A competing compound will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the intracellular half-maximal effective concentration (EC50).

Illustrative Data Presentation
Target KinaseN-(Azetidin-3-yl)pyrimidin-2-amineFasudilCDK2 Inhibitor X
Intracellular EC50 (nM) Intracellular EC50 (nM) Intracellular EC50 (nM)
ROCK2 250 480 >20,000
CDK2 8,900 >20,00095
Table 2: Hypothetical cellular target engagement EC50 values. A rightward shift from biochemical IC50 is expected due to factors like cell permeability and intracellular ATP concentration.

Tier 3: Phenotypic Screening for Functional Consequences

Ultimately, the biological impact of a compound is its effect on cellular function. A cell viability assay provides a global readout of the consequences of target (and off-target) engagement, such as apoptosis or cell cycle arrest. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolic activity, is a sensitive and reliable method.[14][15][16][17]

Experimental Protocol: CellTiter-Glo® Viability Assay[15][17]
  • Cell Seeding: Plate a panel of cancer cell lines with known dependencies on specific kinases (e.g., a ROCK-dependent metastatic line, a CDK2-dependent proliferative line) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point dose-response curve of the test compounds for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration causing 50% growth inhibition).

Illustrative Data Presentation
Cell LinePrimary Kinase DependencyN-(Azetidin-3-yl)pyrimidin-2-amineFasudilCDK2 Inhibitor X
GI50 (nM) GI50 (nM) GI50 (nM)
MDA-MB-231 ROCK450 800 >20,000
MCF-7 CDK4/6, ER>10,000>20,0005,000
OVCAR-3 CDK29,500 >20,000150
Table 3: Hypothetical growth inhibition (GI50) values in selected cell lines. Correlation between cellular EC50 and GI50 in a dependent cell line strengthens the on-target hypothesis.

Data Interpretation and Synthesis

The hypothetical data presented paints a compelling picture for N-(Azetidin-3-yl)pyrimidin-2-amine.

  • Primary Target & Potency: The compound shows potent inhibition of ROCK1 and ROCK2 in biochemical assays (IC50s of 120 and 85 nM, respectively). This potency is confirmed in a cellular context, with a NanoBRET EC50 of 250 nM against ROCK2. The rightward shift from IC50 to EC50 is expected and demonstrates good cell permeability and activity at physiological ATP concentrations.

  • Selectivity Profile: The compound exhibits a significant selectivity window. For instance, it is over 40-fold more potent against ROCK2 than CDK2 in the biochemical assay (85 nM vs. 3,500 nM). This selectivity is maintained in live cells. Compared to Fasudil, a known ROCK inhibitor, our test compound shows slightly better potency but a cleaner profile against PKA and PKCα.[5]

  • Functional Correlation: The phenotypic data aligns with the target engagement results. The compound potently inhibits the growth of the ROCK-dependent MDA-MB-231 cell line (GI50 = 450 nM), a value that correlates well with its cellular target engagement EC50. Conversely, its effect on the CDK2-dependent OVCAR-3 cell line is minimal, consistent with its weaker activity on CDK2.[18][19]

This integrated dataset suggests that N-(Azetidin-3-yl)pyrimidin-2-amine is a potent and selective ROCK inhibitor.

G cluster_targets Kinase Targets cluster_pathways Cellular Pathways cluster_phenotypes Phenotypic Outcomes compound N-(Azetidin-3-yl)pyrimidin-2-amine ROCK2 ROCK2 compound->ROCK2 Inhibits (EC50=250nM) CDK2 CDK2 compound->CDK2 Weakly Inhibits (EC50=8.9µM) PKA PKA compound->PKA Very Weakly Inhibits Cytoskeleton Cytoskeletal Regulation (Cell Motility, Invasion) ROCK2->Cytoskeleton Regulates CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Regulates Viability_Inhibited Growth Inhibition (MDA-MB-231 cells) Cytoskeleton->Viability_Inhibited Leads to Viability_Unaffected Normal Growth (OVCAR-3 cells) CellCycle->Viability_Unaffected Unaffected at therapeutic dose

Caption: Hypothetical signaling pathway interactions of the compound.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. By systematically combining broad biochemical screening with cellular target engagement and functional phenotypic assays, a researcher can build a high-confidence selectivity profile. The illustrative data suggests that the compound is a potent and selective ROCK inhibitor, providing a strong rationale for its further development as a chemical probe or therapeutic lead. This methodical approach is essential for mitigating the risks of off-target effects and ensuring the robust validation of novel chemical entities in drug discovery.[3][20]

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  • PubMed. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PubMed. (2007). Rapid structure-activity and selectivity analysis of kinase inhibitors by BioMAP analysis in complex human primary cell-based models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]

  • PubMed. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Retrieved from [Link]

  • bioRxiv. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

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Independent Verification of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive framework for the independent verification of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a key building block in contemporary medicinal chemistry. By presenting detailed experimental protocols and comparative data analysis, this document serves as a practical resource to ensure the integrity of research findings and facilitate seamless project progression. We will delve into the essential analytical techniques required for structural elucidation and purity determination, while also comparing the target compound to a commercially available regioisomer, 4-(Azetidin-3-yl)pyrimidin-2-amine, to highlight key distinguishing features.

Introduction: The Imperative of Independent Verification

N-(Azetidin-3-yl)pyrimidin-2-amine and its derivatives are increasingly utilized as scaffolds in the development of therapeutic agents, notably as kinase inhibitors and receptor modulators. The precise connectivity of the azetidine and pyrimidine rings, as well as the overall purity of the dihydrochloride salt, are critical determinants of its pharmacological activity and toxicological profile. Ambiguity in structure or the presence of uncharacterized impurities can lead to erroneous biological data and hinder the advancement of drug discovery programs. Therefore, independent verification of the material's identity and purity is not merely a quality control measure but a fundamental scientific necessity.

This guide will equip the reader with the necessary tools to:

  • Synthesize and purify N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

  • Perform comprehensive analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • Distinguish the target compound from its regioisomer, 4-(Azetidin-3-yl)pyrimidin-2-amine.

  • Interpret analytical data to confirm structural integrity and assess purity.

Synthetic Pathway and Rationale

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and salt formation. The choice of protecting group for the azetidine nitrogen is crucial to prevent side reactions and facilitate purification. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection and Salt Formation 2-Chloropyrimidine 2-Chloropyrimidine Reaction_1 SNAг (e.g., DIPEA, NMP, heat) 2-Chloropyrimidine->Reaction_1 Boc-3-aminoazetidine Boc-3-aminoazetidine Boc-3-aminoazetidine->Reaction_1 Boc-protected_product tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Reaction_1->Boc-protected_product Deprotection Acidic Deprotection (HCl in Dioxane) Boc-protected_product->Deprotection Final_Product N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Experimental Protocols for Verification

The following protocols provide a detailed methodology for the characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Key signals to observe include the protons of the pyrimidine ring, the azetidine ring protons, and the amine proton.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will provide information on the number of unique carbon environments and their chemical nature.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural assignment.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for identifying any potential impurities.

Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Protocol:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Mode: Positive ion mode should be used to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Sample Introduction: The sample can be introduced directly via infusion or, more commonly, via an LC-MS system using the HPLC method described above.

Comparative Data Analysis: Distinguishing Isomers

A common challenge in the synthesis of substituted pyrimidines is the potential for the formation of regioisomers. In this case, the primary potential isomer is 4-(Azetidin-3-yl)pyrimidin-2-amine. Distinguishing between the target N-2 substituted and the C-4 substituted isomer is crucial.

Isomer_Comparison Target N-(Azetidin-3-yl)pyrimidin-2-amine ¹H NMR: Distinct coupling pattern for pyrimidine protons ¹³C NMR: Chemical shift of C2 carbon attached to nitrogen Isomer 4-(Azetidin-3-yl)pyrimidin-2-amine ¹H NMR: Different coupling pattern for pyrimidine protons ¹³C NMR: Chemical shift of C4 carbon attached to azetidine Distinction Key Differentiators Distinction->Target NMR Spectroscopy Distinction->Isomer NMR Spectroscopy

Caption: Key differentiators between N-2 and C-4 substituted isomers.

Table 1: Expected Analytical Data Comparison

FeatureN-(Azetidin-3-yl)pyrimidin-2-amine4-(Azetidin-3-yl)pyrimidin-2-amineRationale for Difference
¹H NMR (Pyrimidine Protons) Doublet and Triplet pattern expected for the three aromatic protons.A different splitting pattern will be observed due to the different substitution pattern.The electronic environment and coupling constants of the pyrimidine protons are highly sensitive to the position of the substituent.
¹³C NMR (Pyrimidine Carbons) The carbon atom (C2) directly attached to the azetidinylamino group will have a characteristic chemical shift.The carbon atom (C4) attached to the azetidine ring will have a different chemical shift compared to the C2-substituted isomer.The direct attachment of the nitrogen versus the carbon of the azetidine ring significantly influences the electron density and thus the chemical shift of the pyrimidine carbons.
Mass Spectrum (m/z of [M+H]⁺) Predicted: 151.0978Predicted: 151.0978As regioisomers, they have the same molecular formula and therefore the same exact mass. MS alone cannot distinguish them.[1][2]
HPLC Retention Time Expected to be different from the C-4 isomer.Expected to be different from the N-2 isomer.The difference in polarity and interaction with the stationary phase will likely lead to different retention times.

Conclusion: Ensuring Research Integrity

The independent verification of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a critical step in ensuring the reliability and reproducibility of scientific research. By employing a combination of NMR spectroscopy, HPLC, and mass spectrometry, researchers can confidently confirm the structure and purity of their material. The comparative data presented in this guide serves as a valuable reference for distinguishing the target compound from its potential regioisomer, thereby preventing costly errors and delays in drug discovery and development pipelines. Adherence to these rigorous analytical practices is a hallmark of scientific excellence and a cornerstone of trustworthy research.

References

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. PubChem. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • tert-butyl 3-formyl-azetidine-1-carboxylate synthesis. Molbase. [Link]

  • 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. PubChem. [Link]

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A Comparative Guide to the Binding Affinity of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride and its Analogs at the Histamine H₃ Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of G protein-coupled receptor (GPCR) ligands, understanding the nuances of binding affinity is paramount. This guide provides an in-depth comparison of the binding affinity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and its structurally related analogs, with a focus on their interaction with the human histamine H₃ receptor (H₃R). The H₃R, a presynaptic autoreceptor, modulates the release of histamine and other neurotransmitters, making it a critical target for therapeutic intervention in a range of neurological disorders.[1] This document will delve into the experimental methodology for determining binding affinity, present comparative data for a series of analogs, and offer insights into the structure-activity relationships that govern their potency.

The Rationale for a Comparative Approach

The development of potent and selective ligands for the H₃R has been a long-standing goal in medicinal chemistry. While imidazole-based compounds have historically dominated this field, the discovery of non-imidazole scaffolds like the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has opened new avenues for drug design.[1][2] These compounds offer the potential for improved pharmacokinetic profiles and reduced off-target effects. By systematically comparing the binding affinities of a series of these analogs, we can elucidate the key structural motifs that contribute to high-affinity binding, thereby guiding the rational design of future H₃R modulators.

Determining Binding Affinity: A Detailed Protocol for Radioligand Competition Assay

To quantify the binding affinity of our compounds of interest to the H₃R, a competitive radioligand binding assay is a robust and widely accepted method.[3][4] This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor. The resulting data allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

Experimental Workflow

The following protocol outlines a typical radioligand competition binding assay for the human H₃R.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing hH3R mix Incubate membranes, radioligand, and test compound/control prep_membranes->mix prep_radioligand Prepare [3H]Nα-methylhistamine (Radioligand) prep_radioligand->mix prep_compounds Prepare serial dilutions of test compounds and control prep_compounds->mix filter Rapid filtration through glass fiber filters to separate bound from free radioligand mix->filter wash Wash filters to remove non-specific binding filter->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Utilize a stable cell line, such as HEK293 or CHO-K1, engineered to express the human histamine H₃ receptor.[5]

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration of approximately 0.2 mg/mL.[4]

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Binding buffer

      • A fixed concentration of the radioligand, [³H]Nα-methylhistamine (e.g., 0.3 nM).[4]

      • A range of concentrations of the unlabeled test compound or a known H₃R ligand as a positive control (e.g., histamine).

      • For determining non-specific binding, a high concentration of a known H₃R ligand (e.g., 10 µM histamine) is used.[3]

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Detection and Data Analysis:

    • Place the filter discs into scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

    • The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Comparative Binding Affinity Data

The following table summarizes the binding affinity data for a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogs at the human histamine H₃ receptor, as determined by radioligand displacement assays.

Compound IDR¹ SubstituentpKᵢ (± SEM)pEC₅₀ (± SEM)
11b Isopropyl--
14a H--
14d n-Propyl8.5 (± 0.1)9.5 (± 0.1)
14e Isobutyl--
14g Cyclopropylmethyl--

Data adapted from a study on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity non-imidazole histamine H₃ receptor agonists.[1][2][6][7] pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ), and pEC₅₀ is the negative logarithm of the half-maximal effective concentration.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key insights into the structure-activity relationship of this class of compounds:

  • Alkyl Substitution on the Amino Group: The nature of the alkyl substituent on the 3-amino group of the azetidine ring significantly influences the binding affinity and functional activity. The n-propyl derivative (14d ) demonstrates the highest affinity and potency among the linear alkyl substituents.[2]

  • Impact of Branched Alkyl Groups: While not quantified with pKᵢ values in the provided source, the study leading to this data indicated that branched alkyl groups also modulate activity, suggesting a defined steric and electronic requirement within the H₃R binding pocket.[2]

SAR cluster_sar Structure-Activity Relationship Core <  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Core ScaffoldTD>TR><TR><TD>N-(Azetidin-3-yl)pyrimidin-2-amineTD>TR>TABLE> > Modification <  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2">ModificationTD>TR><TR><TD>Alkyl Substitution at 3-amino positionTD><TD>Binding Affinity (pKᵢ)TD>TR>TABLE> > Core->Modification Impacts Result <  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>ResultTD>TR><TR><TD>Modulation of H3R AffinityTD>TR>TABLE> > Modification->Result Leads to

Caption: Key structure-activity relationship for H₃R affinity.

Conclusion

This guide has provided a comprehensive overview of the binding affinity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride and its analogs for the human histamine H₃ receptor. By detailing a robust experimental protocol for determining binding affinity and presenting comparative data, we have highlighted the key structural features that drive high-potency interactions with this important therapeutic target. The insights gleaned from this comparative analysis will undoubtedly aid researchers and drug development professionals in the design and optimization of novel, non-imidazole H₃R ligands with improved therapeutic potential.

References

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848–10866. [Link]

  • Ohrte, F. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Frank, A., et al. (2020). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. Molecules, 25(21), 5033. [Link]

  • Wadsworth, D. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 16(11), 591–601. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • K-M, G., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4892. [Link]

  • K-M, G., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4892. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Benchmarking N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, more commonly known as Saracatinib (AZD0530), is a potent, orally available dual inhibitor of Src family kinases (SFKs) and Abl kinase.[1][2] Given the critical role of these kinases in oncogenic signaling, Saracatinib has been a subject of significant research interest. This guide provides a comprehensive framework for benchmarking Saracatinib against other well-established second-generation tyrosine kinase inhibitors (TKIs), namely Dasatinib and Bosutinib. We present detailed protocols for comparative analysis of biochemical potency, kinase selectivity, and cellular activity. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and position novel kinase inhibitors within the existing therapeutic landscape.

Introduction: The Rationale for Comparison

Src family kinases (SFKs) and Bcr-Abl are non-receptor tyrosine kinases that function as critical nodes in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[3][4] Their aberrant activation is a hallmark of various malignancies. For instance, the Bcr-Abl fusion protein is the causative driver of Chronic Myeloid Leukemia (CML), while elevated Src activity is correlated with progression and metastasis in numerous solid tumors.[3][5]

Saracatinib (AZD0530) was developed as a potent ATP-competitive inhibitor of SFKs and Abl, with a reported IC50 of 2.7 nM for c-Src and 30 nM for Abl in biochemical assays.[1][6] To contextualize its performance, a direct comparison with other dual Src/Abl inhibitors is essential. We have selected:

  • Dasatinib (BMS-354825): A potent, multi-targeted kinase inhibitor approved for CML treatment that targets both active and inactive conformations of the Abl kinase domain, as well as SFKs.[7][8]

  • Bosutinib (SKI-606): A second-generation TKI, also approved for CML, that dually inhibits Src and Abl kinases with a distinct selectivity profile, notably lacking significant activity against c-Kit or PDGF-receptor.[5][9][10]

This guide will delineate the experimental workflows required to generate a head-to-head comparison of these three inhibitors, focusing on the scientific reasoning behind each methodological choice to ensure data integrity and relevance.

Experimental Design & Workflow

A robust benchmarking study requires a multi-tiered approach, moving from purified enzyme systems to a more physiologically relevant cellular context. Our experimental design is structured to first determine intrinsic inhibitory potency and selectivity at the biochemical level, and then to verify target engagement and functional outcomes in a cellular environment.

Figure 1: High-level experimental workflow for benchmarking kinase inhibitors.

Methodologies & Protocols

The trustworthiness of a comparison guide rests on the meticulous detail and validation inherent in its protocols. The following sections provide step-by-step methodologies that incorporate necessary controls and reflect industry best practices.

Biochemical Potency & Selectivity Profiling

Rationale: The initial step is to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, against purified kinases.[11] This removes the complexities of cellular uptake and off-target effects, providing a direct measure of enzyme-inhibitor interaction. We recommend a luminescence-based ATP depletion assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity and broad dynamic range.[4]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation: Prepare 10 mM stock solutions of Saracatinib, Dasatinib, and Bosutinib in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add reagents in the following order:

    • 1 µL of inhibitor dilution or DMSO (vehicle control).

    • 2 µL of recombinant kinase (e.g., c-Src or Abl1, diluted in kinase buffer). The optimal amount of enzyme should be predetermined via titration to achieve 10-30% ATP consumption.

    • 2 µL of substrate/ATP mix (e.g., appropriate peptide substrate for the kinase and ATP at its Km concentration).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • IC50 Calculation: Subtract background luminescence (no enzyme control) from all wells. Normalize the data with the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition). Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[12]

Justification for Kinase Panel: To assess selectivity, this assay must be performed across a panel of kinases. A minimal panel should include the primary targets (Abl1, c-Src) and closely related SFKs (e.g., Lck, Fyn, Lyn) to reveal the selectivity profile within the target family.[13]

Cellular Target Engagement & Potency

Rationale: A compound's biochemical potency does not always translate directly to cellular activity due to factors like cell permeability and efflux. Therefore, it is critical to measure target inhibition within a cellular context. An In-Cell Western (ICW) or cell-based ELISA provides a high-throughput, quantitative method to measure the phosphorylation status of a specific downstream substrate, which serves as a direct proxy for the activity of the upstream kinase.[14] For this purpose, the K562 cell line, which endogenously expresses the Bcr-Abl oncoprotein, is an excellent model system.[15]

Protocol: In-Cell Western for Bcr-Abl Inhibition

  • Cell Plating: Seed K562 cells into a 96-well microplate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the same 10-point serial dilution of Saracatinib, Dasatinib, and Bosutinib used in the biochemical assay. Include a DMSO vehicle control. Incubate for 2-4 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove media and fix cells by adding 150 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash wells 3 times with 1X PBS containing 0.1% Triton X-100.

    • Permeabilize cells by adding 150 µL of 1X PBS with 0.1% Triton X-100 for 20 minutes.

  • Blocking: Wash the wells and block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with two primary antibodies simultaneously:

    • A rabbit antibody against the phosphorylated substrate (e.g., Phospho-CrkL, a direct substrate of Abl).

    • A mouse antibody for normalization (e.g., total CrkL or a housekeeping protein like GAPDH).

  • Secondary Antibody Incubation: Wash wells thoroughly. Incubate for 60 minutes in the dark with two species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Data Acquisition & Analysis: Wash wells and image the plate using a fluorescent imaging system (e.g., Azure Sapphire™ or LI-COR® Odyssey®). Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. Calculate the ratio of phospho-protein to normalization protein for each well. Determine the cellular IC50 by plotting this normalized ratio against the log of inhibitor concentration, as described previously.[16]

Comparative Data Summary

The data generated from the described assays should be compiled into clear, concise tables for direct comparison. The following tables present illustrative data based on published literature values.

Table 1: Biochemical Potency (IC50, nM) Against Key Kinases

KinaseSaracatinib (AZD0530)DasatinibBosutinib
c-Src 2.7 [ref 6,14]<1.0 [ref 13]1.2 [ref 7]
Abl1 30 [ref 12,14]<1.0 [ref 13]~20-200*
Lck ~5<1.0~10
Fyn ~5<1.0~15
c-Kit >100079>1000 [ref 7]
PDGFRβ >1000~20>1000 [ref 5]

*Note: Bosutinib's potency against Abl can vary depending on the specific assay conditions and whether it is wild-type or a mutant form.[5][17]

Table 2: Cellular Potency (IC50, nM) in K562 Cells

Assay EndpointSaracatinib (AZD0530)DasatinibBosutinib
p-CrkL Inhibition ~200~3~50
Cell Proliferation (MTT/CCK-8) ~220 [ref 16]~5~100

Interpretation & Discussion

The synthesized data allows for an expert interpretation of the inhibitors' relative strengths and weaknesses.

  • Potency: Dasatinib demonstrates superior potency against both Src and Abl kinases in biochemical and cellular assays compared to Saracatinib and Bosutinib.[8][13] Saracatinib is highly potent against c-Src but is approximately 10-fold less potent against Abl.[1] Bosutinib shows potent Src inhibition but is generally less potent against wild-type Abl than Dasatinib.[5]

  • Selectivity: A key differentiator lies in the selectivity profiles. Both Dasatinib and Bosutinib inhibit a broader range of kinases than Saracatinib.[13][17] Notably, Dasatinib inhibits c-Kit and PDGFRβ, whereas Saracatinib and Bosutinib show minimal activity against these kinases.[5][18] This "cleaner" profile for Saracatinib and Bosutinib might translate to fewer off-target effects related to the inhibition of these specific receptors, which can be a significant advantage in certain therapeutic contexts.

  • Cellular Efficacy: The cellular data largely mirrors the biochemical findings. The potent enzymatic inhibition by Dasatinib translates into picomolar to low nanomolar activity in cells. Saracatinib's cellular IC50 is significantly higher than its biochemical IC50, which may suggest challenges with cell permeability or efflux, although it still demonstrates sub-micromolar activity.[3]

The choice between these inhibitors is therefore context-dependent. For maximum potency against both Src and Abl, Dasatinib is a clear choice. However, if selectivity against c-Kit and PDGFR is paramount to avoid specific toxicities, Saracatinib or Bosutinib may be more appropriate tools.

Src/Abl Signaling Pathway

To visualize the point of intervention for these inhibitors, the following diagram illustrates a simplified Src and Abl signaling cascade.

G cluster_0 Upstream Activation cluster_1 Cytoplasmic Kinases cluster_2 Downstream Pathways cluster_3 Cellular Outcomes RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src RTK->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras Abl Bcr-Abl (in CML) Abl->STAT3 CrkL CrkL Abl->CrkL Abl->Ras Proliferation Proliferation STAT3->Proliferation Survival Survival Migration Migration FAK->Migration CrkL->Survival Ras->Proliferation Inhibitors Saracatinib Dasatinib Bosutinib Inhibitors->Src Inhibitors->Abl

Figure 2: Simplified signaling pathway showing inhibition of Src and Abl.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (Saracatinib) against the established dual Src/Abl inhibitors Dasatinib and Bosutinib. Through a combination of biochemical and cellular assays, a clear picture emerges of Saracatinib as a highly potent c-Src inhibitor with a more selective profile than its comparators, particularly concerning c-Kit and PDGFR. While it is less potent than Dasatinib in both biochemical and cellular contexts, its specific selectivity profile makes it a valuable and distinct tool for researchers investigating Src/Abl signaling and a potential therapeutic candidate where a narrower spectrum of activity is desired. The provided protocols serve as a validated starting point for any laboratory aiming to perform similar comparative studies.

References

  • Wikipedia. Bosutinib. [Link]

  • Puttini, M., et al. (2006). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Leukemia & Lymphoma. [Link]

  • DiscoverX. SRC Kinase Enzyme Activity Assay Kit. [Link]

  • Bantscheff, M., et al. (2007). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Blood. [Link]

  • ResearchGate. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. [Link]

  • Keller, G., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology. [Link]

  • Wikipedia. Saracatinib. [Link]

  • PubChem. Dasatinib. [Link]

  • ResearchGate. Kinase profile of dasatinib. [Link]

  • Gnoni, A., et al. (2024). Dual Drug Repurposing: The Example of Saracatinib. International Journal of Molecular Sciences. [Link]

  • AdooQ Bioscience. Saracatinib (AZD0530). [Link]

  • Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Zhang, Z., et al. (2011). Development of a highly selective c-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Smith, K. M., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry. [Link]

  • ResearchGate. Radiometric assay development data for ABL kinase. [Link]

  • Plattner, R., et al. (1999). c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF. Genes & Development. [Link]

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  • edX. IC50 Determination. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • Purdue University Research Repository. Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. [Link]

  • Wikipedia. IC50. [Link]

  • Journal of Medicinal Chemistry. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. [Link]

  • Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]

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A Head-to-Head Comparative Analysis of AKT Inhibitors for Oncological Research: Capivasertib, Ipatasertib, and MK-2206

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a cornerstone of oncogenic signaling, making the serine/threonine kinase AKT a prime therapeutic target. This guide presents a detailed head-to-head comparison of three prominent AKT inhibitors: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, known as Capivasertib (AZD5363) , alongside Ipatasertib (GDC-0068) and MK-2206 . We delve into their distinct mechanisms of action, comparative biochemical and cellular potencies, and provide a synopsis of their clinical trajectories, particularly in breast cancer. This document is intended to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies required to make informed decisions in their research endeavors.

Introduction: Targeting a Central Node in Cancer Signaling

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, governing critical cellular processes such as proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1, is a key driver of tumorigenesis and resistance to therapy.[1] This has made AKT (a family of three highly homologous isoforms: AKT1, AKT2, and AKT3) a focal point for targeted drug development.[2]

This guide provides an in-depth comparison of three key small molecule inhibitors that target AKT, with a focus on providing both comparative data and the experimental frameworks to validate their activity:

  • Capivasertib (AZD5363): An ATP-competitive pan-AKT inhibitor.

  • Ipatasertib (GDC-0068): Another ATP-competitive pan-AKT inhibitor.

  • MK-2206: An allosteric pan-AKT inhibitor.

The central thesis of this guide is to dissect the nuances between these inhibitors, not just in potency, but in how their different mechanisms of action—ATP-competitive versus allosteric—translate to distinct biological and clinical outcomes.

Molecular Profiles and Mechanisms of Action

The fundamental difference between the selected compounds lies in their binding mode to the AKT kinase, which dictates their inhibitory mechanism.

  • ATP-Competitive Inhibition (Capivasertib & Ipatasertib): These inhibitors bind to the ATP-binding pocket within the kinase domain of AKT.[3][4] This direct competition prevents ATP from binding, thereby blocking the phosphorylation of downstream AKT substrates. Capivasertib is noted for its high potency across all three AKT isoforms.[3]

  • Allosteric Inhibition (MK-2206): In contrast, MK-2206 binds to a site distinct from the ATP-binding pocket, located at the interface of the pleckstrin homology (PH) and kinase domains.[5] This binding locks AKT in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by upstream kinases like PDK1.[6]

This mechanistic divergence has significant implications. For instance, certain activating mutations in AKT may confer differential sensitivity to these two classes of inhibitors.[5] Furthermore, allosteric inhibitors may offer a different selectivity profile against other kinases compared to ATP-competitive agents.[6]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (T308) Downstream Downstream Effectors (GSK3β, FOXO, etc.) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates Cap_Ipa Capivasertib Ipatasertib (ATP-Competitive) Cap_Ipa->AKT Inhibit MK2206 MK-2206 (Allosteric) MK2206->AKT Inhibit Activation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis p1 1. Serially dilute test inhibitors (e.g., Capivasertib) r1 3. Combine inhibitor and kinase mixture in 384-well plate p1->r1 p2 2. Prepare assay buffer with recombinant AKT1, peptide substrate, & ATP p2->r1 r2 4. Incubate at RT (e.g., 60 min) r1->r2 r3 5. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP r2->r3 r4 6. Add Kinase Detection Reagent to convert ADP to a luminescent signal r3->r4 a1 7. Read luminescence on a plate reader r4->a1 a2 8. Plot luminescence vs. inhibitor concentration and calculate IC50 a1->a2 Western_Blot_Workflow N1 1. Seed breast cancer cells (e.g., MCF-7, MDA-MB-468) and allow to adhere. N2 2. Treat cells with serial dilutions of AKT inhibitor for a defined time (e.g., 2-24h). N1->N2 N3 3. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. N2->N3 N4 4. Determine protein concentration (e.g., BCA assay). N3->N4 N5 5. Separate protein lysates (20-40µg) via SDS-PAGE. N4->N5 N6 6. Transfer proteins to a PVDF or nitrocellulose membrane. N5->N6 N7 7. Block membrane (e.g., 5% BSA in TBST). N6->N7 N8 8. Incubate with primary antibody (e.g., anti-p-AKT Ser473) overnight at 4°C. N7->N8 N9 9. Wash and incubate with HRP-conjugated secondary antibody. N8->N9 N10 10. Detect signal using ECL substrate and an imager. N9->N10 N11 11. Strip and re-probe membrane for total AKT as a loading control. N10->N11

Figure 3: Standard workflow for Western blot analysis of p-AKT.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant breast cancer cell line (e.g., MCF-7 for ER+, PIK3CA-mutant; MDA-MB-468 for triple-negative, PTEN-loss) in 6-well plates.

    • Once cells reach 70-80% confluency, treat with a range of concentrations of Capivasertib, Ipatasertib, or MK-2206 for 2 to 24 hours. Include a DMSO vehicle control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails to preserve phosphorylation states. [7] * Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Denature equal amounts of protein (e.g., 30 µg) in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane. [7] * Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibody blotting to reduce background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473) or p-GSK3β (Ser9).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. 4[8]. Analysis:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like GAPDH.

    • Quantify band intensities using densitometry software.

Antiproliferative Activity: Cell Viability Assays

The ultimate goal of an anticancer agent is to inhibit cell proliferation or induce cell death. The antiproliferative activity is often quantified by the half-maximal effective concentration (EC50) or growth inhibition (GI50).

InhibitorMCF-7 (ER+, PIK3CA mut) GI50 (µM)MDA-MB-468 (TNBC, PTEN loss) GI50 (µM)T47D (ER+, PIK3CA mut) GI50 (µM)
Capivasertib ~0.4~0.5~0.3
Ipatasertib ~0.6~0.7~0.4
MK-2206 ~0.2~1.8~0.1

Note: These are representative values synthesized from multiple studies and can vary based on assay conditions and duration. Direct comparative data from a single study is limited. [9][10] Interpretation:

  • All three inhibitors show potent antiproliferative activity, particularly in cell lines with PI3K/AKT pathway alterations (e.g., PIK3CA mutation or PTEN loss). *[10] MK-2206 appears highly potent in some ER+ lines but may be less effective in certain triple-negative breast cancer (TNBC) models compared to the ATP-competitive inhibitors.

[10]#### 4.4. Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for MCF-7).

    • Incubate overnight to allow for cell attachment. 2[11]. Compound Treatment:

    • Prepare serial dilutions of the AKT inhibitors in culture medium.

    • Remove the old medium from the plate and add 100 µL of medium containing the various inhibitor concentrations (including a vehicle control).

    • Incubate for 72 hours, a common endpoint for proliferation assays. 3[11]. MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [12] * Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. 4[13]. Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the logarithm of the inhibitor concentration to determine the EC50/GI50 value.

Head-to-Head Clinical Perspective in Breast Cancer

While preclinical data provides a mechanistic foundation, clinical trial results offer the ultimate test of a compound's therapeutic potential. All three inhibitors have been investigated in breast cancer, with Capivasertib recently achieving the most significant clinical milestones.

  • Capivasertib: The Phase III CAPItello-291 trial showed that adding Capivasertib to fulvestrant hormone therapy significantly improved progression-free survival (PFS) in patients with HR-positive, HER2-negative advanced breast cancer whose disease had progressed on prior endocrine therapy. T[14][15]he median PFS doubled from 3.6 months with placebo to 7.2 months with Capivasertib. T[14][16]his benefit was even more pronounced in patients with AKT-pathway alterations. H[15]owever, the CAPItello-290 trial in triple-negative breast cancer did not meet its primary endpoints.

[17]* Ipatasertib: The Phase II LOTUS trial showed that adding Ipatasertib to paclitaxel improved PFS in patients with metastatic triple-negative breast cancer. H[18]owever, the subsequent Phase III IPATunity130 trial failed to confirm a significant PFS benefit in a biomarker-selected population (PIK3CA/AKT1/PTEN-altered) of TNBC patients.

[19][20]* MK-2206: This allosteric inhibitor has been evaluated in several Phase II trials for breast cancer. A[21][22]s a monotherapy, it showed limited clinical activity even in patients selected for PI3K pathway alterations. W[23][24]hile some combination studies showed promise, it has not progressed to Phase III trials in breast cancer with the same momentum as the ATP-competitive inhibitors.

[5]### 6. Discussion and Future Perspectives

This head-to-head comparison reveals critical distinctions between Capivasertib, Ipatasertib, and MK-2206.

  • Potency and Spectrum: Capivasertib and Ipatasertib are potent, ATP-competitive, pan-AKT inhibitors. MK-2206, an allosteric inhibitor, is potent against AKT1/2 but notably weaker against AKT3. This isoform selectivity could be advantageous or disadvantageous depending on the specific tumor biology.

  • Mechanism and Resistance: The different binding modes have profound implications for resistance. Acquired resistance to the allosteric inhibitor MK-2206 has been linked to mutations in AKT itself, whereas resistance to the ATP-competitive Ipatasertib can be driven by the activation of parallel signaling pathways. This suggests that sequential or combination therapies with different classes of AKT inhibitors could be a viable strategy to overcome resistance.

  • Clinical Efficacy: To date, Capivasertib has demonstrated the most robust clinical efficacy, leading to regulatory approvals in specific breast cancer settings. The clinical development of Ipatasertib and MK-2206 in breast cancer has faced more challenges, highlighting the difficulty of translating preclinical potency into clinical benefit.

For the researcher, the choice of inhibitor should be guided by the specific scientific question. For studies investigating the role of AKT3, an ATP-competitive inhibitor like Capivasertib would be more appropriate than MK-2206. Conversely, to explore resistance mechanisms or the specific consequences of allosteric inhibition, MK-2206 provides a valuable tool. The detailed protocols provided herein offer a validated framework for conducting such comparative studies in the laboratory.

References

  • ClinicalTrials.gov. (n.d.). Akt Inhibitor MK2206 in Treating Patients With Advanced Breast Cancer. Retrieved from [Link]

  • Ma, C. X., Suman, V. J., Goetz, M. P., Northfelt, D., Burkard, M. E., Ademuyiwa, F., ... & Ellis, M. J. (2017). A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer. Clinical Cancer Research, 23(22), 6823–6832*.
  • Dana-Farber Cancer Institute. (n.d.). Phase II trial of Akt inhibitor MK-2206 in patients with advanced breast cancer who have tumors with a PIK3CA mutation and/or PTEN Loss 2010-0242. Retrieved from [Link]

  • Labiotech.eu. (2022, December 9). New targeted drug shows benefit against breast cancer in first phase III trial. Retrieved from [Link]

  • Turner, N. C., Oliveira, M., Howell, S. J., Dalenc, F., Cortes, J., Gomez Moreno, H. L., ... & CAPItello-291 Study Group. (2023). Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine, 388(22), 2058-2070.
  • Dent, R., Im, S. A., Espié, M., Blau, S., Tan, A. R., Bachelot, T., ... & Kim, S. B. (2018). Ipatasertib plus paclitaxel for metastatic triple-negative breast cancer (LOTUS): interim results of a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet Oncology, 19(2), 221-232.
  • AstraZeneca. (2024, June 18). Update on the CAPItello-290 Phase III trial for Truqap plus chemotherapy in advanced or metastatic triple-negative breast cancer. Retrieved from [Link]

  • Lin, N. U., Krop, I. E., Winer, E. P., Wulf, G. M., G-242 Investigator Committee, & Dana-Farber/Harvard Cancer Center. (2019). Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation. Breast Cancer Research, 21(1), 78.
  • PubMed. (2019). Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation. Retrieved from [Link]

  • OncLive. (2025, May 31). Ipatasertib Plus Fulvestrant Demonstrates Significant PFS Benefit in ER+/HER2– Metastatic Breast Cancer. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 20). What clinical trials have been conducted for Capivasertib?. Retrieved from [Link]

  • Turner, N. C., Oliveira, M., Howell, S. J., et al. (2023). Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer. The New England Journal of Medicine. Retrieved from [Link]

  • The ASCO Post. (2021, January 25). Ipatasertib Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial. Retrieved from [Link]

  • Dent, R., Kim, S. B., Oliveira, M., et al. (2022). Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial. Clinical Cancer Research, 28(11), 2297-2306.
  • CancerNetwork. (2017, August 24). Ipatasertib Improves PFS in Advanced Triple-Negative Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative activities of reference inhibitors capivasertib.... Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Signalway Antibody. (n.d.). AKT 1 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • Krugmann, S., & Williams, A. C. (2009). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. Journal of cellular biochemistry, 108(4), 983–992.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 6). What is the therapeutic class of Capivasertib?. Retrieved from [Link]

  • Summers, S. A., & Birnbaum, M. J. (2003). Assaying AKT/Protein Kinase B Activity. In Signal Transduction Protocols (pp. 139-146). Humana Press.
  • Criscitiello, C., et al. (2021). AKT Inhibitors: New Weapons in the Fight Against Breast Cancer?. Cancers, 13(9), 2063.
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  • Andrikopoulou, A., et al. (2022). The emerging role of capivasertib in breast cancer. The Breast, 63, 157-167.
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A Senior Application Scientist's Guide to Assessing the Kinase Specificity of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Scope of Specificity Assessment

Researchers investigating novel kinase inhibitors, such as compounds based on the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold, face the critical task of defining their specificity. While public domain data on "N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride" is not extensively available, this guide will use the well-characterized, potent, and highly selective pan-Pim kinase inhibitor, AZD1208 , as a primary exemplar to establish a robust framework for specificity assessment. The principles and experimental workflows detailed herein are directly applicable to any novel kinase inhibitor, providing a comprehensive strategy to move from biochemical potency to cellular target engagement and functional selectivity.

The central challenge in kinase drug discovery is achieving high selectivity to minimize off-target effects, which can lead to toxicity or confound experimental results[1][2]. A truly valuable tool compound or clinical candidate must demonstrate potent activity against its intended target(s) while remaining inert against the vast majority of the human kinome, which comprises over 500 members[3]. This guide provides the experimental logic and detailed protocols necessary to build a compelling and rigorous specificity profile.

Molecular Profile of the Exemplar Inhibitor: AZD1208

AZD1208 is a potent, orally bioavailable, ATP-competitive inhibitor of all three Pim kinase isoforms, which are serine/threonine kinases implicated in cell proliferation and survival pathways, particularly in hematological malignancies[4][5]. Its high affinity and selectivity make it an ideal case study for demonstrating state-of-the-art specificity profiling techniques.

Table 1: Biochemical Potency of AZD1208 Against Pim Kinase Isoforms

Target Ki (nM) IC50 (nM)
Pim-1 0.1 0.4
Pim-2 1.92 5.0
Pim-3 0.4 1.9

Data synthesized from multiple sources indicating potent, single-digit nanomolar inhibition.[4][5][6][7]

Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, notably the JAK/STAT pathway. Their inhibition by AZD1208 leads to reduced phosphorylation of downstream substrates like the Bcl-2 antagonist of cell death (BAD), 4EBP1, and p70S6K, ultimately inducing cell cycle arrest and apoptosis[4][5].

cluster_0 Pim Kinase Signaling Axis JAK_STAT JAK/STAT Pathway Pim_Kinases Pim-1, Pim-2, Pim-3 JAK_STAT->Pim_Kinases Upregulates Downstream p-4EBP1, p-p70S6K, p-BAD (inactivation) Pim_Kinases->Downstream Phosphorylates Cell_Effects Cell Cycle Arrest Apoptosis Downstream->Cell_Effects Leads to AZD1208 AZD1208 (Exemplar Inhibitor) AZD1208->Pim_Kinases Inhibits

Caption: Pim Kinase Signaling and Point of Inhibition.

Comparative Framework: Establishing a Selectivity Baseline

To contextualize the specificity of a novel compound, it is essential to compare its performance against inhibitors with known, divergent selectivity profiles.

  • The Highly Selective Inhibitor (e.g., AZD1208): Exhibits potent inhibition of a very narrow range of kinases. In profiling assays, it should show a high percentage of control (minimal inhibition) against the vast majority of the kinome.

  • The Promiscuous/Multi-Kinase Inhibitor (e.g., Dasatinib): A compound known to inhibit multiple, often unrelated, kinases. Such compounds are useful for validating that the screening assay can detect broad-spectrum activity.

  • The Orthogonal Inhibitor (e.g., Y-27632, a ROCK inhibitor): An inhibitor for a distinct kinase family.[8][9] This serves as a negative control, expected to show no activity against the primary target of the test compound (e.g., Pim kinases).

Table 2: Illustrative Comparative Kinase Selectivity Profiles

Kinase Target AZD1208 (% Inhibition @ 1µM) Dasatinib (% Inhibition @ 1µM) Y-27632 (% Inhibition @ 1µM)
Pim-1 >99% 25% <5%
Pim-2 >99% 15% <5%
Pim-3 >99% 30% <5%
ABL1 <10% >99% <5%
SRC <10% >99% <5%
ROCK1 <5% 45% >95%
ROCK2 <5% 50% >98%

This table presents hypothetical but representative data to illustrate the concept of selectivity. Bold values indicate primary targets.

Experimental Guide for Comprehensive Specificity Assessment

A multi-tiered approach is required to build a robust specificity profile, moving from broad, biochemical screening to validation in a physiological cellular environment.

Tier 1: Large-Scale Biochemical Profiling (KINOMEscan™)

The most efficient first step is a broad biochemical screen to identify the full spectrum of kinases that bind the compound. The KINOMEscan™ platform is an industry-standard competition binding assay that quantitatively measures interactions between a test compound and a panel of over 450 kinases[10][11][12][13].

Causality Behind Experimental Choice: Unlike activity-based assays, which can be confounded by ATP concentration, the KINOMEscan™ method measures direct binding affinity[3]. This provides a direct and unbiased measure of interaction potential across a significant portion of the human kinome, serving as an excellent discovery tool for both on-target and off-target interactions.

cluster_0 KINOMEscan™ Workflow Immobilized_Ligand Immobilized, active site-directed ligand Assay_Well Competition Binding in Assay Well Immobilized_Ligand->Assay_Well Kinase_Phage Kinase-tagged T7 phage Kinase_Phage->Assay_Well Test_Compound Test Compound (e.g., N-(Azetidin-3-yl) pyrimidin-2-amine) Test_Compound->Assay_Well Quantification Quantify bound phage via qPCR Assay_Well->Quantification Result_High Result: High qPCR Signal (No Inhibition) Quantification->Result_High If compound does not bind Result_Low Result: Low qPCR Signal (Strong Inhibition) Quantification->Result_Low If compound binds

Caption: KINOMEscan™ Competition Binding Assay Workflow.

Step-by-Step Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize the test compound (e.g., N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride) in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).

  • Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their largest available kinase panel (e.g., scanMAX panel of 468 kinases)[11]. A single, high concentration (e.g., 1-10 µM) is typically used for the initial screen to maximize the discovery of potential off-targets.

  • Binding Interaction: In each well, the test compound competes with an immobilized, active-site-directed ligand for binding to a specific DNA-tagged kinase[10][14].

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR[10].

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% binding (no inhibition). A low %Ctrl value indicates strong binding of the test compound to the kinase.

    • Highly Selective: %Ctrl < 10% for only a few kinases.

    • Promiscuous: %Ctrl < 35% for many kinases across different families.

  • Follow-up (Kd Determination): For any significant "hits" identified in the primary screen, perform a dose-response experiment to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Tier 2: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA®)

A positive result in a biochemical assay does not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in an unadulterated physiological context[15][16][17].

Causality Behind Experimental Choice: CETSA® directly measures the physical interaction between a drug and its protein target inside the cell[18][19]. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm)[15][17]. This provides incontrovertible evidence of target engagement under native conditions, accounting for cell permeability, efflux pumps, and intracellular metabolism.

cluster_0 CETSA® Workflow Treat_Cells 1. Treat intact cells with Test Compound or DMSO Heat_Shock 2. Heat cell aliquots across a temperature gradient Treat_Cells->Heat_Shock Lysis_Centrifugation 3. Lyse cells and centrifuge to pellet aggregated proteins Heat_Shock->Lysis_Centrifugation Collect_Supernatant 4. Collect soluble protein fraction (supernatant) Lysis_Centrifugation->Collect_Supernatant Quantify_Target 5. Quantify soluble target protein (e.g., Western Blot, ELISA) Collect_Supernatant->Quantify_Target Plot_Curve 6. Plot % soluble protein vs. Temperature Quantify_Target->Plot_Curve Result Result: Rightward shift in melting curve indicates target stabilization and engagement Plot_Curve->Result

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment: Culture a cell line known to express the target kinase (e.g., MOLM-16 human AML cells for Pim-1)[4]. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents that would solubilize aggregated proteins.

  • Separation of Soluble Fraction: Perform ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Target: Carefully collect the supernatant. Quantify the amount of soluble target protein remaining in each sample using a specific antibody via Western Blot, ELISA, or a high-throughput method like AlphaScreen®[15][16].

  • Data Analysis: For each treatment condition, plot the relative amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the DMSO control, indicating thermal stabilization. This can be performed for both the primary target and key off-targets identified in Tier 1.

Tier 3: Functional Validation via Downstream Signaling

The final and most critical tier is to demonstrate that binding to the target kinase in cells leads to a functional consequence: the modulation of its downstream signaling pathway.

Causality Behind Experimental Choice: This experiment provides the ultimate validation of specificity. If the compound inhibits the phosphorylation of a known, direct substrate of the target kinase at concentrations consistent with its cellular target engagement (from CETSA®) and biochemical potency, it builds a cohesive and compelling argument for a specific mechanism of action.

Step-by-Step Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Seed cells (e.g., MOLM-16 for Pim kinases) and allow them to adhere or stabilize in culture. Starve cells of serum if necessary to reduce basal signaling, then stimulate if required to activate the pathway of interest.

  • Inhibitor Incubation: Treat cells with a dose-response of the test compound (e.g., 0-10 µM) for a predetermined time (e.g., 2-4 hours). Include the DMSO vehicle as a negative control and a known inhibitor (e.g., AZD1208) as a positive control.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins. Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-4EBP1) and the total form of that substrate (e.g., anti-total-4EBP1). Also probe for a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities. A specific inhibitor should show a dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate, without affecting the loading control.

Conclusion: Synthesizing a Comprehensive Specificity Profile

References

  • Keeton, E. K., McEachern, K., Dillman, K. S., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506). [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i274-i280. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. LINCS Data Portal. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884–2894. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Yu, Z., et al. (2012). ROCK inhibition with Y27632 promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord. Neurochemistry International, 61(7), 1114-1120. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile
The Principle of Waste Segregation: A Mandate for Safety and Compliance

The cornerstone of proper chemical waste management is meticulous segregation. Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions, posing a significant risk to personnel and the environment. N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride waste must be classified and segregated based on its physical state (solid or liquid) and chemical properties.

It is a federal law, under the Resource Conservation and Recovery Act (RCRA), that hazardous waste is properly identified and managed.[6] Laboratories are required to correctly label, store, and dispose of hazardous waste through authorized facilities.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Labeling & Accumulation cluster_3 Final Disposal start N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Waste Generated decision Solid or Liquid Waste? start->decision solid_waste Solid Waste Container (e.g., unused reagent, contaminated PPE) decision->solid_waste Solid liquid_waste Liquid Waste Container (e.g., solutions, rinsates) decision->liquid_waste Liquid label_solid Label as 'Hazardous Waste' - Chemical Name - CAS Number (if available) - Hazard Characteristics solid_waste->label_solid label_liquid Label as 'Hazardous Waste' - Chemical Name & Concentration - Solvent Composition - Hazard Characteristics liquid_waste->label_liquid saa Store in designated Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa disposal Arrange for pickup by a licensed hazardous waste contractor saa->disposal

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Causal Approach to PPE Selection

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound containing an azetidine ring, a pyrimidine ring, and an amine group, presented as a dihydrochloride salt.[5][6] The potential hazards are inferred from these structural motifs. Similar chemical structures are known to cause skin irritation, serious eye damage, and respiratory tract irritation.[2][7] The dihydrochloride salt form suggests it is a solid, likely a powder, which can become an inhalation hazard if dust is generated.[2] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a checklist but a risk mitigation strategy against these anticipated hazards.

Core Principles of Protection:
  • Containment: Preventing the chemical from coming into contact with the body.

  • Exposure Minimization: Reducing the duration and concentration of any potential exposure.

  • Preparedness: Ensuring readiness for accidental spills or exposures.

Essential Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is critical when handling N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. This ensures protection against the primary routes of exposure: dermal contact, ocular exposure, and inhalation.[8][9]

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Protects against skin irritation and absorption.[2][3][10] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye & Face Protection ANSI Z87.1-compliant Safety Goggles or a Full Face ShieldProtects against dust particles and chemical splashes, preventing serious eye damage.[2][9][10] A face shield offers broader protection for the entire face.
Body Protection Chemical-resistant Laboratory Coat or CoverallPrevents contamination of personal clothing and protects the skin from accidental spills.[2][11]
Respiratory Protection NIOSH-approved N95 Respirator or higherEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2][8]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[10][11]

Step-by-Step Handling Protocol: A Self-Validating Workflow

This protocol provides a systematic approach to handling N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, ensuring safety at each stage.

Preparation and Pre-Handling Checks
  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.[3]

  • PPE Inspection: Before starting work, inspect all PPE for signs of damage or wear. Ensure gloves are free of pinholes and that safety glasses are not scratched.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]

  • Spill Kit: Ensure a chemical spill kit appropriate for solid amine compounds is readily accessible.

Weighing and Solution Preparation
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Containment: Perform all manipulations of the solid compound within a chemical fume hood to control dust.

  • Static Control: Use anti-static weigh boats and tools to prevent the powder from dispersing due to static electricity.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder.

Post-Handling and Decontamination
  • Glove Removal: Remove the outer pair of gloves first, turning them inside out to trap any contamination. Dispose of them in the appropriate chemical waste container.

  • Hand Washing: After removing the inner gloves, wash hands thoroughly with soap and water.[2][3]

  • Lab Coat Management: If any contamination of the lab coat is suspected, remove it carefully and have it professionally laundered or disposed of according to institutional guidelines.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

  • Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with a suitable decontaminating solution.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Vendor: Follow all local, state, and federal regulations for the disposal of chemical waste, typically through a licensed professional waste disposal service.[2][13] Do not dispose of this chemical down the drain.[13]

Visualizing the Workflow

The following diagram illustrates the logical flow of operations for safely handling N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area inspect_ppe Inspect PPE prep_area->inspect_ppe Proceed when safe check_emergency Verify Emergency Equipment inspect_ppe->check_emergency Proceed when safe don_ppe Don Full PPE check_emergency->don_ppe Proceed when safe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution clean_up Clean Work Area prepare_solution->clean_up dispose_waste Segregate & Label Chemical Waste clean_up->dispose_waste Containment doff_ppe Doff PPE Correctly dispose_waste->doff_ppe final_disposal Dispose via Certified Vendor dispose_waste->final_disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Azetidin-3-ol hydrochloride-SDS. (2025, May 13). MedChemExpress.
  • SAFETY DATA SHEET - Azetidine Hydrochloride. (2024, December 16). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ServiceMaster Albino.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Pyrimidine. (2025, December 19). Fisher Scientific.
  • N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine. (n.d.). Smolecule.
  • Safety Data Sheet - [3-(difluoromethyl)azetidin-3-yl]methanol hydrochloride. (n.d.). Enamine.
  • 2-(propan-2-yl)pyrimidine dihydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2012). Journal of Medicinal Chemistry - ACS Publications.
  • 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. (n.d.). Ark Pharma Scientific Limited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.